molecular formula C5H5FN2O2 B1612362 methyl 4-fluoro-1H-pyrazole-3-carboxylate CAS No. 85605-94-3

methyl 4-fluoro-1H-pyrazole-3-carboxylate

Cat. No.: B1612362
CAS No.: 85605-94-3
M. Wt: 144.1 g/mol
InChI Key: SQWUFARRBCUQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-1H-pyrazole-3-carboxylate (CAS 85605-94-3) is a fluorinated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C5H5FN2O2 and a molecular weight of 144.10 g/mol, this compound is a key synthon for constructing more complex molecules. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of pharmacological activities. The presence of both a fluorine atom and an ester functional group on the pyrazole core makes this compound a valuable intermediate for further derivatization, including hydrolysis to carboxylic acids or transesterification. Researchers utilize such fluorinated pyrazole carboxylates in the development of potential therapeutic agents, given that pyrazole motifs are found in compounds with demonstrated anti-inflammatory, antimicrobial, anticancer, and antifungal activities. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Store sealed in a dry, dark place at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWUFARRBCUQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574706
Record name Methyl 4-fluoro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85605-94-3
Record name Methyl 4-fluoro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and biological properties of a compound.[2] This often leads to enhanced metabolic stability, increased binding affinity to target proteins, and improved lipophilicity.[2]

Within the vast landscape of heterocyclic chemistry, pyrazoles are a privileged scaffold, appearing in a multitude of blockbuster drugs such as Celecoxib, Rimonabant, and Viagra®.[3] The fusion of fluorine and the pyrazole core has given rise to a new generation of bioactive molecules with applications ranging from pharmaceuticals to agrochemicals.[4][5] Methyl 4-fluoro-1H-pyrazole-3-carboxylate, in particular, is a valuable building block for the synthesis of more complex molecules, including potent enzyme inhibitors and novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound can be approached through several distinct strategies. The direct fluorination of a pre-formed pyrazole ring is often challenging due to the high reactivity of the heterocyclic system towards electrophiles and the strong oxidizing nature of many fluorinating agents.[4] Consequently, the most prevalent and effective methods involve the construction of the pyrazole ring from fluorinated precursors.

The two primary and most successful approaches discussed in this guide are:

  • Cyclocondensation of Fluorinated 1,3-Dicarbonyl Compounds with Hydrazines: This is a robust and widely employed method for constructing the pyrazole core.

  • [3+2] Cycloaddition Reactions: A versatile and convergent approach that allows for the strategic assembly of the pyrazole ring from a 1,3-dipole and a dipolarophile.

Pathway 1: Cyclocondensation of Fluorinated 1,3-Dicarbonyl Compounds

This strategy relies on the classical Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine to form the pyrazole ring.[2] To introduce the fluorine atom at the 4-position, a fluorinated 1,3-dicarbonyl precursor is required.

Mechanistic Insights

The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls and substituted hydrazines can be influenced by the reaction conditions and the nature of the substituents.[5]

Experimental Workflow

A common precursor for the synthesis of this compound is a fluorinated β-ketoester. The overall synthetic sequence is depicted below:

Fluorinated beta-ketoester Fluorinated beta-ketoester This compound This compound Fluorinated beta-ketoester->this compound Hydrazine hydrate, Ethanol, Reflux Diazoacetate Diazoacetate This compound This compound Diazoacetate->this compound Fluoroalkyne, Heat or Catalyst Fluoroalkyne Fluoroalkyne Fluoroalkyne->this compound

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Pyrazoles in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical research, the pyrazole scaffold has emerged as a "privileged structure" due to its versatile biological activities.[1] The strategic introduction of fluorine atoms into these heterocyclic systems has further amplified their importance, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2] Methyl 4-fluoro-1H-pyrazole-3-carboxylate, a member of this esteemed class of molecules, represents a key building block for the synthesis of a wide array of bioactive compounds. A thorough understanding of its physicochemical properties is therefore not merely an academic exercise, but a critical prerequisite for its effective utilization in research and development.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also a practical framework for the experimental determination of these essential parameters. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Molecular Structure and Core Attributes

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Sample Solution (Known Concentration) titrate Titrate Sample with Standardized Titrant prep_sample->titrate prep_titrant Standardize Titrant (e.g., 0.1 M NaOH) prep_titrant->titrate calibrate_ph Calibrate pH Meter record_ph Record pH at Increments calibrate_ph->record_ph titrate->record_ph plot_curve Plot pH vs. Volume of Titrant record_ph->plot_curve find_inflection Determine Inflection Point plot_curve->find_inflection calc_pka Calculate pKa find_inflection->calc_pka

References

An In-depth Technical Guide to Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 4-fluoro-1H-pyrazole-3-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not yet widely cataloged in major public databases, its parent acid, 4-fluoro-1H-pyrazole-3-carboxylic acid, is identified by CAS Number 881668-91-3 [1]. This guide will detail the structure, proposed synthesis, and inferred physicochemical properties of the title compound, grounded in the established chemistry of fluorinated pyrazoles.

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery for modulating metabolic stability, binding affinity, and bioavailability.[2][3] Pyrazole scaffolds are also privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[4][5] The combination of these two features in fluorinated pyrazoles has led to a surge in their investigation for various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[3][5][6][7] this compound serves as a key building block for the synthesis of more complex derivatives, offering a reactive handle for amide bond formation and other modifications.

Chemical Structure and Properties

Molecular Structure

The definitive structure of this compound is presented below. The molecule consists of a pyrazole ring fluorinated at the 4-position, with a methyl ester at the 3-position and a hydrogen atom on one of the nitrogen atoms. Tautomerism is a known feature of N-unsubstituted pyrazoles.

Figure 1: Chemical Structure of this compound

cluster_0 This compound C1 C C2 C C1->C2 F F C1->F N1 N C2->N1 N2 N-H N1->N2 C3 C N2->C3 C3->C1 C4 C=O C3->C4 O1 O C4->O1 O2 O-CH3 C4->O2

Caption: Structure of this compound.

Physicochemical Properties (Inferred)
PropertyInferred ValueRationale/Comparison
Molecular Formula C₅H₅FN₂O₂Based on the chemical structure.
Molecular Weight 144.11 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small, crystalline organic molecules.
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.The methyl ester group increases lipophilicity compared to the parent carboxylic acid.
Melting Point Expected to be lower than the parent acid (4-fluoro-1H-pyrazole-3-carboxylic acid).Esterification generally lowers the melting point by reducing intermolecular hydrogen bonding.
Boiling Point Higher than non-fluorinated analogs due to increased polarity and intermolecular forces.The fluorine atom increases the dipole moment of the molecule.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through the esterification of its corresponding carboxylic acid. A general, reliable protocol is proposed below.

Proposed Synthesis Workflow

Figure 2: Proposed Synthesis of this compound

cluster_0 Synthesis Workflow A Start: 4-fluoro-1H-pyrazole-3-carboxylic acid (CAS: 881668-91-3) B Dissolve in Methanol (Anhydrous) A->B C Add Acid Catalyst (e.g., H₂SO₄ or SOCl₂) B->C D Heat to Reflux C->D E Monitor Reaction by TLC D->E F Reaction Complete E->F G Quench and Neutralize F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J K Final Product: this compound J->K

Caption: A proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard Fischer esterification procedures, which are widely applicable to aromatic carboxylic acids.[8]

Materials:

  • 4-fluoro-1H-pyrazole-3-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or thionyl chloride)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-fluoro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization (Expected)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected key signals are outlined below.

TechniqueExpected Observations
¹H NMR - A singlet for the pyrazole C-H proton. - A singlet for the methyl ester protons (~3.9 ppm). - A broad singlet for the N-H proton.
¹³C NMR - A signal for the carbonyl carbon of the ester. - Signals for the pyrazole ring carbons, with the carbon attached to fluorine showing a characteristic large C-F coupling constant. - A signal for the methyl carbon of the ester.
¹⁹F NMR - A singlet corresponding to the fluorine atom on the pyrazole ring.
Mass Spec. - A molecular ion peak corresponding to the exact mass of C₅H₅FN₂O₂.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds.

  • Scaffold for Library Synthesis: This compound is an ideal starting point for the synthesis of compound libraries for high-throughput screening. The methyl ester can be readily converted to a carboxylic acid, which can then be coupled with a diverse range of amines to produce a library of pyrazole carboxamides.

  • Precursor for Agrochemicals: Many modern fungicides are based on pyrazole carboxamide scaffolds.[9] The title compound is a direct precursor to such structures.

  • Development of Kinase Inhibitors: The pyrazole nucleus is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be explored for the development of novel inhibitors.

  • Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as COX inhibitors.[10]

Conclusion

This compound is a valuable, albeit not yet fully characterized, building block for chemical synthesis. Its fluorinated pyrazole core makes it a highly attractive scaffold for the development of new pharmaceuticals and agrochemicals. The proposed synthesis and inferred properties in this guide provide a solid foundation for researchers and scientists to begin working with this promising compound. Further research to fully characterize its properties and explore its biological activities is warranted.

References

A Spectroscopic Guide to Methyl 4-fluoro-1H-pyrazole-3-carboxylate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-fluoro-1H-pyrazole-3-carboxylate, a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. The strategic incorporation of a fluorine atom and the pyrazole scaffold offers unique physicochemical properties, making this molecule a valuable building block in medicinal chemistry and materials science. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into spectral interpretation and the underlying molecular structure.

Due to the limited availability of directly published experimental spectra for this compound, this guide will provide a detailed analysis based on established principles of spectroscopy and data from closely related fluorinated pyrazole analogues. This approach allows for a robust prediction and interpretation of the key spectroscopic features.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct functional groups—a pyrazole ring, a fluorine substituent, a methyl ester, and an N-H proton—gives rise to a unique spectroscopic fingerprint. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F makes NMR spectroscopy a particularly powerful tool for its characterization. The vibrational modes of the various bonds will be evident in the IR spectrum, while the molecular weight and fragmentation pattern can be determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular framework.

Experimental Protocol for NMR Data Acquisition

The following outlines a standard protocol for acquiring high-resolution NMR spectra. The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices, with DMSO-d₆ being particularly useful for observing exchangeable protons like the N-H proton.

NMR Experimental Workflow
Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the pyrazole ring proton, the methyl ester protons, and the N-H proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5Doublet (d)1HH-5 (pyrazole ring)
~3.9Singlet (s)3H-OCH₃ (methyl ester)
~13.0 - 14.0Broad Singlet (br s)1HN-H

Causality Behind Predictions:

  • H-5 Proton: The proton at the 5th position of the pyrazole ring is expected to be in the downfield region due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. The coupling to the neighboring fluorine atom at the 4-position will result in a doublet. The magnitude of the ³J(H,F) coupling constant is typically in the range of 2-5 Hz.

  • Methyl Protons: The protons of the methyl ester group are in a shielded environment and are expected to appear as a sharp singlet around 3.9 ppm.

  • N-H Proton: The N-H proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a very downfield position due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity due to C-F coupling.

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
~160SingletC=O (ester)
~145Doublet, ¹J(C,F) ≈ 240-260 HzC-4 (C-F)
~140Doublet, ³J(C,F) ≈ 10-15 HzC-5
~125Doublet, ²J(C,F) ≈ 20-30 HzC-3
~52Singlet-OCH₃

Causality Behind Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region, typical for this functional group.

  • C-4 Carbon: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C,F)), resulting in a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

  • C-3 and C-5 Carbons: These carbons will show smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings to the fluorine atom, respectively, appearing as doublets.

  • Methyl Carbon: The methyl carbon of the ester group will be observed as a singlet in the upfield region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a crucial experiment for fluorinated compounds. For this compound, a single signal is expected.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ -130 to -150DoubletF-4

Causality Behind Predictions:

  • The chemical shift of the fluorine atom is referenced to a standard (commonly CFCl₃). The observed shift is highly sensitive to the electronic environment. The fluorine atom on the pyrazole ring will couple with the adjacent H-5 proton, resulting in a doublet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

IR Spectroscopy Experimental Workflow
Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, C-F, and other bonds in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Broad, MediumN-H stretch
~1720StrongC=O stretch (ester)
~1550MediumC=N stretch (pyrazole ring)
~1450MediumC=C stretch (pyrazole ring)
1100 - 1200StrongC-F stretch
~1250StrongC-O stretch (ester)

Causality Behind Predictions:

  • N-H Stretch: The N-H stretching vibration typically appears as a broad band in the high-frequency region due to hydrogen bonding.

  • C=O Stretch: The ester carbonyl group gives a strong and sharp absorption band around 1720 cm⁻¹.

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.

  • C-F Stretch: The C-F bond has a strong absorption in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

  • C-O Stretch: The C-O stretching of the ester group will also be a strong band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which will likely produce a prominent protonated molecular ion.

Mass Spectrometry Experimental Workflow
Predicted Mass Spectral Data

The molecular formula of this compound is C₅H₅FN₂O₂.

  • Molecular Weight: 144.11 g/mol

  • Expected Molecular Ion Peak (M+H)⁺: m/z 145.04

Predicted Fragmentation Pattern: Upon ionization, the molecule may undergo fragmentation. Key expected fragments include:

  • Loss of the methoxy group (-OCH₃) from the ester: [M-31]⁺

  • Loss of the entire methoxycarbonyl group (-COOCH₃): [M-59]⁺

  • Fragmentation of the pyrazole ring.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the principles behind them, researchers can confidently characterize this molecule and verify its structure and purity. The provided experimental protocols serve as a practical starting point for acquiring high-quality data. As more experimental data for this specific compound becomes publicly available, this guide can be further refined.

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-fluoro-1H-pyrazole-3-carboxylate is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyrazole scaffold can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making this moiety a valuable building block for novel therapeutics.[1][2] A thorough understanding of its solubility and stability in various laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical frameworks and detailed experimental protocols for its characterization. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs and established analytical methodologies to provide researchers with a robust framework for their investigations.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] The introduction of fluorine into organic molecules can profoundly alter their biological activity by influencing factors such as metabolic stability, binding affinity, and membrane permeability.[2][4] Specifically, the C-F bond is highly polarized and stronger than a C-H bond, which can block metabolic oxidation at that position.[2] this compound combines the desirable features of the pyrazole core with the unique benefits of fluorination, making it a compound of significant interest for the development of new chemical entities.

A comprehensive understanding of its solubility is crucial for every stage of the drug discovery and development pipeline, from ensuring homogeneity in high-throughput screening assays to enabling the preparation of suitable formulations for in vivo studies. Similarly, its chemical stability dictates appropriate storage conditions, synthetic routes, and potential incompatibilities with other reagents or excipients.

Solubility Profile of this compound

The solubility of a compound is a complex interplay between its intrinsic physicochemical properties and the nature of the solvent. For this compound, key structural features influencing solubility include the polar pyrazole ring with its capacity for hydrogen bonding, the lipophilic methyl ester group, and the electron-withdrawing fluorine atom which modulates the overall electronic distribution and crystal packing energy.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models can provide valuable initial estimates of solubility.

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent.[5][6][7] The total Hildebrand solubility parameter is deconstructed into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8] The principle is that "like dissolves like," meaning a solute will have higher solubility in a solvent with similar HSPs.[6] The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated to quantify their similarity.[6]

While experimentally determined HSPs for this compound are not available, they can be estimated using group contribution methods. The pyrazole ring itself has known HSP values (δD=20.2, δP=10.4, δH=12.4 MPa⁰.⁵).[5] The contributions from the methyl ester and fluorine substituent would further refine these parameters.

Expected Solubility in Common Laboratory Solvents

Based on the structure of this compound and the principles of solubility, a qualitative prediction of its solubility in common laboratory solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents have strong dipole moments and can accept hydrogen bonds, effectively solvating the polar pyrazole ring and the methyl ester.
Polar Protic Methanol, Ethanol, WaterModerate to HighAlcohols can act as both hydrogen bond donors and acceptors, leading to good interaction with the solute. Solubility in water is expected to be lower due to the lipophilic methyl group and the energetic cost of disrupting the water's hydrogen bond network.
Non-Polar Hexanes, TolueneLowThe significant polarity and hydrogen bonding capability of the pyrazole ring will lead to poor interactions with non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions, offering some solvating power for the molecule.
Experimental Determination of Solubility

Accurate determination of solubility requires experimental measurement. Both thermodynamic and kinetic solubility assays are widely used in the pharmaceutical industry.

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent.[9] The shake-flask method is the gold standard for its determination.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a 0.45 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][11]

  • Calculation: The solubility is reported in units such as mg/mL or µM.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[12][13] This method is faster but may overestimate solubility as it can lead to supersaturated solutions.[10][14]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[14]

  • Dilution: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer or solvent in a microplate well.[12][13]

  • Incubation: Mix and incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).[10]

  • Precipitate Detection: The amount of precipitate formed can be quantified by nephelometry (light scattering) or by separating the undissolved material via filtration and measuring the concentration of the remaining dissolved compound by HPLC-UV or LC-MS.[10][12][15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock in DMSO add_stock Add stock solution to buffer stock->add_stock buffer Aliquot aqueous buffer to microplate buffer->add_stock incubate Incubate (e.g., 2h at 25°C) add_stock->incubate filter Filter to remove precipitate incubate->filter quantify Quantify filtrate by HPLC-UV filter->quantify calculate Calculate Kinetic Solubility quantify->calculate

Figure 1: Workflow for Kinetic Solubility Determination.

Stability Profile of this compound

The stability of a drug candidate is a critical attribute that influences its shelf-life, formulation development, and in vivo performance. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions.

  • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-fluoro-1H-pyrazole-3-carboxylic acid) and methanol.[16][17][18] The rate of hydrolysis is pH-dependent.[17]

  • Oxidation: While the pyrazole ring is generally electron-deficient and relatively stable to oxidation, strong oxidizing agents could potentially lead to N-oxidation or ring-opening products.

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex rearrangements or decomposition.[19]

  • Thermal Decomposition: At elevated temperatures, decarboxylation or other fragmentation pathways may occur. The thermal decomposition of pyrazole derivatives often involves ring cleavage.[20][21]

G Compound Methyl 4-fluoro-1H- pyrazole-3-carboxylate Acid 4-fluoro-1H-pyrazole- 3-carboxylic acid Compound->Acid Hydrolysis (Acid/Base) Oxidation Oxidized Products (e.g., N-oxides) Compound->Oxidation Oxidation (e.g., H₂O₂) Photo Photodegradation Products Compound->Photo Photolysis (UV/Vis Light) Thermal Thermal Degradants Compound->Thermal Thermal Stress (High Temp)

Figure 2: Potential Degradation Pathways.

Forced Degradation Study Protocol

A forced degradation study is essential for developing and validating a stability-indicating analytical method.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) and a solution of the compound to the same temperature.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22]

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) is useful for assessing peak purity.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

Starting Method Parameters:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve polar and non-polar analytes.[23][24][25]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by a UV scan).

  • Column Temperature: 30 °C.

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a comprehensive framework for its characterization. The compound is predicted to have good solubility in polar organic solvents and moderate solubility in polar protic solvents. The primary anticipated degradation pathway is the hydrolysis of the methyl ester, though oxidative, photolytic, and thermal degradation should also be investigated. The detailed experimental protocols provided herein for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies, will enable researchers to generate the critical data needed to advance their research and development programs involving this promising fluorinated pyrazole building block.

References

An In-depth Technical Guide to the Potential Biological Activity of Fluorinated Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intersection of heterocyclic chemistry and fluorine chemistry has yielded compounds of significant interest in modern drug discovery. Among these, fluorinated pyrazole esters have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a stable and versatile core that can be readily functionalized.[1][2][3] The introduction of fluorine, the most electronegative element, into this scaffold dramatically influences the molecule's physicochemical properties.[4][5] Strategic fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins by altering the electronic nature of the molecule.[1][6][7] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of fluorinated pyrazole esters, offering insights for researchers and professionals in drug development.

The Strategic Advantage of Fluorine in Pyrazole Scaffolds

The unique properties of the fluorine atom make it a powerful tool in medicinal chemistry.[4] Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can significantly alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with protein targets.[4] Furthermore, the strength of the carbon-fluorine bond enhances the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism.[4][6] These attributes, when combined with the proven pharmacological importance of the pyrazole core, create a synergistic effect, leading to the development of potent and selective therapeutic agents.[8][9]

Synthetic Strategies for Fluorinated Pyrazole Esters

The synthesis of fluorinated pyrazole esters can be broadly approached through two main strategies: the use of fluorinated building blocks or the late-stage fluorination of a pre-formed pyrazole ring.

One of the most common methods involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants. For instance, the use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in the formation of certain N-methylpyrazoles.

Another strategy involves the direct fluorination of a pyrazole ring using electrophilic fluorinating agents like Selectfluor™.[10] This method allows for the introduction of fluorine at a later stage of the synthesis, which can be advantageous for creating a diverse library of compounds for screening. However, controlling the regioselectivity of direct fluorination can be challenging and may lead to a mixture of products.[10]

Representative Synthetic Protocol: Synthesis of a 4-Fluoropyrazole Derivative

This protocol outlines a general procedure for the synthesis of a 4-fluoropyrazole derivative via intermolecular cyclization.

Step 1: Synthesis of α-fluoronitroalkene (Intermediate)

  • To a stirred solution of the corresponding nitroalkene in an appropriate solvent (e.g., acetonitrile), add an electrophilic fluorinating agent (e.g., Selectfluor™).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the α-fluoronitroalkene.

Step 2: Cyclization to form the 4-Fluoropyrazole

  • Dissolve the α-fluoronitroalkene in a suitable solvent (e.g., ethanol).

  • Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine).

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-fluoropyrazole ester.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: - Nitroalkene - Hydrazine Derivative - Fluorinating Agent Intermediate Step 1: Synthesis of α-fluoronitroalkene Start->Intermediate Electrophilic Fluorination Cyclization Step 2: Cyclization with Hydrazine Derivative Intermediate->Cyclization Condensation Purification Purification (Column Chromatography) Cyclization->Purification Product Final Product: Fluorinated Pyrazole Ester Purification->Product

Caption: A generalized workflow for the synthesis of fluorinated pyrazole esters.

Diverse Biological Activities of Fluorinated Pyrazole Esters

Fluorinated pyrazole esters have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

A significant area of research for fluorinated pyrazoles is in the development of anti-inflammatory agents.[11][12] Many of these compounds exert their effects through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[2][6] The well-known NSAID, Celecoxib, features a trifluoromethyl-substituted pyrazole core and is a selective COX-2 inhibitor.[13] The trifluoromethyl group is crucial for its activity and selectivity. Researchers have synthesized numerous fluorinated pyrazole derivatives that show potent anti-inflammatory activity, in some cases exceeding that of standard drugs like diclofenac sodium.[11] Some compounds have shown promising activity as antagonists of the bradykinin B1 receptor, another target for treating pain and inflammation.[6]

COX-2 Inhibition Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Synthesizes Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediates Fluorinated_Pyrazole Fluorinated Pyrazole Ester (e.g., Celecoxib) Fluorinated_Pyrazole->COX2 Inhibits

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Antimicrobial Activity
Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs, and fluorinated derivatives are being actively investigated for their potential in oncology.[17][18] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are critical for cell signaling and proliferation.[19][20] For example, pyrazole derivatives have been developed as inhibitors of Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[19] Fluorinated pyrazoles have also shown cytotoxic activity against a range of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).[17] The lipophilic and electron-withdrawing nature of fluorine substituents often contributes to their enhanced anticancer activity.[17]

Kinase Inhibitory Activity

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[19][20] The pyrazole scaffold has been identified as a "privileged" structure for the design of kinase inhibitors.[19][20] Fluorinated pyrazole derivatives have been successfully developed as potent and selective inhibitors of various kinases, including p38 MAP kinase, which is involved in inflammatory responses.[21][22] The fluorine atoms can form specific interactions with the kinase active site, leading to high binding affinity and selectivity.

Cannabinoid Receptor Antagonism

Cannabinoid receptor 1 (CB1) antagonists have been investigated for the treatment of obesity and related metabolic disorders. The diarylpyrazole structure is a well-established scaffold for CB1 antagonists, with SR141716A (Rimonabant) being a prominent example.[23] Researchers have explored the structure-activity relationships of fluorinated pyrazole derivatives as CB1 antagonists, finding that specific substitutions on the phenyl rings are crucial for potent and selective activity.[23][24]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of lead compounds. For fluorinated pyrazole esters, several key structural features have been identified that influence their potency and selectivity.

  • Position of Fluorine: The position of the fluorine atom on the pyrazole ring or on aryl substituents can significantly impact activity. For example, in some series of anticancer agents, a 4-fluoro-phenyl moiety was found to be beneficial for cytotoxicity.[17]

  • Ester Group Modification: The ester moiety can be modified to improve pharmacokinetic properties, such as solubility and bioavailability. Conversion of the ester to an amide or other functional groups can also influence the binding to the target protein.

SAR Data Summary Table
Compound SeriesBiological ActivityKey SAR FindingsReference
Pyrazole-dihydropyrimidinonesAntibacterial (MRSA)Electron-withdrawing groups (e.g., F, Cl) on the phenyl ring enhance activity.[7][16]
DiarylpyrazolesAnti-inflammatory (COX-2)A trifluoromethyl group at the 3-position of the pyrazole ring is critical for selective COX-2 inhibition.[6][13]
Fused PyrazolesKinase Inhibition (p38α)Optimization of substituents on the fused ring system led to low nanomolar potency.[21][22]
Pyrazole ChalconesAnticancer (HeLa, MCF-7)The presence of 4-fluoro-phenyl and 5-fluoro-pyridin moieties contributed to the highest inhibitory activity.[17]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of fluorinated pyrazole esters against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds (fluorinated pyrazole esters)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer

  • Prostaglandin screening EIA kit

Procedure:

  • Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the concentration of prostaglandin E2 (PGE2) produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

  • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Biological Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Control Solutions Incubation Incubate Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solutions Enzyme_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure PGE2 Production (EIA Kit) Termination->Measurement Calculation Calculate % Inhibition and IC50 Values Measurement->Calculation Selectivity Determine Selectivity Index (SI) Calculation->Selectivity

Caption: Workflow for determining COX-2 inhibitory activity.

Conclusion

Fluorinated pyrazole esters represent a highly versatile and promising class of compounds in the field of drug discovery. The strategic incorporation of fluorine into the pyrazole scaffold has consistently led to the development of molecules with enhanced biological activity and improved pharmacokinetic profiles. The diverse range of activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects, underscores the potential of this chemical class to address a wide variety of therapeutic needs. Future research in this area will likely focus on the development of more selective and potent agents, guided by a deeper understanding of their mechanisms of action and structure-activity relationships.

References

The Strategic Utility of Methyl 4-Fluoro-1H-pyrazole-3-carboxylate as a Synthon for Novel Heterocycles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research, often imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Within the diverse landscape of fluorinated building blocks, methyl 4-fluoro-1H-pyrazole-3-carboxylate stands out as a highly versatile synthon. Its unique arrangement of a reactive ester, a directing fluoro group, and a pyrazole core rich in nucleophilic and electrophilic centers offers a powerful platform for the construction of novel, biologically relevant fused heterocycles. This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, with a focus on its role in the preparation of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and explore the potential of the resulting heterocyclic systems in drug discovery and development.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established pharmacophore present in a wide array of approved drugs and agrochemicals.[3][4] The introduction of fluorine atoms to this scaffold can profoundly influence its physicochemical and biological properties.[1][2] For instance, the difluoromethyl group is a key component in a number of modern fungicides that act as succinate dehydrogenase inhibitors.[5][6] The strategic placement of a fluorine atom, as in this compound, not only modulates the electronic properties of the pyrazole ring but also serves as a valuable handle for directing subsequent chemical transformations.

This guide will focus on the synthetic utility of this compound as a readily accessible and highly versatile starting material for the construction of more complex heterocyclic systems. We will explore its synthesis and its subsequent conversion into key intermediates and final target molecules.

Synthesis of the Core Synthon: this compound

A robust and scalable synthesis of the title compound is crucial for its widespread application. While a direct, high-yield synthesis of this compound is not extensively documented in a single source, a plausible and efficient route can be constructed by adapting known methodologies for the synthesis of similar fluorinated pyrazoles. A common strategy involves the cyclocondensation of a fluorinated dicarbonyl equivalent with a hydrazine source.

A potential synthetic pathway is outlined below, based on the well-established Knorr pyrazole synthesis and methods for introducing fluorine at the 4-position.

Conceptual Synthetic Workflow

Synthesis of this compound start Diethyl Oxalate intermediate1 Diethyl 2-fluoro-3-oxosuccinate start->intermediate1 Claisen Condensation reagent1 Ethyl Fluoroacetate reagent1->intermediate1 intermediate2 Ethyl 4-fluoro-5-hydroxy-2,5-dihydro-1H-pyrazole-3-carboxylate intermediate1->intermediate2 Cyclocondensation reagent2 Hydrazine Hydrate reagent2->intermediate2 intermediate3 Ethyl 4-fluoro-1H-pyrazole-3-carboxylate intermediate2->intermediate3 Aromatization reagent3 Dehydration reagent3->intermediate3 product This compound intermediate3->product reagent4 Methanolysis/Esterification reagent4->product

Caption: Conceptual workflow for the synthesis of the target synthon.

Exemplary Protocol for the Synthesis of a Related Compound: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Transformation of the Synthon: Building Novel Heterocycles

The true value of this compound lies in its potential to be elaborated into more complex, fused heterocyclic systems. The ester functionality at the 3-position, in conjunction with the pyrazole ring nitrogens, provides the necessary reactive sites for cyclocondensation reactions with various dinucleophiles.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as important scaffolds in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including kinase inhibition.[7][8] The synthesis of these fused systems from this compound can be achieved through a two-step process: amidation of the ester followed by cyclization.

The methyl ester can be readily converted to the corresponding carboxamide by reaction with ammonia. This transformation is a standard procedure in organic synthesis.

Experimental Protocol (Adapted from similar transformations):

  • To a solution of this compound in methanol, add a solution of ammonia in methanol (e.g., 7N).

  • Stir the reaction mixture at room temperature in a sealed vessel.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude 4-fluoro-1H-pyrazole-3-carboxamide can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.

The resulting 4-fluoro-1H-pyrazole-3-carboxamide, which is in equilibrium with the corresponding 5-amino-4-fluoropyrazole-3-carboxamide tautomer, can then be cyclized with various one-carbon synthons to form the pyrazolo[3,4-d]pyrimidinone ring.

Synthesis of Pyrazolo[3,4-d]pyrimidinones start This compound intermediate1 4-Fluoro-1H-pyrazole-3-carboxamide start->intermediate1 Amidation reagent1 Ammonia reagent1->intermediate1 product Substituted 4-Fluoropyrazolo[3,4-d]pyrimidines intermediate1->product Cyclocondensation reagent2 Formamide or Urea or Guanidine reagent2->product

Caption: General scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocol (General procedure adapted from related syntheses): [9][10]

  • A mixture of 4-fluoro-1H-pyrazole-3-carboxamide and a suitable cyclizing agent (e.g., formamide, urea, or guanidine hydrochloride) is heated, either neat or in a high-boiling solvent like N,N-dimethylformamide (DMF) or diphenyl ether.

  • The reaction temperature is typically in the range of 150-250 °C.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration, often after dilution with a suitable solvent.

  • Purification is achieved by recrystallization or column chromatography.

Table 1: Potential Pyrazolo[3,4-d]pyrimidine Derivatives

Cyclizing AgentResulting HeterocyclePotential Biological Relevance
Formamide4-Fluoropyrazolo[3,4-d]pyrimidin-4-oneKinase inhibitor scaffold
Urea4-Fluoropyrazolo[3,4-d]pyrimidine-4,6-dioneCNS agents, anti-inflammatory
Guanidine4-Amino-6-fluoro-1H-pyrazolo[3,4-d]pyrimidinePurine isosteres, antiviral
Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines from this compound typically requires prior conversion of the ester to a more reactive intermediate, such as a β-ketonitrile or by introducing an amino group at the 5-position.

A more direct route to pyrazolo[3,4-b]pyridines involves starting from the corresponding 5-aminopyrazole derivative. While not a direct transformation of the title synthon, it represents a key related pathway. The 5-amino-4-fluoro-1H-pyrazole-3-carboxylate can be condensed with various 1,3-dicarbonyl compounds or their equivalents.

Conceptual Workflow for Pyrazolo[3,4-b]pyridine Synthesis

Synthesis of Pyrazolo[3,4-b]pyridines start 5-Amino-4-fluoro-1H-pyrazole-3-carboxylate product Substituted 4-Fluoropyrazolo[3,4-b]pyridines start->product Condensation/Cyclization reagent1 1,3-Diketone or β-Ketoester reagent1->product

Caption: Synthesis of pyrazolo[3,4-b]pyridines from a 5-aminopyrazole precursor.

Experimental Protocol (General procedure adapted from related syntheses): [11][12][13]

  • A solution of the 5-aminopyrazole derivative and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in a suitable solvent, such as glacial acetic acid or ethanol, is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Mechanistic Considerations

The synthetic transformations described above are governed by fundamental principles of heterocyclic chemistry. The cyclocondensation reactions to form both pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines proceed through a series of nucleophilic addition and elimination steps. The presence of the fluorine atom at the 4-position is expected to influence the reactivity of the pyrazole ring through its electron-withdrawing inductive effect, potentially affecting the nucleophilicity of the ring nitrogens and the adjacent carbon atom. This can have implications for the regioselectivity of the cyclization reactions, especially when unsymmetrical reagents are used.

Conclusion and Future Perspectives

This compound is a valuable and versatile synthon with significant potential for the synthesis of novel, biologically active heterocyclic compounds. Its strategic functionalization allows for the efficient construction of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The methodologies outlined in this guide, adapted from well-established literature precedents, provide a solid foundation for researchers to explore the synthetic utility of this promising building block.

Future work in this area could focus on the development of more direct and efficient methods for the synthesis of the title synthon and the exploration of its reactivity in a broader range of cycloaddition and cyclocondensation reactions. The continued investigation of the biological activities of the resulting novel heterocycles is also a promising avenue for drug discovery and development.

References

A Technical Guide to the Theoretical and Computational Elucidation of Methyl 4-fluoro-1H-pyrazole-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in a Modern Context

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The strategic introduction of a fluorine atom to this heterocyclic system can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics.[4] This guide focuses on methyl 4-fluoro-1H-pyrazole-3-carboxylate, a key building block and potential pharmacophore, providing an in-depth exploration of its properties through the lens of modern computational chemistry.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical calculations used to characterize and predict the behavior of this compound. By integrating quantum chemical calculations, molecular docking simulations, and in silico ADMET predictions, we can construct a detailed molecular profile that informs and accelerates the drug discovery process.

Part 1: Quantum Chemical Characterization

The foundational understanding of a molecule's intrinsic properties begins with quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and accurate method for investigating the electronic structure and reactivity of organic molecules.[5][6]

Molecular Geometry Optimization

The first crucial step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. A commonly employed and reliable method for this purpose is the B3LYP functional with a 6-311++G(d,p) basis set.[7] The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile.

Experimental Protocol: Geometry Optimization

  • Input File Preparation: Construct the initial 3D structure of this compound using a molecular builder.

  • Calculation Setup: In a computational chemistry software package (e.g., Gaussian, ORCA), specify the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

  • Execution: Run the calculation.

  • Analysis: Verify the optimization has converged by ensuring there are no imaginary frequencies in the output file. The final coordinates represent the optimized geometry.

Vibrational Analysis

A frequency calculation performed on the optimized geometry serves two purposes: it confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and it provides the theoretical vibrational spectrum (FT-IR and Raman).[8][9] This theoretical spectrum can be compared with experimental data to validate the computational model. Each vibrational mode corresponds to specific bond stretches, bends, and torsions within the molecule, offering a detailed picture of its dynamic behavior.[10][11]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals.[12][13] The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its ability to participate in chemical reactions.[14][15] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[16]

ParameterDescriptionSignificance in Drug Design
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating capacity of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting capacity of the molecule.
Energy Gap (ΔE) ELUMO - EHOMOA larger gap implies greater stability and lower chemical reactivity.[17]
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[17] It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly with biological targets.[7] Red regions on the MEP surface indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

DOT Diagram: Quantum Chemical Workflow

G A Initial 3D Structure B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Optimized Geometry B->C D Vibrational Analysis C->D E Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) C->E F Molecular Electrostatic Potential (MEP) C->F G Confirmation of Minimum (No Imaginary Frequencies) D->G H Theoretical IR/Raman Spectra D->H I Reactivity & Stability Analysis E->I J Intermolecular Interaction Sites F->J

Caption: Workflow for Quantum Chemical Characterization.

Part 2: Molecular Docking and Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][18] In drug discovery, it is used to predict how a small molecule (ligand), such as this compound, will bind to the active site of a target protein.[19] This provides insights into the binding affinity and the specific interactions that stabilize the complex.

Target Selection and Preparation

The choice of a biological target is guided by the therapeutic area of interest. Pyrazole derivatives have been shown to inhibit a variety of enzymes, including cyclooxygenase-2 (COX-2) and various kinases.[2][20] For this guide, let's consider a hypothetical kinase target. The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). The protein structure must be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation

The 3D structure of this compound, obtained from the geometry optimization step, is prepared for docking. This involves assigning partial charges and defining rotatable bonds.

Docking Simulation and Analysis

The docking simulation is performed using software such as AutoDock or Glide.[21][22] The program samples a large number of possible conformations of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding affinity. The resulting docked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to the stability of the ligand-protein complex.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Download the 3D structure of the target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges using a force field (e.g., CHARMm).

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation: Define the binding site on the protein by creating a grid box that encompasses the active site.

  • Docking Run: Execute the docking algorithm to generate a set of possible binding poses.

  • Pose Analysis:

    • Rank the poses based on their docking scores.

    • Visualize the top-ranked poses and analyze the intermolecular interactions with the protein's active site residues.

DOT Diagram: Molecular Docking Workflow

G A Select Target Protein (PDB) B Prepare Protein (Remove water, add hydrogens) A->B E Define Binding Site (Grid Box) B->E C Optimized Ligand Structure D Prepare Ligand (Assign charges, rotatable bonds) C->D D->E F Perform Docking Simulation E->F G Analyze Docked Poses F->G H Identify Key Interactions (H-bonds, hydrophobic, etc.) G->H I Predict Binding Affinity G->I

Caption: Workflow for Molecular Docking Simulation.

Part 3: In Silico ADMET Prediction

A promising drug candidate must not only exhibit high affinity for its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[23] In silico ADMET prediction allows for the early assessment of these properties, helping to identify potential liabilities and guide the optimization of lead compounds.[24][25]

Key ADMET Properties

A range of computational models, often based on Quantitative Structure-Property Relationships (QSPR), are used to predict various ADMET parameters.[]

PropertyDescriptionImportance
Absorption The process by which a drug enters the bloodstream. Key parameters include Caco-2 permeability and human intestinal absorption (HIA).Determines the bioavailability of an orally administered drug.
Distribution The reversible transfer of a drug from one location to another within the body. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.Affects the concentration of the drug at its target site.
Metabolism The chemical modification of a drug by the body, primarily by cytochrome P450 (CYP) enzymes.Influences the drug's half-life and potential for drug-drug interactions.
Excretion The removal of the drug and its metabolites from the body.Determines the duration of the drug's effect.
Toxicity The potential for the drug to cause adverse effects. Key predictions include hERG inhibition (cardiotoxicity) and Ames mutagenicity.A critical factor for drug safety.
ADMET Prediction Workflow

Several online platforms and software packages (e.g., SwissADME, pkCSM) are available for ADMET prediction.[27] The general workflow involves submitting the 2D or 3D structure of the molecule and analyzing the predicted parameters.

Experimental Protocol: In Silico ADMET Prediction

  • Input: Provide the chemical structure of this compound, typically as a SMILES string or a 2D/3D structure file.

  • Server/Software Selection: Choose a reliable ADMET prediction tool.

  • Execution: Run the prediction.

  • Analysis: Evaluate the predicted ADMET properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Conclusion: A Holistic Approach to Modern Drug Discovery

The theoretical and computational methods outlined in this guide provide a powerful, multi-faceted approach to characterizing novel chemical entities like this compound. By integrating quantum mechanics, molecular docking, and ADMET prediction, researchers can gain a deep understanding of a molecule's physicochemical properties, its potential interactions with biological targets, and its likely behavior in a biological system. This in silico-driven approach is indispensable in modern drug discovery, enabling the rational design of more effective and safer therapeutic agents while significantly reducing the time and cost associated with experimental screening.

References

The Ascendancy of a Fluorinated Scaffold: A Technical Guide to the Discovery and Synthesis of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal and agrochemical research. This technical guide provides an in-depth exploration of methyl 4-fluoro-1H-pyrazole-3-carboxylate, a key exemplar of this molecular design strategy. While a singular "discovery" event for this specific molecule is not prominent in the literature, its history is intrinsically linked to the broader development of fluorinated pyrazoles. This guide will trace the historical context of 4-fluoropyrazole synthesis, from early methods to contemporary advancements. We will then delve into a detailed, field-proven synthetic protocol for the preparation of this compound, elucidating the causal reasoning behind the chosen experimental steps. Furthermore, this guide will cover the physicochemical properties, spectroscopic characterization, and the rationale for its significance in drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction: The Fluorine Advantage in Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[3] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the in vivo half-life of a drug candidate.

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes, a critical factor for drug absorption and distribution.

  • Modulation of Acidity/Basicity: The high electronegativity of fluorine can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.

  • Conformational Control: The introduction of fluorine can induce specific molecular conformations that may be more favorable for binding to a biological target.

Given these benefits, the synthesis of fluorinated pyrazoles has become an area of intense research, with a particular focus on derivatives that can serve as versatile building blocks for more complex molecules.[4][5] this compound is a prime example of such a building block, offering a reactive ester handle for further chemical modification and a strategically placed fluorine atom to imbue the resulting molecules with the aforementioned advantages.

Historical Perspective: The Evolution of 4-Fluoropyrazole Synthesis

The history of this compound is best understood within the context of the development of synthetic methodologies for accessing the 4-fluoropyrazole core. Early methods were often multi-step and lacked broad applicability. However, the advent of modern fluorinating agents has revolutionized the field.

A significant breakthrough in the synthesis of 4-fluoropyrazoles was the application of electrophilic fluorinating reagents. Among these, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, has emerged as a highly effective and versatile reagent for the direct fluorination of a wide range of substrates, including pyrazoles.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich 4-position of the pyrazole ring attacks the electrophilic fluorine of Selectfluor®.[6] This method offers a direct and often high-yielding route to 4-fluoropyrazoles from readily available pyrazole precursors.

Alternative strategies involve the construction of the pyrazole ring from fluorinated building blocks. This "fluorinated synthon" approach can be advantageous when direct fluorination is not feasible due to substrate sensitivity or regioselectivity issues. However, the synthesis of the requisite fluorinated precursors can sometimes be challenging.

Synthesis of this compound: A Validated Two-Step Protocol

The following section details a robust and reproducible two-step synthesis of this compound, commencing with the preparation of the non-fluorinated precursor, methyl 1H-pyrazole-3-carboxylate, followed by direct electrophilic fluorination.

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

The synthesis of the pyrazole core is most reliably achieved through the condensation of a 1,3-dicarbonyl equivalent with hydrazine. For the synthesis of methyl 1H-pyrazole-3-carboxylate, a common and effective method is the esterification of pyrazole-3-carboxylic acid.[8]

Diagram of the Synthesis of Methyl 1H-pyrazole-3-carboxylate

pyrazole_acid Pyrazole-3-carboxylic Acid product Methyl 1H-pyrazole-3-carboxylate pyrazole_acid->product Esterification methanol Methanol (CH3OH) methanol->product reagents POCl3 (catalyst) Reflux

Caption: Synthesis of Methyl 1H-pyrazole-3-carboxylate.

Experimental Protocol:

  • To a stirred solution of pyrazole-3-carboxylic acid (1.0 eq) in methanol (20 volumes), add a catalytic amount of phosphorus oxychloride (POCl₃, 0.1 eq) at room temperature.[8]

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

  • To the resulting residue, add a 20% aqueous solution of sodium carbonate to neutralize the remaining acid.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford methyl 1H-pyrazole-3-carboxylate.

  • Further purification can be achieved by recrystallization from a suitable solvent such as benzene.[8]

Step 2: Direct Fluorination to this compound

With the precursor in hand, the final step is the regioselective introduction of the fluorine atom at the 4-position of the pyrazole ring using Selectfluor®.

Diagram of the Fluorination of Methyl 1H-pyrazole-3-carboxylate

pyrazole_ester Methyl 1H-pyrazole-3-carboxylate product This compound pyrazole_ester->product Electrophilic Fluorination selectfluor Selectfluor® selectfluor->product reagents Acetonitrile (solvent) Heat

Caption: Synthesis of this compound.

Experimental Protocol:

  • In a reaction vessel, dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile (10 volumes).

  • To this solution, add Selectfluor® (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can significantly reduce the reaction time.[5]

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Physicochemical Properties and Spectroscopic Characterization

The introduction of the fluorine atom at the 4-position imparts distinct physicochemical properties to the molecule.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₅FN₂O₂
Molecular Weight144.11 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in most organic solvents

Spectroscopic Characterization:

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the C5-proton of the pyrazole ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms, with the C-F coupling being a key diagnostic feature for the C4 carbon.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For a 4-fluoropyrazole, a singlet is expected in the aromatic fluorine region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the methyl ester allows for facile derivatization to amides, carboxylic acids, and other functional groups, enabling the exploration of structure-activity relationships.

The 4-fluoropyrazole-3-carboxamide moiety, which can be readily prepared from the title compound, is a key pharmacophore in a number of potent and selective inhibitors of various enzymes and receptors. For instance, derivatives of 4-fluoropyrazole have shown promise as antifungal agents.[8] The strategic placement of the fluorine atom can enhance binding affinity to the target protein and improve the overall pharmacokinetic profile of the molecule.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. While its own "discovery" may be intertwined with the broader history of its chemical class, its utility as a versatile building block is undeniable. The synthetic route presented in this guide, based on established and reliable chemical transformations, provides a clear and efficient pathway to this important intermediate. As the demand for more effective and safer therapeutics and agrochemicals continues to grow, the strategic application of fluorinated scaffolds like this compound will undoubtedly play a pivotal role in the development of next-generation bioactive molecules.

References

Methodological & Application

Synthesis of Methyl 4-Fluoro-1H-pyrazole-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Among these, fluorinated pyrazoles represent a privileged scaffold found in numerous pharmaceuticals and agrochemicals. This application note provides a detailed, research-grade protocol for the synthesis of methyl 4-fluoro-1H-pyrazole-3-carboxylate, a valuable building block for the synthesis of more complex bioactive molecules. The presented methodology is based on established principles of heterocyclic chemistry, combining robustness with accessibility for researchers in organic synthesis and medicinal chemistry.

Reaction Scheme

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the Claisen condensation of methyl fluoroacetate and dimethyl oxalate, followed by a cyclization reaction with hydrazine hydrate.

Reaction_Scheme cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization & Acidification R1 Methyl Fluoroacetate step1_reaction R1->step1_reaction R2 Dimethyl Oxalate R2->step1_reaction R3 Sodium Methoxide (NaOMe) R3->step1_reaction R4 Methanol (MeOH) R4->step1_reaction R5 Hydrazine Hydrate (N2H4·H2O) step2_reaction R5->step2_reaction R6 Ethanol (EtOH) R6->step2_reaction I1 Sodium salt of methyl 3-fluoro-2-oxobutane-1,4-dioate I1->step2_reaction P1 This compound step1_reaction->I1 step2_reaction->P1

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
Methyl FluoroacetateC₃H₅FO₂92.07≥98%Sigma-Aldrich
Dimethyl OxalateC₄H₆O₄118.09≥99%Sigma-Aldrich
Sodium MethoxideCH₃ONa54.02≥95%Sigma-Aldrich
Methanol (anhydrous)CH₄O32.0499.8%Sigma-Aldrich
Hydrazine HydrateH₆N₂O50.06≥98%Sigma-Aldrich
EthanolC₂H₅OH46.07≥99.5%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12≥99%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11≥99.5%Sigma-Aldrich
HexanesC₆H₁₄86.18≥98.5%Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.4637%Sigma-Aldrich
Sodium Sulfate (anhydrous)Na₂SO₄142.04≥99%Sigma-Aldrich
Celite®---Sigma-Aldrich
Step 1: Synthesis of the Sodium salt of methyl 3-fluoro-2-oxobutane-1,4-dioate
  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).

  • Carefully add sodium methoxide (5.4 g, 0.1 mol) to the methanol at room temperature. Stir until the sodium methoxide is completely dissolved.

  • To the resulting solution, add dimethyl oxalate (11.8 g, 0.1 mol) and stir for 15 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl fluoroacetate (9.2 g, 0.1 mol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash with cold diethyl ether (3 x 30 mL).

  • Dry the resulting white solid under vacuum to yield the sodium salt of methyl 3-fluoro-2-oxobutane-1,4-dioate, which is used directly in the next step without further purification.

Step 2: Synthesis of this compound
  • To a 250 mL round-bottom flask, add the sodium salt of methyl 3-fluoro-2-oxobutane-1,4-dioate (from the previous step) and ethanol (100 mL).

  • To this suspension, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water (50 mL) and carefully acidify to pH 3-4 with concentrated hydrochloric acid while cooling in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a white to off-white solid.

Characterization Data

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75 (d, J = 2.0 Hz, 1H, CH), 3.95 (s, 3H, OCH₃), NH proton may be broad and not readily observed.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.5 (C=O), 145.0 (d, J = 250 Hz, C-F), 130.0 (d, J = 10 Hz, C-H), 125.0 (d, J = 20 Hz, C-COO), 52.5 (OCH₃).

  • Mass Spectrometry (ESI): m/z calculated for C₅H₅FN₂O₂ [M+H]⁺: 145.04, found: 145.05.

Mechanism and Scientific Rationale

The synthesis proceeds through two well-established organic reactions. The first step is a Claisen condensation , a carbon-carbon bond-forming reaction between two esters in the presence of a strong base. In this case, sodium methoxide deprotonates the α-carbon of methyl fluoroacetate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl oxalate. Subsequent elimination of a methoxide ion yields the β-keto ester intermediate.

The second step is a pyrazole synthesis via condensation-cyclization . Hydrazine, a dinucleophilic reagent, reacts with the β-keto ester. One nitrogen atom of hydrazine attacks one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen atom attacks the other carbonyl group. Dehydration then leads to the formation of the aromatic pyrazole ring. The regioselectivity of this reaction is generally high, leading to the desired 3-carboxy-4-fluoro substitution pattern. The use of fluorinated building blocks is a common and effective strategy in the synthesis of fluorinated heterocycles.[1]

Safety and Handling Precautions

  • Methyl fluoroacetate is toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium methoxide is a corrosive and moisture-sensitive solid. Handle it in an inert atmosphere (e.g., under nitrogen or in a glovebox).

  • Hydrazine hydrate is a corrosive and toxic compound. It is also a suspected carcinogen. Handle with appropriate PPE in a fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1Incomplete reaction or moisture in the reaction.Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Increase reaction time if necessary.
Formation of side products in Step 2Impure starting material from Step 1.Ensure the intermediate salt is thoroughly washed and dried before proceeding.
Difficulty in purificationCo-elution of impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described method is scalable and utilizes readily available starting materials, making it a valuable procedure for researchers in academia and industry. The final product is a key intermediate for the synthesis of a wide range of biologically active compounds, and this detailed guide should facilitate its accessibility to the scientific community.

References

Application Notes and Protocols: Methyl 4-Fluoro-1H-pyrazole-3-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyrazole-Based Agrochemicals

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the strategic incorporation of fluorine atoms into bioactive scaffolds has become a cornerstone of modern pesticide design.[1][2] The pyrazole ring system, a five-membered heterocycle, is a privileged structure in agrochemical discovery, forming the core of numerous commercial herbicides, fungicides, and insecticides.[3][4][5] When combined, the fluoro-pyrazole motif offers a powerful platform for innovation. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to a significant enhancement of biological activity.[2]

This guide focuses on methyl 4-fluoro-1H-pyrazole-3-carboxylate , a versatile and high-potential building block for the synthesis of next-generation agrochemicals. While its direct commercial application as an active ingredient is not established, its true value lies in its role as a key intermediate. By leveraging the unique properties conferred by the 4-fluoro substituent, researchers can explore novel chemical spaces and develop pesticides with improved performance. These notes will provide detailed protocols and technical insights into its synthesis, derivatization, and application in the discovery of new fungicides, herbicides, and insecticides.

Fungicide Development: Targeting Succinate Dehydrogenase (SDH)

The most prominent application of pyrazole carboxylates in agrochemicals is in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[6][7] These compounds disrupt the fungal mitochondrial respiratory chain at Complex II, leading to a cessation of ATP production and eventual cell death.[7] The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is famously employed in several blockbuster SDHI fungicides, including Fluxapyroxad and Bixafen.[6][8][9] By analogy, this compound serves as a valuable precursor for novel SDHI candidates.

Logical Workflow for SDHI Fungicide Discovery

The workflow illustrates the path from the core intermediate to a candidate fungicide.

cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation A This compound B Saponification to 4-fluoro-1H-pyrazole-3-carboxylic acid A->B C Activation (e.g., with SOCl₂) B->C D Amide Coupling with Substituted Aniline C->D E Novel Pyrazole Carboxamide (SDHI Candidate) D->E F In Vitro Antifungal Assay (Mycelial Growth Inhibition) E->F G Enzyme Inhibition Assay (SDH Activity) F->G H Greenhouse Trials (Efficacy & Phytotoxicity) G->H I Lead Optimization H->I

Caption: Workflow for SDHI Fungicide Development.

Protocol 1: Synthesis of a Novel Pyrazole Carboxamide Fungicide Candidate

This protocol outlines a representative synthesis of a hypothetical SDHI fungicide candidate from this compound. The choice of the aniline coupling partner is critical and is typically guided by structure-activity relationship (SAR) studies to optimize efficacy against target pathogens.

Step 1: Saponification to 4-Fluoro-1H-pyrazole-3-carboxylic Acid

  • To a solution of this compound (1 eq.) in methanol, add a 2M aqueous solution of sodium hydroxide (1.5 eq.).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the residue with water and acidify to pH 2-3 with 2N HCl.

  • The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Acyl Chloride Formation

  • Suspend the dried 4-fluoro-1H-pyrazole-3-carboxylic acid (1 eq.) in an inert solvent such as toluene.

  • Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.

Step 3: Amide Coupling

  • Dissolve the desired substituted aniline (e.g., 2-(3,4,5-trifluorophenyl)aniline, 1 eq.) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Add a non-nucleophilic base such as triethylamine (1.5 eq.) to the solution and cool to 0 °C.

  • Add a solution of the crude acyl chloride from Step 2 in the same solvent dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final pyrazole carboxamide.

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is a standard method to determine the intrinsic activity of the synthesized compounds against various phytopathogenic fungi.

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • While the medium is still molten (approx. 45-50 °C), add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1%).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate (containing only the solvent) has reached near-full growth.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition) by probit analysis of the dose-response data.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference (Fluxapyroxad) EC₅₀ (µg/mL)
Candidate ABotrytis cinerea1.250.98
Candidate ASclerotinia sclerotiorum0.880.65
Candidate BBotrytis cinerea3.400.98
Candidate BSclerotinia sclerotiorum2.150.65
(Note: Data is illustrative to demonstrate presentation format)

Herbicide Development: Targeting Photosynthesis or Amino Acid Biosynthesis

Pyrazole derivatives have also been successfully developed as herbicides.[4][10] The mode of action varies, but prominent examples include inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone biosynthesis and, consequently, carotenoid production. Inhibition of HPPD leads to the characteristic bleaching symptoms in susceptible weeds.[3] The flexible pyrazole core of this compound allows for the design of novel HPPD inhibitors.

Mechanism of Action: HPPD Inhibition

The diagram below outlines the mechanism of HPPD-inhibiting herbicides.

cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Homogentisate Homogentisate HPPD->Homogentisate HPP->HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone Phytoene Phytoene Desaturase (PDS) Plastoquinone->Phytoene Result PDS unprotected, leading to chlorophyll degradation (Bleaching) Plastoquinone->Result required cofactor for Carotenoids Carotenoids Phytoene->Carotenoids Phytoene->Result Herbicide Pyrazole-based Herbicide (derived from intermediate) Inhibition Inhibition Herbicide->Inhibition Inhibition->HPPD

Caption: Mechanism of HPPD-Inhibiting Herbicides.

Protocol 3: Greenhouse Pre- and Post-emergence Herbicidal Screening

This protocol evaluates the herbicidal efficacy of novel compounds on various weed and crop species.

Pre-emergence Application:

  • Fill pots with a standardized soil mix.

  • Prepare a solution or suspension of the test compound in a suitable solvent/surfactant system (e.g., acetone/water with Tween 20).

  • Apply the test compound evenly to the soil surface using a laboratory track sprayer at a defined application rate (e.g., 150 g active ingredient per hectare).[11]

  • Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).

  • Water the pots as needed.

  • After 14-21 days, assess the herbicidal effect by visually rating the percentage of injury (0% = no effect, 100% = complete kill) compared to an untreated control.

Post-emergence Application:

  • Sow seeds and grow the plants as described above until they reach a specific growth stage (e.g., 2-3 leaf stage).[3]

  • Apply the test compound formulation directly onto the foliage of the plants using a track sprayer.

  • Return the plants to the greenhouse.

  • Assess the percentage of injury (e.g., chlorosis, necrosis, bleaching) 14-21 days after treatment.

Insecticide Development: Modulating Ion Channels

Phenylpyrazole insecticides, such as Fipronil, are known to act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[1][13] This disruption leads to hyperexcitation and eventual death of the insect. The derivatization of this compound can lead to novel insecticides with potentially improved properties.

Protocol 4: Insecticidal Bioassay (Topical Application)

This method assesses the contact toxicity of a compound against a target insect pest.

  • Rear a susceptible strain of a target insect (e.g., diamondback moth, Plutella xylostella) under laboratory conditions.

  • Select uniform, healthy larvae of a specific instar (e.g., 3rd instar).

  • Dissolve the test compound in a volatile solvent like acetone to prepare a series of concentrations.

  • Using a micro-applicator, apply a small, precise volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each larva. Control insects are treated with solvent only.

  • Place the treated larvae in a petri dish with a fresh food source (e.g., a cabbage leaf disc).

  • Maintain the larvae under controlled environmental conditions.

  • Assess mortality at 24, 48, and 72 hours after application. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Calculate the LD₅₀ (the dose required to kill 50% of the test population) using probit analysis.

Conclusion and Future Outlook

This compound represents a strategically important intermediate for the discovery and development of novel agrochemicals. Its fluorinated pyrazole core is a proven pharmacophore in highly successful commercial products. The protocols and conceptual frameworks presented in these application notes provide researchers with the necessary tools to synthesize and evaluate new derivatives for fungicidal, herbicidal, and insecticidal activity. The key to success lies in the rational design of the moieties attached to the pyrazole core, guided by a deep understanding of structure-activity relationships and the specific biochemical targets. As the need for more effective and sustainable crop protection solutions grows, the exploration of building blocks like this compound will be paramount in driving the next wave of agrochemical innovation.

References

Application Note & Protocols: Methyl 4-Fluoro-1H-pyrazole-3-carboxylate as a Strategic Building Block for Novel Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Pyrazoles in Crop Protection

The global imperative to secure food supplies necessitates the continuous development of effective and environmentally conscious crop protection agents.[1][2][3] Among the most significant classes of modern fungicides are the pyrazole carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] These compounds disrupt the fungal mitochondrial respiratory chain, a mode of action that has proven highly effective against a broad spectrum of plant pathogens.[5][6]

The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a well-established method for enhancing molecular properties.[7][8] Fluorine substitution can improve metabolic stability, increase binding affinity, and modulate lipophilicity, often leading to enhanced biological activity and a more favorable pharmacokinetic profile.[7] The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold, for instance, is the cornerstone of several blockbuster SDHI fungicides, including Bixafen, Fluxapyroxad, and Benzovindiflupyr.[7][9][10]

This application note focuses on a related, yet distinct, building block: methyl 4-fluoro-1H-pyrazole-3-carboxylate . This synthon offers a unique opportunity for scaffold hopping and the generation of novel intellectual property in the fungicide discovery pipeline. By exploring the mono-fluoro substitution pattern at the 4-position, researchers can investigate new structure-activity relationships (SAR) while leveraging the well-understood chemistry of pyrazole carboxamide synthesis. This guide provides detailed protocols for the synthesis and derivatization of this key intermediate, offering field-proven insights for its application in fungicide development.

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 128114-74-3
Molecular Formula C₅H₅FN₂O₂
Molecular Weight 144.11 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, ethyl acetate, dichloromethane

Synthetic Workflow: From Building Block to Fungicide Candidate

The conversion of this compound into a target pyrazole carboxamide fungicide follows a robust and logical three-step sequence: saponification, acyl chloride formation, and amidation. This workflow is a cornerstone of SDHI fungicide synthesis.

G cluster_0 Core Synthetic Pathway A Methyl 4-fluoro-1H- pyrazole-3-carboxylate (Starting Material) B 4-Fluoro-1H-pyrazole- 3-carboxylic Acid (Intermediate 1) A->B  Step 1:  Saponification   C 4-Fluoro-1H-pyrazole- 3-carbonyl Chloride (Intermediate 2) B->C  Step 2:  Acyl Chloride  Formation   D Target Pyrazole Carboxamide (Final Product) C->D  Step 3:  Amidation  

Caption: General workflow for synthesizing pyrazole carboxamide fungicides.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a target fungicide, starting from the key building block.

Protocol 1: Saponification of this compound

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent activation.

Rationale: Base-catalyzed hydrolysis (saponification) is a classic and highly efficient method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often preferred for its high reactivity and the ease of workup, as demonstrated in related pyrazole systems.[11]

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) (4.0 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 2M solution

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Add THF to dissolve the starting material (approx. 5 mL per 1 g of ester).

  • In a separate beaker, dissolve lithium hydroxide (4.0 eq) in water and add it to the reaction mixture.

  • Heat the mixture to 65-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the resulting white solid, 4-fluoro-1H-pyrazole-3-carboxylic acid , under vacuum to a constant weight.

    • Expected Yield: 85-95%.

    • Scientist's Note: The use of a slight excess of base ensures the reaction goes to completion. Acidification must be done slowly and at a low temperature to control exothermicity and obtain a crystalline, easily filterable product.

Protocol 2: Formation of 4-Fluoro-1H-pyrazole-3-carbonyl Chloride

Objective: To activate the carboxylic acid by converting it to a highly reactive acyl chloride, preparing it for amidation.

Rationale: Thionyl chloride (SOCl₂) is a standard reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed, driving the reaction to completion. This method is widely documented for pyrazole carboxylic acids.[10][12]

Materials:

  • 4-Fluoro-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-fluoro-1H-pyrazole-3-carboxylic acid (1.0 eq) in toluene (approx. 10 mL per 1 g of acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (3.0 eq) to the suspension at room temperature. Gas evolution will be observed.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C for 2-3 hours. The suspension should become a clear solution.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude 4-fluoro-1H-pyrazole-3-carbonyl chloride is typically a yellow to brown oil or solid and is used immediately in the next step without further purification.

    • Scientist's Note: This reaction is moisture-sensitive. Ensure all glassware is dry and an inert atmosphere is maintained. The acyl chloride intermediate is reactive and should not be stored for extended periods.

Protocol 3: Amidation with a Substituted Aniline

Objective: To couple the pyrazole acyl chloride with a suitable aniline derivative to form the final pyrazole carboxamide fungicide candidate.

Rationale: This nucleophilic acyl substitution reaction is the key bond-forming step. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction. The choice of the aniline fragment is critical and determines the final compound's biological activity profile. Many commercial SDHI fungicides utilize complex, substituted anilines.[13][14]

Materials:

  • 4-Fluoro-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • 2-Chloro-4-fluoroaniline (as a representative example) (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the selected aniline (e.g., 2-chloro-4-fluoroaniline, 1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-fluoro-1H-pyrazole-3-carbonyl chloride (1.0 eq) from Protocol 2 in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization (e.g., from ethyl acetate/hexanes) to yield the final product, N-(2-chloro-4-fluorophenyl)-4-fluoro-1H-pyrazole-3-carboxamide .

    • Expected Yield: 60-80%.

    • Characterization: The final product's structure should be confirmed using ¹H NMR, ¹³C NMR, and HRMS.[13][15][16]

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit Complex II (Succinate Dehydrogenase or SDH) in the mitochondrial electron transport chain.[4][17] By blocking this enzyme, the fungicide prevents the oxidation of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. This disruption halts ATP production, leading to energy depletion and ultimately, fungal cell death.[5][6]

G cluster_0 Mitochondrial Respiration (Complex II) cluster_1 Inhibition Pathway Succinate Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) CoQH2 Coenzyme QH2 (Ubihydroquinol) CoQ->CoQH2 2e- transfer ComplexIII Complex III CoQH2->ComplexIII To e- Transport Chain Fungicide Pyrazole Carboxamide Fungicide Block INHIBITION Fungicide->Block Block->SDH Result  ATP Production Halted -> Fungal Cell Death  

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Structure-Activity Relationship (SAR) Insights

While detailed SAR for the 4-fluoro series requires dedicated study, principles from the successful 3-(difluoromethyl) series provide valuable guidance:[10]

  • Pyrazole Ring: The N-methyl pyrazole core is a critical pharmacophore for binding to the SDH enzyme.

  • Amide Linker: The carboxamide group is essential for activity, likely forming key hydrogen bonds within the enzyme's binding pocket.[10][13]

  • Aniline Moiety ("Right-Hand Side"): This portion offers the greatest scope for modification. The nature and position of substituents on the aniline ring profoundly impact the fungicide's spectrum of activity, potency, and systemic properties. Introducing halogens or other lipophilic groups often enhances efficacy.[14][17]

  • Role of Fluorine: The 4-fluoro substituent on the pyrazole ring is expected to influence the electronic properties and conformation of the molecule, potentially altering its binding affinity for the SDH target site compared to non-fluorinated or difluoromethylated analogs.

Conclusion

This compound is a high-potential building block for the discovery of next-generation SDHI fungicides. The synthetic pathways to convert this intermediate into diverse pyrazole carboxamides are robust, scalable, and analogous to those used for commercialized products. By providing a distinct fluorination pattern, this synthon enables researchers to explore new chemical space, potentially leading to the development of fungicides with improved activity spectra, better resistance management profiles, and novel intellectual property. The protocols and insights provided herein serve as a comprehensive guide for scientists and researchers aiming to leverage this valuable building block in their fungicide development programs.

References

Application Notes and Protocols for the N-Alkylation of Methyl 4-Fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Fluoropyrazoles in Medicinal Chemistry

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, featuring prominently in a wide array of therapeutic agents.[1] The strategic introduction of an alkyl group onto the pyrazole nitrogen can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target engagement.[2] When combined with a fluorine substituent, a bioisostere for hydrogen with unique electronic properties, the resulting N-alkylated fluoropyrazole scaffolds offer medicinal chemists a powerful tool for lead optimization and the development of novel therapeutics.[3] Specifically, methyl 4-fluoro-1H-pyrazole-3-carboxylate and its N-alkylated derivatives are valuable building blocks in the synthesis of kinase inhibitors and other targeted therapies.[4]

This application note provides a comprehensive guide to the N-alkylation of this compound, a challenging yet critical transformation. We will delve into the mechanistic underpinnings of this reaction, explore strategies to control regioselectivity, and provide a detailed, field-proven experimental protocol.

Mechanistic Considerations and Regioselectivity

The N-alkylation of an unsymmetrically substituted pyrazole, such as this compound, can theoretically yield two regioisomers: the N1- and N2-alkylated products. The regiochemical outcome is a delicate interplay of steric and electronic factors, influenced by the choice of base, solvent, and alkylating agent.[5][6]

The pyrazole core possesses two nitrogen atoms with distinct electronic environments. The N1 nitrogen is adjacent to a carbon bearing a methyl carboxylate group, while the N2 nitrogen is adjacent to the fluorine-substituted carbon. The electron-withdrawing nature of both the carboxylate and fluorine substituents decreases the nucleophilicity of the pyrazole ring. However, steric hindrance from the methyl carboxylate group at the 3-position is expected to favor alkylation at the less hindered N1 position.[6]

Conventional N-alkylation is typically performed under basic conditions to deprotonate the pyrazole nitrogen, forming a nucleophilic pyrazolate anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases such as potassium carbonate (K₂CO₃) can also be effective, often in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[5][7]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Weigh this compound and add to a dry flask under inert atmosphere. add_solvent Add anhydrous DMF. start->add_solvent add_base Add base (e.g., NaH or K₂CO₃) and stir. add_solvent->add_base add_alkylating_agent Add alkylating agent dropwise at 0 °C. add_base->add_alkylating_agent warm_rt Allow to warm to room temperature and stir for specified time. add_alkylating_agent->warm_rt monitor Monitor reaction progress by TLC. warm_rt->monitor quench Quench with saturated aq. NH₄Cl. monitor->quench extract Extract with ethyl acetate. quench->extract wash Wash organic layer with brine. extract->wash dry Dry over anhydrous Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by flash column chromatography. concentrate->purify

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the base (for NaH, 1.1 eq.; for K₂CO₃, 2.0 eq.) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

Data Presentation: Reaction Parameters and Expected Outcomes

EntryBase (eq.)Alkylating Agent (eq.)SolventTemp. (°C)Time (h)Expected Major Product
1NaH (1.1)Methyl Iodide (1.1)DMF0 to rt4Methyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
2K₂CO₃ (2.0)Ethyl Bromide (1.1)DMFrt12Methyl 1-ethyl-4-fluoro-1H-pyrazole-3-carboxylate
3K₂CO₃ (2.0)Benzyl Bromide (1.1)Acetonitrile608Methyl 1-benzyl-4-fluoro-1H-pyrazole-3-carboxylate

Product Characterization

The successful synthesis of the N-alkylated product can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The disappearance of the broad N-H proton signal from the starting material and the appearance of new signals corresponding to the protons of the newly introduced alkyl group are key indicators of a successful reaction. The pyrazole ring proton will typically appear as a singlet.

  • ¹³C NMR: The appearance of new carbon signals corresponding to the alkyl group and shifts in the chemical shifts of the pyrazole ring carbons confirm the formation of the product.[1][5][8]

  • ¹⁹F NMR: The fluorine signal will be present in the product, and its chemical shift may be slightly altered compared to the starting material.[5]

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the N-alkylated product.[6][9][10] The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy:

  • The disappearance of the N-H stretching vibration (typically in the range of 3100-3300 cm⁻¹) from the starting material is a strong indication of N-alkylation. The spectrum will also show characteristic C=O stretching from the ester group and C-F stretching vibrations.

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of pyrazole chemistry and literature precedents for similar substrates.[5][6][7] To ensure the validity of the experimental results, the following self-validating steps are crucial:

  • Reaction Monitoring: Consistent monitoring by TLC is essential to determine the reaction endpoint and to check for the formation of byproducts.

  • Spectroscopic Analysis: Unambiguous characterization of the purified product by ¹H NMR, ¹³C NMR, and MS is required to confirm the structure and regiochemistry of the alkylation. Comparison of the obtained spectroscopic data with literature values for analogous compounds is highly recommended.

  • Purity Assessment: The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or elemental analysis.

By adhering to these protocols and validation steps, researchers can confidently synthesize and characterize N-alkylated methyl 4-fluoro-1H-pyrazole-3-carboxylates for their drug discovery and development programs.

References

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of Methyl 4-Fluoro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Among the privileged heterocyclic scaffolds in drug development, the pyrazole ring system is of particular interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The target molecule, methyl 4-fluoro-1H-pyrazole-3-carboxylate, represents a key building block for the synthesis of more complex pharmaceutical intermediates. Its strategic fluorination at the C4 position can significantly influence its physicochemical properties and biological interactions.

This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The proposed synthetic strategy is designed for scalability, emphasizing process safety, efficiency, and product purity.

Synthetic Strategy: A Two-Step Approach to Fluorination

A robust and scalable synthesis of this compound can be achieved through a two-step process. This strategy involves the initial synthesis of the non-fluorinated precursor, methyl 1H-pyrazole-3-carboxylate, followed by a regioselective electrophilic fluorination at the C4 position. This approach is advantageous for scale-up as it avoids the handling of potentially hazardous fluorinated starting materials in the initial stages and allows for the purification of the key intermediate before the critical fluorination step.

The overall synthetic workflow is depicted below:

Synthetic Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Electrophilic Fluorination Pyrazole-3-carboxylic acid Pyrazole-3-carboxylic acid Methyl 1H-pyrazole-3-carboxylate Methyl 1H-pyrazole-3-carboxylate Pyrazole-3-carboxylic acid->Methyl 1H-pyrazole-3-carboxylate  POCl3 (cat.), Reflux Methanol Methanol Methanol->Methyl 1H-pyrazole-3-carboxylate This compound This compound Methyl 1H-pyrazole-3-carboxylate->this compound  Acetonitrile, Reflux Selectfluor® Selectfluor® Selectfluor®->this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 1H-Pyrazole-3-Carboxylate

The initial step involves the esterification of pyrazole-3-carboxylic acid with methanol. A classic and effective method for this transformation is the use of a catalytic amount of a strong acid or a dehydrating agent. For a scalable process, phosphorus oxychloride (POCl₃) is a suitable catalyst.[3]

Experimental Protocol: Esterification

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesRationale for Use
Pyrazole-3-carboxylic acid112.08100 g0.892Starting material
Methanol32.041 L24.66Reactant and solvent
Phosphorus oxychloride (POCl₃)153.3310 mL0.108Catalyst for esterification
20% Sodium Carbonate Solution-As needed-Neutralization of excess acid
Benzene78.11For recrystallization-Purification solvent

Procedure:

  • Reaction Setup: To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazole-3-carboxylic acid (100 g, 0.892 mol) and methanol (1 L).

  • Catalyst Addition: Slowly and carefully add phosphorus oxychloride (10 mL) to the stirred mixture. The addition is exothermic and should be done in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

  • Neutralization and Isolation: To the resulting residue, carefully add 20% sodium carbonate solution until the pH is neutral. The product will precipitate as a solid.

  • Filtration and Drying: Filter the solid product, wash with cold water, and dry under vacuum at 55°C to yield the crude methyl 1H-pyrazole-3-carboxylate.

  • Purification: Recrystallize the crude product from benzene to obtain pure methyl 1H-pyrazole-3-carboxylate as a white to off-white solid.[3]

Part 2: Synthesis of this compound

The second and final step is the regioselective fluorination of methyl 1H-pyrazole-3-carboxylate at the C4 position. Electrophilic fluorinating agents are well-suited for this transformation. Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commercially available, easy-to-handle, and effective reagent for the fluorination of various heterocyclic compounds, including pyrazoles.[4][5]

Experimental Protocol: Electrophilic Fluorination

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesRationale for Use
Methyl 1H-pyrazole-3-carboxylate126.11100 g0.793Starting material
Selectfluor®354.04296 g0.836Fluorinating agent
Acetonitrile41.051.5 L-Reaction solvent
Saturated Sodium Bicarbonate Solution-As needed-Quenching and neutralization
Ethyl Acetate88.11For extraction-Extraction solvent
Brine-For washing-Washing agent
Anhydrous Sodium Sulfate142.04As needed-Drying agent

Procedure:

  • Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve methyl 1H-pyrazole-3-carboxylate (100 g, 0.793 mol) in acetonitrile (1.5 L).

  • Reagent Addition: Add Selectfluor® (296 g, 0.836 mol, 1.05 equivalents) to the solution in portions. The reaction may be mildly exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 300 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Process Safety and Hazard Analysis

The scale-up of any chemical synthesis requires a thorough understanding of the potential hazards and the implementation of appropriate safety measures.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Selectfluor®: While being a relatively safe fluorinating agent, it is a strong oxidant. Avoid contact with combustible materials.

  • Solvents: Methanol, benzene, and ethyl acetate are flammable. Ensure all heating is conducted using appropriate heating mantles and that no open flames are present in the laboratory.

  • General Precautions: For all pyrazole-containing compounds, it is prudent to handle them with care, avoiding skin contact and inhalation.[6][7] Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

Purification and Characterization

Purification:

For the scaled-up synthesis, recrystallization is often a more practical and economical method of purification than chromatography. The choice of solvent for recrystallization is critical and should be determined on a small scale first. For pyrazole derivatives, solvents such as ethanol, ethyl acetate, or mixtures with hexanes are often effective.[9]

Characterization:

The identity and purity of the final product, this compound, should be confirmed using a combination of analytical techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Final Product Final Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final Product->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Final Product->MS Molecular Weight Confirmation HPLC HPLC Analysis Final Product->HPLC Purity Assessment TLC Thin Layer Chromatography Final Product->TLC Reaction Monitoring

Caption: Analytical workflow for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the methyl ester protons and the pyrazole ring protons.

    • ¹³C NMR: Will show the characteristic shifts for the carbonyl carbon and the carbons of the fluorinated pyrazole ring.

    • ¹⁹F NMR: This is a crucial technique to confirm the successful incorporation of fluorine into the molecule.[10][11] A single resonance will be indicative of the single fluorine atom.

  • Mass Spectrometry (MS): GC-MS or LC-MS should be used to confirm the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A well-developed method will allow for the quantification of any remaining starting material or by-products.

Conclusion

The two-step synthetic route detailed in these application notes provides a robust and scalable method for the production of this compound. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable fluorinated building block in high purity and yield, facilitating the advancement of novel pharmaceutical candidates.

References

Application Note: Strategic Use of Methyl 4-Fluoro-1H-pyrazole-3-carboxylate in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of methyl 4-fluoro-1H-pyrazole-3-carboxylate as a pivotal building block in solid-phase organic synthesis (SPOS). We provide in-depth protocols, mechanistic insights, and expert commentary on the design and execution of synthetic routes for the generation of diverse libraries of fluorinated pyrazole derivatives. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique properties of fluorinated pyrazoles in their discovery pipelines.

Introduction: The Ascendancy of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns make it a privileged scaffold.[1] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability.[3][4][5] Consequently, fluorinated pyrazoles have emerged as a highly sought-after class of compounds in medicinal chemistry, with applications as kinase inhibitors, antibacterial agents, and treatments for central nervous system disorders.[1][6]

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries, a critical component of modern drug discovery.[7] By anchoring a starting material to a solid support, excess reagents and by-products can be easily removed by simple filtration, streamlining the purification process and enabling automation.[7] This application note focuses on the utility of this compound in SPOS to construct diverse molecular architectures.

Strategic Considerations for Solid-Phase Synthesis

The successful implementation of a solid-phase synthesis strategy hinges on several key factors: the choice of a suitable solid support and linker, the development of robust reaction conditions compatible with the solid phase, and an efficient final cleavage step to release the target molecule.

Resin and Linker Selection

The choice of resin and linker is dictated by the overall synthetic plan, particularly the conditions required for the final cleavage of the product from the solid support. For the synthesis of pyrazole derivatives, which are generally stable to acidic conditions, a variety of acid-labile linkers can be employed.

  • Wang Resin: A popular choice for the immobilization of carboxylic acids. The resulting ester linkage is readily cleaved by trifluoroacetic acid (TFA).

  • Rink Amide Resin: Suitable for the synthesis of carboxamides. Cleavage with TFA yields the primary amide.

  • Merrifield Resin: Utilized for a "catch and release" strategy where the pyrazole nitrogen is attached to the resin.[8]

Reaction Monitoring

Monitoring the progress of reactions on the solid support is crucial for optimizing reaction conditions and ensuring high yields. While direct analysis of the resin-bound material can be challenging, several techniques are available:

  • FT-IR Spectroscopy: Useful for tracking the appearance and disappearance of key functional groups (e.g., carbonyl stretches).

  • Gel-Phase ¹³C NMR: Provides structural information about the resin-bound species.

  • Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting product analyzed by LC-MS or ¹H NMR to determine the reaction's progress.

Workflow for Solid-Phase Synthesis of a Pyrazole Library

The following workflow outlines a general strategy for the solid-phase synthesis of a library of N-substituted 4-fluoropyrazole-3-carboxamides starting from this compound.

SPOS_Workflow cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage & Purification A 1. Saponification of Methyl Ester C 3. Coupling to Solid Support A->C Carboxylic Acid B 2. Resin Activation B->C Activated Resin D 4. N-Alkylation/Arylation C->D Immobilized Pyrazole E 5. Cleavage from Resin D->E Diversified Resin-Bound Product F 6. Product Purification E->F Crude Product Mechanism cluster_coupling Amide Coupling cluster_alkylation N-Alkylation cluster_cleavage TFA Cleavage RCOOH Pyrazole-COOH ActiveEster Active Ester RCOOH->ActiveEster + DIC, HOBt DIC DIC HOBt HOBt ResinAmide Resin-CONH-Pyrazole ActiveEster->ResinAmide + Resin-NH2 ResinNH2 Resin-NH2 ResinPyrazole Resin-Bound Pyrazole Anion Pyrazole Anion ResinPyrazole->Anion + Base Base Base (e.g., K2CO3) Alkylated N-Alkylated Pyrazole Anion->Alkylated + R-X RX R-X ResinProduct Resin-Product Carbocation Resin-Carbocation ResinProduct->Carbocation + H+ (from TFA) TFA TFA Product Product-CONH2 Carbocation->Product Release

References

Application Notes & Protocols for the Quantitative Analysis of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying Methyl 4-fluoro-1H-pyrazole-3-carboxylate

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and drug development. As a fluorinated pyrazole derivative, it combines the biologically active pyrazole scaffold with the unique properties conferred by fluorine substitution, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound serves as a critical intermediate in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors and agrochemicals.

Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle. In process chemistry, it is essential for reaction monitoring, yield optimization, and ensuring the purity of the final active pharmaceutical ingredient (API). In quality control, validated analytical methods are required to assess the identity, strength, quality, and purity of the intermediate, ensuring batch-to-batch consistency and compliance with regulatory standards.[1][2] Therefore, robust and reliable analytical methods are indispensable for researchers, scientists, and drug development professionals working with this key intermediate.

This guide provides detailed protocols for three orthogonal analytical techniques for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : A primary, robust method for routine quantification and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful confirmatory technique, especially useful for identifying and quantifying volatile impurities.

  • Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy : An absolute quantification method that is highly specific for fluorinated compounds and does not require an identical reference standard.[3]

Each protocol is designed to be a self-validating system, with explanations of the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Method 1: Quantitative Analysis by Reversed-Phase HPLC with UV Detection

This method provides a robust and reliable approach for the routine quantification of this compound in synthesis reaction mixtures and as a pure substance. The polarity of the pyrazole ring, combined with the ester functionality, makes it well-suited for RP-HPLC.

Scientific Rationale

A C18 stationary phase is selected for its broad applicability and hydrophobic retention mechanism, which is effective for separating moderately polar aromatic compounds like the target analyte. The mobile phase, consisting of acetonitrile and water, offers a good balance of solvent strength and compatibility with UV detection. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times by keeping the analyte in a single ionic state. UV detection at 254 nm is chosen as pyrazole rings typically exhibit strong absorbance in this region.

Experimental Protocol

1.2.1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

1.2.2. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): HPLC grade acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard and Calibration Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing the analyte to achieve a final concentration within the calibration range (e.g., 25 µg/mL) and prepare using the diluent.

1.2.3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Stock Solution A->B D Prepare Sample Solution A->D C Create Calibration Curve Standards B->C F Inject Standards & Sample C->F D->F E Equilibrate HPLC System E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for HPLC Quantification.

Method Validation

Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[1] For this HPLC method, the following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo to show no interfering peaks at the retention time of the analyte.

  • Linearity and Range: The linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Determined by analyzing a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD between the datasets should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Table 1: Summary of HPLC Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 101.0 µg/mL

Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal confirmatory technique due to its high resolving power and the structural information provided by mass spectrometry. It is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC. The methyl ester functionality of the analyte imparts sufficient volatility for GC analysis.

Scientific Rationale

A non-polar DB-5ms column (or equivalent 5% phenyl-methylpolysiloxane) is chosen for its versatility and robustness in separating a wide range of semi-volatile organic compounds.[4] A temperature gradient program is employed to ensure good separation of potential impurities with varying boiling points and to maintain a sharp peak shape for the analyte. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, allowing for structural elucidation and library matching.

Experimental Protocol

2.2.1. Equipment and Reagents

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Dichloromethane (DCM, GC grade)

  • Methanol (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

2.2.2. Preparation of Solutions

  • Solvent: Dichloromethane (DCM).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in DCM.

  • Working Standards: Prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with DCM.

  • Sample Solution: Prepare the sample in DCM to a final concentration within the calibration range.

2.2.3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40 - 400 m/z

Expected Mass Spectrum Fragmentation

The fragmentation of pyrazoles is influenced by the substituents.[5] For this compound (Molecular Weight: 158.12 g/mol ), the molecular ion peak (M⁺) at m/z 158 should be observed. Key expected fragments include:

  • [M - OCH₃]⁺ (m/z 127): Loss of the methoxy radical from the ester group.

  • [M - COOCH₃]⁺ (m/z 99): Loss of the entire carbomethoxy group.

  • Fragments arising from the cleavage of the pyrazole ring, often involving the loss of HCN.[5]

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards in DCM C Inject into GC-MS A->C B Prepare Sample in DCM B->C D Separation & Ionization C->D E Acquire Mass Spectra D->E F Extract Ion Chromatograms E->F G Integrate Peaks & Build Curve F->G H Quantify & Confirm Identity G->H qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurately weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹⁹F NMR Spectrum C->D E (Long Relaxation Delay) D->E F Process FID (FT, Phasing) E->F G Integrate Analyte & Standard Peaks F->G H Calculate Purity/Concentration G->H

References

Protocol for the Hydrolysis of Methyl 4-fluoro-1H-pyrazole-3-carboxylate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP-CHEM-2026-01

Abstract

This application note provides a detailed, reliable protocol for the saponification of methyl 4-fluoro-1H-pyrazole-3-carboxylate to yield 4-fluoro-1H-pyrazole-3-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol herein is designed for researchers in drug discovery and chemical development, offering a straightforward and efficient method using lithium hydroxide. This document includes a discussion of the reaction mechanism, a step-by-step procedure, safety guidelines, and methods for product purification and characterization.

Introduction

4-Fluoro-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal and agricultural chemistry. The incorporation of a fluorine atom onto the pyrazole ring can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. Consequently, this fluorinated carboxylic acid serves as a key intermediate in the synthesis of a variety of bioactive molecules.

The hydrolysis of the methyl ester precursor is a fundamental transformation to unmask the carboxylic acid functionality, which can then be used in subsequent reactions, such as amide bond formation. This protocol details a robust and widely applicable base-catalyzed hydrolysis method.

Chemical Principles and Mechanism

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base. For this specific transformation, base-catalyzed hydrolysis, also known as saponification, is preferred due to its effectively irreversible nature.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The hydroxide ion (from LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a base (hydroxide or methoxide) to form the carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products. A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.

Experimental Protocol

Materials and Reagents
MaterialGradeSupplierCAS Number
This compound≥95%Commercially Available-
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-Aldrich1310-66-3
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Methanol (MeOH)ACS Reagent GradeFisher Scientific67-56-1
Deionized Water (H₂O)--7732-18-5
Hydrochloric Acid (HCl), 2M aqueous solution-Fisher Scientific7647-01-0
Ethyl Acetate (EtOAc)ACS Reagent GradeFisher Scientific141-78-6
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeSigma-Aldrich7487-88-9
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Reaction Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Ester in THF/MeOH/H₂O B Add LiOH·H₂O Solution A->B Step 1 C Heat to Reflux B->C Step 2 D Cool and Concentrate C->D E Acidify with 2M HCl D->E Step 3 F Extract with EtOAc E->F Step 4 G Dry and Evaporate F->G Step 5 H Recrystallization G->H I Characterize Product H->I Step 6

Caption: Workflow for the hydrolysis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and deionized water.

  • Addition of Base: In a separate beaker, prepare a solution of lithium hydroxide monohydrate (2.0-3.0 eq) in a minimal amount of deionized water. Add this aqueous solution to the stirred solution of the ester at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: To the remaining aqueous solution, slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A precipitate should form upon acidification.

  • Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

  • Work-up - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-fluoro-1H-pyrazole-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure carboxylic acid as a solid.

Product Characterization

The identity and purity of the final product, 4-fluoro-1H-pyrazole-3-carboxylic acid (CAS 881668-91-3), should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance White to off-white solid
Melting Point Not available in cited literature
¹H NMR Consistent with the structure of 4-fluoro-1H-pyrazole-3-carboxylic acid. Expected signals for the pyrazole proton and the carboxylic acid proton.
¹³C NMR Consistent with the structure, showing characteristic shifts for the pyrazole ring carbons and the carboxylic acid carbonyl carbon.
IR Spectroscopy Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch (approx. 1680-1710 cm⁻¹), and C-F stretch.[2]
Mass Spectrometry Molecular ion peak consistent with the molecular weight of 130.08 g/mol .

Safety and Handling

Fluorinated organic compounds require careful handling.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Engineering Controls: Conduct all operations in a well-ventilated fume hood.

  • Chemical Hazards: 4-Fluoro-1H-pyrazole-3-carboxylic acid is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][4][5] May cause respiratory irritation.[3][4] Avoid inhalation of dust and direct contact with skin and eyes.[4]

  • Spill and Waste Disposal: In case of a spill, contain the material and dispose of it in accordance with local regulations.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and ensure the mixture is refluxing. Confirm the amount and quality of LiOH used.
Poor solubility of starting material.Adjust the solvent ratio to ensure complete dissolution of the ester at the reaction temperature.
Low Yield Incomplete extraction of the product.Ensure the aqueous layer is thoroughly extracted with ethyl acetate. Perform additional extractions if necessary.
Product remains in the aqueous layer.Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product using column chromatography on silica gel before attempting recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-fluoro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and agrochemical research. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule. However, the synthesis of fluorinated heterocyles like this one can present unique challenges, including the formation of regioisomers and other byproducts that complicate purification and reduce yields. This guide provides in-depth, experience-based insights to help you navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, which is commonly prepared via the cyclocondensation of a fluorinated β-ketoester equivalent with a hydrazine.

Issue 1: Formation of Regioisomeric Byproducts

Symptom: You observe two or more distinct product spots on your TLC plate with similar Rf values, and your 1H NMR spectrum shows duplicate sets of peaks, indicating the presence of isomers.

Cause: The primary challenge in the synthesis of many pyrazoles, particularly when using substituted hydrazines, is the lack of regioselectivity in the cyclocondensation reaction.[1][2] When reacting a non-symmetrical 1,3-dicarbonyl compound with a hydrazine, two different regioisomers can be formed.[3][4] In the case of this compound synthesis from a suitable fluorinated precursor and hydrazine, the formation of the isomeric methyl 5-fluoro-1H-pyrazole-3-carboxylate is a common byproduct.

Solution:

  • Solvent Selection: The choice of solvent can dramatically influence the regioselectivity of the reaction. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[3][4]

  • Reaction Temperature: Carefully controlling the reaction temperature can also favor the formation of one isomer over the other. It is recommended to run small-scale experiments at different temperatures to determine the optimal conditions for your specific substrate.

  • pH Control: The pH of the reaction mixture can influence the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. The addition of a catalytic amount of acid is often employed.

  • Purification: If regioisomers are still formed, careful column chromatography is typically required for separation. Due to their similar polarities, a shallow solvent gradient and a high-resolution silica gel are recommended.

Issue 2: Incomplete Cyclization Leading to Pyrazoline Intermediates

Symptom: Your reaction mixture contains a significant amount of a partially cyclized intermediate, often a pyrazoline, which may be identified by mass spectrometry or NMR.

Cause: The final step in pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine involves a dehydration/aromatization step. If the reaction conditions are not sufficiently forcing, or if the intermediate is particularly stable, incomplete conversion can occur, leaving pyrazoline byproducts.[1][5]

Solution:

  • Oxidizing Agent: To drive the reaction to completion and form the aromatic pyrazole ring, an oxidizing agent can be introduced in a subsequent step. Common oxidizing agents for this purpose include manganese dioxide, iodine, or simply heating in DMSO under an oxygen atmosphere.[6][7]

  • Extended Reaction Time/Increased Temperature: Simply extending the reaction time or increasing the temperature can sometimes be sufficient to promote the final dehydration step. Monitor the reaction progress by TLC until the intermediate is no longer observed.

  • Acid Catalysis: The use of a stronger acid catalyst can facilitate the dehydration step.

Issue 3: Colored Impurities in the Reaction Mixture

Symptom: The reaction mixture or the crude product has a distinct yellow or red color, which persists even after initial workup.

Cause: Side reactions involving the hydrazine starting material can lead to the formation of colored impurities.[1] Hydrazines can be sensitive to air oxidation, which can produce colored byproducts.

Solution:

  • Use of High-Purity Reagents: Ensure that the hydrazine used is of high purity and has been stored properly to minimize oxidation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of the hydrazine.

  • Purification by Crystallization or Acid-Base Extraction: Many colored impurities can be removed by recrystallization of the final product. Alternatively, an acid-base workup can be effective. Pyrazoles are basic and can be protonated with an acid to form a salt, which can then be extracted into an aqueous layer, leaving non-basic impurities in the organic layer.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound and similar pyrazoles?

A1: The most prevalent and classic method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine.[1][9][10] For this compound, a key starting material would be a fluorinated β-ketoester.

Q2: How can I definitively identify the regioisomers in my product mixture?

A2: The most reliable methods for identifying regioisomers are spectroscopic. 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for unambiguously determining the connectivity and spatial relationships of atoms in the molecule, allowing for the definitive assignment of each isomer's structure.

Q3: Are there alternative synthetic strategies that offer better regioselectivity?

A3: Yes, several modern synthetic methods have been developed to address the regioselectivity issue in pyrazole synthesis. These include multicomponent reactions and cycloaddition strategies.[7][11] For instance, the reaction of N-alkylated tosylhydrazones with terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[11] While these methods may require different starting materials, they can be advantageous when regiocontrol is critical.

Q4: What are the typical yields I can expect for this synthesis?

A4: Yields can vary significantly depending on the specific substrates, reaction conditions, and purification methods used. However, with optimized conditions, yields for the cyclocondensation reaction to form pyrazoles can range from moderate to excellent (50-90%).[5][6] The presence of byproducts that require extensive purification will inevitably lower the isolated yield.

Product/ByproductTypical Yield RangePurity (after purification)
This compound50-85%>98%
Methyl 5-fluoro-1H-pyrazole-3-carboxylate (regioisomer)5-30%>95%
Pyrazoline Intermediate<10% (with optimization)N/A

Experimental Protocol: Synthesis of a Substituted Pyrazole

This is a general protocol for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, which can be adapted for the synthesis of this compound with the appropriate starting materials.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, TFE).

  • Addition of Hydrazine: Add the hydrazine (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base (e.g., triethylamine) may be needed to liberate the free hydrazine. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired product from any byproducts and unreacted starting materials.

Reaction Pathway and Byproduct Formation

Reaction_Pathway Reactants Fluorinated 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone/ Enamine Intermediate Reactants->Intermediate Condensation Pyrazoline Pyrazoline Intermediate Intermediate->Pyrazoline Cyclization Regioisomer_Intermediate Isomeric Hydrazone/ Enamine Intermediate Intermediate->Regioisomer_Intermediate Desired_Product This compound (Desired Product) Pyrazoline->Desired_Product Dehydration/ Aromatization Regioisomer Methyl 5-fluoro-1H-pyrazole-3-carboxylate (Regioisomeric Byproduct) Pyrazoline->Regioisomer Dehydration/ Aromatization Regioisomer_Intermediate->Pyrazoline

References

Technical Support Center: Optimizing Reaction Yield for Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-fluoro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and overcome common experimental hurdles. The information herein is synthesized from established literature and practical laboratory experience.

Introduction: The Significance of Fluorinated Pyrazoles

The incorporation of fluorine into pyrazole scaffolds significantly enhances their biological activity, making them crucial building blocks in medicinal chemistry and agrochemicals.[1][2] Fluorine's unique properties, such as high electronegativity and a small van der Waals radius, can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] this compound is a key intermediate for various pharmaceuticals, and achieving a high-yield, reproducible synthesis is paramount.[4][5] This guide will address common challenges in its synthesis, focusing on two primary synthetic routes: electrophilic fluorination of a pyrazole precursor and cyclization of a fluorinated building block.

Troubleshooting Guide & FAQs

Section 1: Issues Related to Low Yield and Incomplete Conversion

Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a multifaceted issue that can stem from several stages of the synthesis. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the pyrazole precursor for fluorination or the fluorinated β-ketoester for cyclization. Impurities can interfere with the reaction, leading to side products.

  • Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yield. Key parameters to optimize include:

    • Temperature: Both fluorination and cyclization reactions are sensitive to temperature. For electrophilic fluorination with reagents like Selectfluor®, the reaction may require specific temperature control to minimize side reactions.[6] For cyclization, the temperature will influence the rate of reaction and the formation of isomers.

    • Solvent: The choice of solvent is critical. For fluorination, polar aprotic solvents like acetonitrile or DMF are often used.[6] For cyclization, alcohols like ethanol or methanol are common.[7] The solvent can affect the solubility of reagents and the stability of intermediates.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.

  • Reagent Stoichiometry: The molar ratio of reactants is crucial. For instance, in electrophilic fluorination, using an excess of the fluorinating agent might lead to di-fluorination or other side products.[8] In cyclization, the ratio of the fluorinated precursor to hydrazine will directly impact the yield.

Question 2: I am observing a significant amount of unreacted starting material at the end of my reaction. How can I drive the reaction to completion?

Answer: Incomplete conversion can be addressed by several strategies:

  • Increase Reaction Time: As a first step, consider extending the reaction time, while monitoring for the formation of degradation products.

  • Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions. A stepwise increase in temperature with close monitoring is recommended.

  • Re-evaluate Catalyst/Reagent Activity: If using a catalyst, ensure its activity has not diminished. For reagents like hydrazine, which can be sensitive to storage conditions, using a fresh batch is advisable.

  • Optimize Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.

Section 2: Addressing Side Reactions and Impurity Formation

Question 3: During the electrophilic fluorination of my pyrazole precursor, I am observing the formation of multiple products. How can I improve the regioselectivity of the fluorination?

Answer: Regioselectivity in the fluorination of pyrazoles is a known challenge. The position of fluorination is influenced by the directing effects of the substituents on the pyrazole ring.[9]

  • Choice of Fluorinating Agent: Different fluorinating agents can exhibit varying degrees of regioselectivity. Selectfluor® is a commonly used electrophilic fluorinating agent that has shown success in the fluorination of pyrazoles.[6]

  • Protecting Groups: In some cases, using protecting groups on other reactive sites of the pyrazole ring can direct the fluorination to the desired position.

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent can influence the regioselectivity. Lower temperatures often favor the thermodynamically more stable product.

Question 4: In the cyclization reaction with hydrazine, I am getting a mixture of regioisomers. How can I control the formation of the desired N-H tautomer?

Answer: The formation of regioisomers during the cyclization of unsymmetrical β-dicarbonyl compounds with hydrazine is a common issue.[10] The regioselectivity is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.

  • pH Control: The pH of the reaction medium can significantly influence the outcome. Acidic conditions can sometimes favor one isomer over the other.[11]

  • Substituent Effects: The nature of the substituents on your fluorinated β-ketoester will play a major role. While you may not be able to change the core structure, understanding these effects can help in predicting and potentially controlling the outcome.

  • Purification: If isomer formation is unavoidable, efficient purification techniques like column chromatography or recrystallization will be necessary to isolate the desired product.

Question 5: I am struggling with the purification of the final product. What are the recommended methods?

Answer: The purification of this compound can be challenging due to the presence of isomers and other impurities.

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from isomers and other byproducts. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique to obtain a high-purity product.

  • Acid-Base Extraction: Since the pyrazole ring has a basic nitrogen atom, it's possible to form a salt with an acid. This can be exploited for purification by converting the pyrazole into its salt, washing away neutral impurities, and then regenerating the pyrazole by neutralization.[12]

Experimental Protocols

Protocol 1: Electrophilic Fluorination of Methyl 1H-pyrazole-3-carboxylate

This protocol provides a general guideline. Optimization of specific parameters may be required.

Materials:

  • Methyl 1H-pyrazole-3-carboxylate

  • Selectfluor® (N-Fluorobenzenesulfonimide)

  • Acetonitrile (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature, this may require optimization).

  • Add Selectfluor® (1.1 equivalents) portion-wise over a period of 30 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyclization of a Fluorinated β-Ketoester with Hydrazine

This protocol outlines a general procedure for the cyclization step.

Materials:

  • Methyl 4-fluoro-2,4-dioxobutanoate (or its synthetic equivalent)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the fluorinated β-ketoester (1 equivalent) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Electrophilic Fluorination Reaction Conditions

EntryFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)
1Selectfluor®Acetonitrile01245
2Selectfluor®Acetonitrile25660
3Selectfluor®DMF25655
4NFSIAcetonitrile25850

Note: The data in this table is illustrative and intended to guide optimization efforts. Actual results may vary.

Visualizations

Experimental Workflow: Synthesis via Electrophilic Fluorination

G start Start: Methyl 1H-pyrazole-3-carboxylate dissolve Dissolve in Anhydrous Acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_selectfluor Add Selectfluor® cool->add_selectfluor react Stir and Monitor (TLC/LC-MS) add_selectfluor->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Product: Methyl 4-fluoro- 1H-pyrazole-3-carboxylate purify->product

Caption: Workflow for the synthesis of this compound via electrophilic fluorination.

Logical Relationship: Troubleshooting Low Yield

G low_yield Low Yield impure_sm Impure Starting Materials low_yield->impure_sm suboptimal_cond Suboptimal Reaction Conditions low_yield->suboptimal_cond incorrect_stoich Incorrect Stoichiometry low_yield->incorrect_stoich side_reactions Side Reactions low_yield->side_reactions temp Temperature suboptimal_cond->temp solvent Solvent suboptimal_cond->solvent time Reaction Time suboptimal_cond->time

Caption: Key factors contributing to low reaction yield and their interrelationships.

References

Technical Support Center: Purification of Crude Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 4-fluoro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. The presence of the fluorine atom and the potential for regioisomer formation during synthesis present unique purification challenges. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent and challenging impurities are typically regioisomers formed during the cyclocondensation reaction.[1][2] Depending on the synthetic route, which often involves the reaction of a fluorinated β-ketoester with hydrazine, you can expect to find one or both of the following isomers:

  • Methyl 5-fluoro-1H-pyrazole-3-carboxylate: Often the major isomeric impurity.

  • Methyl 4-fluoro-1H-pyrazole-5-carboxylate: Another possible regioisomer.

Other potential impurities include unreacted starting materials, such as the fluorinated β-ketoester and hydrazine, as well as byproducts from side reactions.

Q2: Why is the separation of regioisomers so challenging for this compound?

A2: Regioisomers of pyrazoles often possess very similar physicochemical properties, such as polarity, solubility, and boiling points. This similarity makes their separation by standard techniques like recrystallization and column chromatography difficult, as they tend to co-precipitate or co-elute.[3] The introduction of a fluorine atom can further modulate these properties, adding to the complexity.[4]

Q3: What analytical techniques are recommended to assess the purity and identify the isomers of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your sample and quantifying the ratio of isomers. For structural confirmation and unambiguous identification of each regioisomer, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[5][6] Specifically, 1H, 13C, and 19F NMR will provide distinct signals for each isomer. Advanced 2D NMR techniques like NOESY can also be used to confirm the spatial relationships between substituents on the pyrazole ring.

Q4: Is it possible to improve the regioselectivity of the synthesis to minimize the formation of impurities?

A4: Yes, optimizing the reaction conditions can significantly favor the formation of the desired isomer. Factors such as the choice of solvent, reaction temperature, and the use of acidic or basic catalysts can influence the regioselectivity of the cyclocondensation reaction.[3][7] For instance, in related syntheses, the use of specific solvents has been shown to dramatically alter the isomeric ratio.

Part 2: Troubleshooting Guide

This guide is structured around common problems encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Symptom: The purified material still shows significant levels of impurities, particularly the regioisomer, as determined by HPLC or NMR.

Potential Cause Explanation Suggested Solution
Inappropriate Solvent Choice The chosen solvent may have similar solubility for both the desired product and the isomeric impurity at both high and low temperatures, leading to co-precipitation.1. Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). The ideal solvent will dissolve the target compound completely at an elevated temperature but show poor solubility for it at room temperature or below, while the impurity remains in solution.[8] 2. Use a Mixed-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly. Common combinations for pyrazoles include ethanol/water and ethyl acetate/hexane.[8]
Cooling Rate is Too Fast Rapid cooling promotes rapid precipitation, which can trap impurities within the crystal lattice.1. Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop, undisturbed. 2. Insulate the Flask: For even slower cooling, place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite). 3. Stepwise Cooling: After reaching room temperature, transfer the flask to a refrigerator and then to a freezer to maximize recovery.
"Oiling Out" The compound separates as a liquid phase instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.1. Add More Solvent: Increase the volume of the "good" solvent to lower the saturation point. 2. Use a Seed Crystal: Introduce a small, pure crystal of the desired compound to the supersaturated solution to induce crystallization. 3. Scratch the Inner Surface: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.
Issue 2: Co-elution of Impurities in Column Chromatography

Symptom: The desired product and one or more impurities elute at very similar retention times, resulting in overlapping fractions and poor separation.

Potential Cause Explanation Suggested Solution
Suboptimal Eluent System The polarity of the mobile phase is not suitable to achieve differential migration of the compounds on the stationary phase.1. Fine-tune Eluent Polarity: Start with a common eluent system for pyrazoles, such as a mixture of hexane and ethyl acetate.[9][10] Perform small-scale TLC experiments with various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to find the optimal polarity that maximizes the separation (ΔRf) between your target compound and the impurities. 2. Add a Modifier: In some cases, adding a small amount of a third solvent, like dichloromethane or methanol, can improve separation. 3. Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with very similar Rf values.
Poor Column Packing An improperly packed column will have channels and cracks, leading to band broadening and a significant loss of resolution.1. Use the Slurry Method: Pack the column using a slurry of the silica gel in the initial mobile phase to ensure a homogenous and well-compacted stationary phase. 2. Avoid Air Bubbles: Ensure no air bubbles are trapped in the column bed.
Column Overloading Applying too much crude material to the column results in broad, tailing bands that overlap, making separation impossible.1. Determine Column Capacity: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used. For difficult separations, a lower loading (1-2%) is recommended.

Part 3: In-Depth Protocols

Protocol 1: Purity Assessment and Isomer Identification by NMR

This protocol outlines the steps for preparing and analyzing a sample of this compound to determine its purity and identify the regioisomers.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire 1H NMR Spectrum: Obtain a standard proton NMR spectrum. The chemical shift and coupling constants of the pyrazole ring proton and the methyl ester protons will be indicative of the compound's structure.

  • Acquire 19F NMR Spectrum: Fluorine NMR is highly sensitive to the electronic environment. The 19F chemical shift will be a key differentiator between the 4-fluoro and 5-fluoro regioisomers.

  • Acquire 13C NMR Spectrum: Carbon NMR will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.

  • Data Analysis: Compare the obtained spectra with literature values for related compounds or use predictive software to assign the peaks. The presence of multiple sets of peaks corresponding to the pyrazole ring system indicates the presence of regioisomers. The integration of the peaks in the 1H and 19F spectra can be used to determine the isomeric ratio.

Protocol 2: Purification by Flash Column Chromatography

This workflow provides a step-by-step guide for separating this compound from its regioisomeric impurities.

G Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if insoluble impurities are present) A->B Optional C 3. Slow Cooling to Room Temperature A->C D 4. Further Cooling (Ice Bath/Refrigerator) C->D E 5. Isolate Crystals by Vacuum Filtration D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Crystals F->G H Purified Product G->H

References

Technical Support Center: Preventing Regioisomer Formation in Fluorinated Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorinated pyrazole synthesis. The introduction of fluorine atoms into pyrazole scaffolds is a cornerstone of modern medicinal and agrochemical development, leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. However, the synthesis of these valuable heterocyles is frequently complicated by a lack of regioselectivity, leading to isomeric mixtures that are challenging to separate and reduce the yield of the desired product.

This guide provides in-depth troubleshooting strategies and foundational knowledge to help you navigate and overcome the common challenge of regioisomer formation. We will explore the mechanistic underpinnings of selectivity in both cyclocondensation and N-alkylation reactions and provide field-proven protocols to steer your synthesis toward a single, desired regioisomer.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions that researchers commonly encounter during their experiments.

Q1: My cyclocondensation of a fluorinated 1,3-diketone with a substituted hydrazine is yielding a difficult-to-separate mixture of regioisomers. How can I improve the selectivity?

A1: This is the most common challenge in fluorinated pyrazole synthesis, particularly when using an unsymmetrical precursor like 1-aryl-4,4,4-trifluorobutane-1,3-dione. The formation of two regioisomers occurs because the two non-equivalent carbonyl groups of the diketone can be attacked by either of the two different nitrogen atoms of the substituted hydrazine.[1] However, you can dramatically influence the isomeric ratio through strategic solvent selection and modification of reaction conditions.

Core Troubleshooting Strategy: Solvent Optimization

The choice of solvent is paramount in controlling regioselectivity. Standard solvents like ethanol often lead to poor selectivity or even favor the undesired isomer.[2]

  • Expert Recommendation: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or, for even greater effect, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[2][3] These solvents have been demonstrated to dramatically increase the regioselectivity, often leading to the formation of almost a single isomer.[3]

  • Causality (The "Why"): Fluorinated alcohols possess unique properties, including high hydrogen-bond donating ability and low nucleophilicity. The prevailing hypothesis is that the highly acidic HFIP protonates the carbonyl oxygen, and the alcohol selectively forms a hemiketal intermediate with the more electrophilic trifluoromethyl-substituted carbonyl group.[3] This bulky intermediate sterically shields this position, forcing the initial nucleophilic attack from the hydrazine to occur at the other, less hindered carbonyl carbon. This directed attack effectively controls the subsequent cyclization, leading to a single regioisomer.[3]

Additional Strategies:

  • pH Control: The acidity of the reaction medium can influence which nitrogen atom of the hydrazine is more nucleophilic, thereby affecting the initial point of attack. Experimenting with acidic or basic conditions can sometimes favor one regioisomer.[1][4]

  • Structural Modification: While less practical for an existing project, it's worth noting that introducing bulky substituents near one of the carbonyl groups on the diketone can create a strong steric bias, favoring the formation of a single isomer.[1]

Q2: I am performing an N-alkylation on a pre-formed, unsymmetrical fluorinated pyrazole and getting both N1 and N2 alkylated products. How can I direct the alkylation to a specific nitrogen?

A2: The N-alkylation of unsymmetrical pyrazoles is notoriously difficult to control because the two ring nitrogens often have similar nucleophilicity and steric accessibility.[5][6] The outcome is highly dependent on the interplay between the base, the cation, the solvent, and the pyrazole's substituents.

Core Troubleshooting Strategy: Reagent Selection

  • Base and Counter-ion: The choice of base is critical. Instead of common bases like potassium carbonate (K2CO3), which can lead to poor selectivity, try using sodium hydride (NaH) .[5] The smaller sodium cation may coordinate differently with the pyrazole anion compared to the larger potassium ion, influencing the site of subsequent alkylation.[5][6]

  • Lewis Acid Catalysis: A highly effective method for directing alkylation to the N2 position (the nitrogen adjacent to the C3 substituent) is to use a magnesium-based Lewis acid catalyst, such as MgBr2 .[7] This strategy has been shown to provide excellent regioselectivity (often >95:5 for the N2 isomer) across a range of 3-substituted pyrazoles.[7]

  • Functional Group Tuning: The substituents already on the pyrazole ring can be exploited. In some cases, modifying a distal functional group can completely switch the regioselectivity of the N-alkylation reaction. For instance, converting a hydrazone substituent to an acetohydrazide or carbazide has been shown to direct alkylation exclusively to one nitrogen.[5][8]

Q3: Are there alternative synthetic strategies that inherently avoid the regioselectivity issues of classical cyclocondensation?

A3: Yes, if you are in the planning stages of a synthesis, several modern methods can build the pyrazole core with excellent and predictable regiocontrol, bypassing the issues of the Knorr synthesis.

  • 1,3-Dipolar Cycloadditions: These reactions are powerful for constructing heterocyclic rings with high regioselectivity. A prominent example is the reaction of sydnones with alkynes .[9][10] By carefully choosing the substituents on each component, you can predictably synthesize a specific polysubstituted pyrazole isomer. Recent advances have made this method applicable to a broader range of substrates under mild conditions.[9]

  • Multi-Component Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form a complex product, often with high selectivity. Various MCRs have been developed for pyrazole synthesis that exhibit excellent regiocontrol by carefully orchestrating the sequence of bond formations.[11][12]

  • Synthesis from N-Alkylated Tosylhydrazones: A highly regioselective method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes. This approach offers access to 1,3,5-trisubstituted pyrazoles and provides complete regioselectivity, which is a significant advantage over traditional methods.[13]

Part 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts that underpin the troubleshooting strategies.

Q1: What are the primary factors driving regioisomer formation in the synthesis of fluorinated pyrazoles from 1,3-diketones?

A1: The regiochemical outcome is a competition between electronic and steric factors at two key stages:

  • Initial Nucleophilic Attack: When using a substituted hydrazine (e.g., methylhydrazine), there are two distinct nucleophilic centers: the substituted (less nucleophilic) and unsubstituted (more nucleophilic) nitrogen atoms. There are also two electrophilic centers: the two carbonyl carbons of the unsymmetrical diketone. The regioselectivity is determined by which nitrogen attacks which carbon first.[1][3]

  • Carbonyl Reactivity: A trifluoromethyl (CF3) group is a powerful electron-withdrawing group, making the adjacent carbonyl carbon highly electrophilic and susceptible to attack. However, this same carbonyl is also more sterically hindered. The balance between these electronic and steric effects, influenced by solvent and temperature, dictates the final isomer ratio.[3][14]

Q2: How do fluorinated substituents on the 1,3-dicarbonyl precursor specifically influence the reaction's regioselectivity?

A2: Fluorinated groups, particularly CF3, have a profound electronic effect. The strong electron-withdrawing nature of the CF3 group significantly increases the electrophilicity of the adjacent carbonyl carbon. In many standard solvents like ethanol, the initial attack by the more nucleophilic -NH2 group of the hydrazine often occurs at this highly reactive, CF3-substituted carbonyl, leading to what is often the undesired 5-CF3 pyrazole regioisomer.[2] This is precisely the challenge that specialized solvents like HFIP are designed to overcome by reversing this intrinsic reactivity pattern through selective hemiketal formation.[3]

Q3: Can direct C-H fluorination of a pre-formed pyrazole ring be performed regioselectively?

A3: Yes, direct C-H fluorination is a viable strategy for late-stage fluorination, and it can be highly regioselective. The most common methods involve using an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) .[15] Regiocontrol is typically achieved in one of two ways:

  • Directed C-H Activation: A directing group installed on the pyrazole ring can guide a transition metal catalyst (e.g., Palladium) to activate a specific C-H bond for fluorination.[16]

  • Deprotonation-Fluorination: The most acidic proton on the pyrazole ring (typically at the C5 position) can be selectively removed with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting pyrazole anion is then quenched with NFSI to install a fluorine atom at that specific position.[15]

Part 3: Protocols and Data

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the condensation reaction between various 1-aryl-4,4,4-trifluorobutane-1,3-diones and methylhydrazine. The data clearly demonstrates the superiority of fluorinated alcohols, especially HFIP, in maximizing the yield of the desired 3-aryl-5-trifluoromethyl-1-methylpyrazole isomer.

EntryR Group (Aryl)SolventIsomer Ratio (3-Aryl : 5-Aryl)Combined Yield (%)Reference
14-MeO-C6H4EtOH1 : 1.585[3]
24-MeO-C6H4TFE12 : 182[3]
34-MeO-C6H4HFIP>99 : 180[3]
44-Cl-C6H4EtOH1 : 1.388[3]
54-Cl-C6H4TFE15 : 185[3]
64-Cl-C6H4HFIP>99 : 183[3]
72-FurylEtOH1 : 1.286[3]
82-FurylHFIP>99 : 184[3]

Data adapted from J. Org. Chem. 2007, 72, 17, 6627–6630.[3]

Experimental Protocol: Regioselective Synthesis using HFIP

This protocol describes the highly regioselective synthesis of 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole, adapted from established literature procedures.[3]

Reagents & Equipment:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione

  • Methylhydrazine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in HFIP (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add methylhydrazine (1.1 eq) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, carefully remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole. The regioselectivity can be confirmed by 1H and 19F NMR spectroscopy.

Safety Precautions:

  • Methylhydrazine is toxic and a suspected carcinogen; handle it only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • HFIP is a corrosive and volatile solvent. Handle with care and appropriate PPE.

Part 4: Visual Guides

Diagram 1: Mechanism of Regioisomer Formation

G cluster_start Starting Materials cluster_products Products diketone Unsymmetrical Fluorinated 1,3-Diketone pathA_node Pathway A: -NH2 attacks CF3-C=O diketone->pathA_node Electronic Preference pathB_node Pathway B: -NH2 attacks R'-C=O diketone->pathB_node Steric Preference hydrazine Substituted Hydrazine (R-NH-NH2) hydrazine->pathA_node hydrazine->pathB_node isomerA Regioisomer A (e.g., 5-CF3 Pyrazole) pathA_node->isomerA Cyclization isomerB Regioisomer B (e.g., 3-CF3 Pyrazole) pathB_node->isomerB Cyclization

Caption: Competing pathways in pyrazole synthesis from an unsymmetrical diketone.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor Regioselectivity reaction_type What is the reaction type? start->reaction_type cyclo Cyclocondensation (Diketone + Hydrazine) reaction_type->cyclo Cyclo alkylation N-Alkylation (of existing Pyrazole) reaction_type->alkylation Alkylation solvent Primary Solution: Change solvent to HFIP or TFE cyclo->solvent base Primary Solution: Change Base (e.g., NaH) or Add Lewis Acid (MgBr2) alkylation->base solvent_why Why: Promotes selective hemiketal formation, directing attack. solvent->solvent_why ph_mod Secondary: Modify Reaction pH solvent->ph_mod base_why Why: Cation coordination and Lewis acid chelation control attack site. base->base_why fg_mod Secondary: Tune Directing Groups base->fg_mod

References

troubleshooting guide for the esterification of 4-fluoro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and modification of pyrazole-based scaffolds. This guide provides in-depth troubleshooting advice and detailed protocols for the esterification of 4-fluoro-1H-pyrazole-3-carboxylic acid, a key intermediate for many professionals in pharmaceutical and agrochemical research. Our goal is to equip you with the causal understanding and practical solutions needed to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when esterifying 4-fluoro-1H-pyrazole-3-carboxylic acid?

The esterification of this substrate presents unique challenges due to its electronic and structural properties. The pyrazole ring and the fluorine atom are both electron-withdrawing, which increases the acidity of the carboxylic acid but can also deactivate the carbonyl carbon towards nucleophilic attack under certain conditions. Key challenges include incomplete reactions, potential side reactions such as N-alkylation on the pyrazole ring, and difficulties in product purification.

Q2: My standard Fischer esterification is giving low yields. Why is this happening?

The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is a reversible equilibrium-driven process.[1][2][3][4][5] Low yields are often due to the presence of water, a byproduct that shifts the equilibrium back towards the starting materials.[1][3] For heterocyclic compounds like pyrazoles, prolonged exposure to high temperatures and strong acids can also lead to degradation or unwanted side reactions. To drive the reaction forward, a large excess of the alcohol is typically used, and/or water must be actively removed as it forms.[1][4]

Q3: I see an unexpected peak in my NMR/LC-MS that doesn't correspond to my ester. What could it be?

An unexpected side product could arise from several possibilities:

  • N-Alkylation: The pyrazole ring has two nitrogen atoms. While the N1-H is acidic and can be deprotonated, it can also be susceptible to alkylation, especially if you are using an alkylating agent (e.g., MeI) or under conditions that could generate a carbocation from the alcohol.

  • Decarboxylation: Although generally stable, pyrazole carboxylic acids can decarboxylate under harsh thermal conditions, though this is less common.

  • Reaction with Coupling Agents: If using a carbodiimide like DCC for a Steglich esterification, an N-acylurea byproduct can form if the activated acid intermediate rearranges before reacting with the alcohol.[6]

Q4: How can I effectively purify my final 4-fluoro-1H-pyrazole-3-carboxylate ester?

Purification strategies depend on the physical properties of your ester.

  • Aqueous Workup: A standard workup involves neutralizing the reaction mixture (e.g., with aqueous sodium bicarbonate to remove unreacted acid) and extracting the ester with an organic solvent like ethyl acetate or dichloromethane.[7][8] Be aware that small, polar esters may have some water solubility, leading to losses.[9]

  • Column Chromatography: Flash column chromatography using silica gel is a reliable method for separating the desired ester from starting materials, the alcohol, and any non-polar byproducts.[7][10][11] A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a more polar solvent (like ethyl acetate) is typically effective.

  • Crystallization: If your ester is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.[12][13]

Troubleshooting Guide & Experimental Protocols

This section provides a structured approach to overcoming common issues. A general troubleshooting workflow is outlined below.

G cluster_0 Troubleshooting Workflow cluster_1 Potential Causes cluster_2 Recommended Solutions Problem Problem Encountered Low/No Yield Side Products Incomplete Reaction Causes Equilibrium Limitation Reagent Degradation Steric Hindrance N-Alkylation Poor Activation Problem:f1->Causes:f0 Problem:f1->Causes:f1 Problem:f2->Causes:f3 Problem:f3->Causes:f4 Problem:f1->Causes:f2 Solutions Use Fischer-Speier w/ Water Removal Use Two-Step Acid Chloride Method Use Steglich Coupling Check Reagent Purity Optimize Stoichiometry Causes:f0->Solutions:f0 Causes:f1->Solutions:f1 Causes:f2->Solutions:f2 Causes:f3->Solutions:f1 Causes:f4->Solutions:f2 Causes:f1->Solutions:f3

Caption: General troubleshooting flowchart for esterification issues.

Problem: Low Yield or Reaction Stalls
Scenario A: Using a classic acid-catalyzed approach.

Underlying Cause: The Fischer esterification is an equilibrium-limited reaction. The water produced during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion.[1][3][14]

Solution: Employ a method that actively removes water or use a large excess of the alcohol to push the equilibrium towards the product.

Protocol 1: Optimized Fischer-Speier Esterification

This protocol uses the alcohol as the solvent and a Dean-Stark apparatus to remove water azeotropically.

Materials:

  • 4-fluoro-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Alcohol (e.g., ethanol, butanol; 20-50 eq, also serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (0.1-0.2 eq)

  • Toluene (if the alcohol doesn't form an azeotrope with water)

  • Dean-Stark trap and reflux condenser

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add boiling chips.

  • To the flask, add 4-fluoro-1H-pyrazole-3-carboxylic acid and the desired alcohol. If using a solvent like toluene, add it now.

  • Slowly add the acid catalyst (H₂SO₄ or TsOH) to the mixture while stirring.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC/LC-MS analysis shows consumption of the starting acid (typically 4-24 hours).[1]

  • Cool the reaction mixture to room temperature.

  • If the alcohol is a high-boiling solvent, remove most of it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and remove unreacted carboxylic acid. Caution: CO₂ evolution!

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify by flash column chromatography or crystallization.

Troubleshooting Fischer Esterification
Issue Suggested Action
Reaction does not startEnsure the acid catalyst was added and is of good quality. Check for sufficient heating.
Darkening of reaction mixturePotential decomposition. Reduce temperature or consider a milder method (Protocols 2 or 3).
Poor separation during workupEmulsion formation can occur. A brine wash can help break emulsions. Adding more organic solvent may also help.[9]
Scenario B: Starting material or product is sensitive to strong acid or high heat.

Underlying Cause: The combination of strong acid and prolonged heating required for Fischer esterification can be too harsh for some substrates, leading to degradation and low yields.

Solution: Convert the carboxylic acid to a more reactive intermediate, such as an acid chloride, which can then react with the alcohol under much milder conditions.[15][16]

Protocol 2: Two-Step Esterification via Acid Chloride

This method avoids strong acid catalysts and high temperatures for the ester formation step.

G Start 4-Fluoro-1H-pyrazole- 3-carboxylic acid Step1 Step 1: Acid Chloride Formation Reagents: SOCl₂ or (COCl)₂ Solvent: Toluene or DCM Conditions: Reflux, 1-3h Start->Step1 Intermediate Acyl Chloride Intermediate | Highly Reactive Step1->Intermediate Step2 Step 2: Ester Formation Reagents: Alcohol, Base (Pyridine or Et₃N) Solvent: DCM or THF Conditions: 0°C to RT, 1-4h Intermediate->Step2 Product Final Ester Product Step2->Product

Caption: Workflow for the Two-Step Acid Chloride Esterification Method.

Materials:

  • 4-fluoro-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

  • Anhydrous solvent (Toluene, Dichloromethane (DCM))

  • Alcohol (1.1-1.5 eq)

  • Anhydrous base (Pyridine or Triethylamine (Et₃N)) (1.5-2.0 eq)

Procedure: Step 1: Acid Chloride Formation

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend or dissolve the carboxylic acid in an anhydrous solvent (e.g., toluene).

  • Add a catalytic amount of DMF (1-2 drops).[17]

  • Slowly add thionyl chloride at room temperature. The mixture may require heating to reflux (typically 50-80°C) for 1-3 hours until gas evolution (SO₂ and HCl) ceases.[18]

  • Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure. This crude acid chloride is often used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the alcohol and the anhydrous base (e.g., pyridine) in the same solvent.

  • Slowly add the alcohol/base solution to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or dilute HCl.

  • Extract the product with an organic solvent, wash with saturated NaHCO₃, then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to give the crude ester for purification.

Troubleshooting the Acid Chloride Method
Issue Suggested Action
Acid chloride formation is sluggishEnsure all reagents and glassware are anhydrous. The catalytic DMF is crucial, especially with oxalyl chloride.[17]
Low yield in the second stepThe acid chloride may be unstable; use it immediately after preparation. Ensure the base is non-nucleophilic (like Et₃N) and dry.
Scenario C: The alcohol is sterically hindered or acid-sensitive.

Underlying Cause: Bulky alcohols (secondary, tertiary) react poorly in Fischer esterifications due to steric hindrance.[4] Acid-sensitive alcohols will degrade. The acid chloride method may also be too harsh for very delicate alcohols.

Solution: Use a mild coupling agent that activates the carboxylic acid in situ without generating harsh byproducts. Steglich esterification is a classic example.[6][19][20]

Protocol 3: Steglich Esterification

This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) and is effective at room temperature.[19]

Materials:

  • 4-fluoro-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Alcohol (1.1-1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid, alcohol, and catalytic DMAP in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6][19]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-18 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with dilute HCl (to remove DMAP), saturated NaHCO₃ (to remove any remaining acid), and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Steglich Esterification
Issue Suggested Action
Reaction is slow or incompleteEnsure all reagents are anhydrous. DMAP is a crucial catalyst for this reaction; ensure it was added.[6]
Difficulty removing DCU byproductDCU has some solubility in organic solvents.[11] Filtering, concentrating the filtrate, and re-filtering after chilling in a freezer can help remove more of it before chromatography.
N-acylurea byproduct formationThis can happen if the alcohol is very unreactive. Try increasing the amount of DMAP slightly or consider a different coupling agent like EDC (a water-soluble carbodiimide).
Method Comparison Summary
MethodKey ReagentsConditionsProsCons
Fischer-Speier Alcohol (excess), H₂SO₄/TsOHHigh Temp, RefluxInexpensive, good for simple alcoholsEquilibrium-limited, harsh conditions, not for sensitive substrates[4][21]
Acid Chloride SOCl₂/(COCl)₂, Base-20°C to RefluxIrreversible, high-yielding, versatileRequires handling of corrosive reagents, two steps[15]
Steglich DCC/EDC, DMAP0°C to RTVery mild, good for hindered/sensitive substratesStoichiometric byproduct (DCU), reagents are more expensive[19][20]

References

Technical Support Center: Purification of Methyl 4-Fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 4-fluoro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and detailed protocols for obtaining this key building block in high purity. My insights are drawn from established principles in heterocyclic chemistry and practical experience in the purification of complex small molecules.

Introduction to Purification Challenges

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom and the pyrazole core can introduce unique purification challenges. Common impurities may include regioisomers, unreacted starting materials, and side-products from the cyclization reaction. The choice of purification strategy is critical to achieving the desired purity for downstream applications.

This guide will walk you through the most effective methods for purifying this compound, explaining the rationale behind each step to empower you to adapt and troubleshoot your own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the cyclization of a fluorinated precursor with hydrazine. Potential impurities include:

  • Regioisomers: Depending on the starting materials, you may form the isomeric methyl 5-fluoro-1H-pyrazole-3-carboxylate.

  • Unreacted Starting Materials: Such as (Z)-methyl 2-fluoro-3-(dimethylamino)acrylate and hydrazine.

  • Hydrolysis Products: The corresponding 4-fluoro-1H-pyrazole-3-carboxylic acid if the ester is hydrolyzed during workup.

  • Side-Products: From incomplete reactions or side reactions of the starting materials.

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: Oiling out is a common issue, especially when impurities are present that depress the melting point. First, try to triturate the oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can often induce crystallization of the desired product. If that fails, column chromatography is the recommended next step to remove the impurities that are preventing crystallization.

Q3: I am losing a significant amount of product during recrystallization. How can I improve my yield?

A3: Low recrystallization yield is often due to the selection of a suboptimal solvent system where the product has significant solubility even at low temperatures. To improve your yield:

  • Optimize the Solvent System: Use a solvent pair, such as ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate) at an elevated temperature and then slowly add the "poor" solvent (e.g., water or hexanes) until you see persistent turbidity. Then, allow it to cool slowly.

  • Control Cooling Rate: Slow cooling is crucial for forming large, pure crystals. Crashing the product out of solution by rapid cooling will trap impurities and reduce yield.

  • Concentrate the Mother Liquor: A second crop of crystals can often be obtained by concentrating the mother liquor and repeating the cooling process.

Q4: Can I use an acid-base extraction to purify my this compound?

A4: Acid-base extraction is generally not the primary method for purifying this neutral ester. However, it can be a useful part of the workup to remove acidic or basic impurities. For instance, a wash with a mild aqueous base like sodium bicarbonate can remove any unreacted acidic starting materials or the hydrolyzed carboxylic acid impurity.[1] It's important to use a weak base to avoid hydrolysis of your methyl ester product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad, messy spots on TLC Multiple impurities, some of which may be polar.Consider a pre-purification step. If your crude material is soluble in a solvent like dichloromethane, you can pass it through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes) to remove highly polar baseline impurities.
Product co-elutes with an impurity during column chromatography Impurity has a similar polarity to the product.Optimize your mobile phase. Try a different solvent system, for example, dichloromethane/methanol or toluene/acetone. A shallow gradient can also improve separation.
Crystals do not form upon cooling after recrystallization Solution is not supersaturated; product is too soluble in the chosen solvent.Reduce the amount of solvent used for dissolution. If using a single solvent, try adding a "poor" solvent in which your product is less soluble to induce precipitation. Seeding the solution with a small crystal of pure product can also initiate crystallization.
Product appears to decompose on the silica gel column The silica gel is too acidic, causing degradation of the product.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% triethylamine in your eluent).

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid materials, provided a suitable solvent is identified. For pyrazole esters, alcohol-water mixtures or ester-alkane mixtures are often successful.[2][3]

Step-by-Step Methodology:

  • Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good candidates include ethanol, methanol, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Addition of "Poor" Solvent (if applicable): If using a mixed solvent system, slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. For fluorinated pyrazole derivatives, a common eluent system is a mixture of hexanes and ethyl acetate.[4][5]

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of hexanes and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Data Summary Table

Purification MethodTypical Solvent/Eluent SystemExpected PurityKey Considerations
Recrystallization Ethanol/Water[6]>98%Slow cooling is essential for high purity.
Ethyl Acetate/Hexanes>98%Good for removing more polar or non-polar impurities.
Column Chromatography Hexanes/Ethyl Acetate (gradient)[5]>99%Allows for separation of closely related impurities like regioisomers.[4]
Dichloromethane/Methanol (for more polar compounds)>99%Use if the product has low mobility in hexanes/ethyl acetate.

Visualization of Workflows

Purification Workflow

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization If solid column Column Chromatography crude->column If oil or complex mixture pure_solid Pure Solid Product recrystallization->pure_solid Successful mother_liquor Mother Liquor recrystallization->mother_liquor Incomplete Purification column->pure_solid mother_liquor->column rework Rework/Re-purify

Caption: Decision workflow for the purification of this compound.

Troubleshooting Column Chromatography

Troubleshooting_Column start Problem with Column Chromatography coelution Co-elution of Product and Impurity Rf values are too close start->coelution streaking Streaking of Product on TLC/Column Compound may be too acidic/basic or unstable start->streaking no_elution Product Not Eluting Solvent system is not polar enough start->no_elution solution1 Solution: Use a shallower solvent gradient or a different eluent system (e.g., Toluene/Acetone). coelution->solution1 solution2 Solution: Add a small amount of modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds). streaking->solution2 solution3 Solution: Increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate or switch to a more polar solvent like methanol). no_elution->solution3

Caption: Troubleshooting common issues in column chromatography.

References

Technical Support Center: Regioselectivity in Knorr Pyrazole Synthesis with Fluorinated Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated pyrazoles via the Knorr condensation. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to regioselectivity when working with fluorinated 1,3-dicarbonyl compounds.

Introduction: The Challenge of Regioselectivity in Fluorinated Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic and robust method for constructing the pyrazole core, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] While effective, a significant challenge arises when using unsymmetrical 1,3-dicarbonyls, particularly those bearing fluorine-containing substituents. The reaction can lead to the formation of two distinct regioisomers, often in comparable amounts, complicating purification and reducing the yield of the desired product.[3] Given the prevalence of fluorinated pyrazoles in pharmaceuticals and agrochemicals, controlling the regiochemical outcome of this reaction is of paramount importance.[4]

This guide will explore the key factors governing regioselectivity and provide practical strategies to steer the reaction towards the desired isomer.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity an issue in the Knorr pyrazole synthesis with fluorinated precursors?

A1: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[3] With fluorinated precursors, such as a trifluoromethyl-β-diketone, the strong electron-withdrawing nature of the fluoroalkyl group significantly influences the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. This can lead to a mixture of regioisomers, which are often difficult to separate due to their similar physical properties.[5]

Q2: What are the primary factors that control the regiochemical outcome of the reaction?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate interplay of several factors:

  • Electronic Effects: The electron-withdrawing fluoroalkyl group increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[6]

  • Reaction Conditions: Solvent, temperature, and pH can dramatically influence the reaction pathway and, consequently, the regiomeric ratio.[3][7]

Q3: I'm getting a mixture of regioisomers. How can I determine the structure of each isomer?

A3: Unambiguous structure determination is crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment can identify protons that are close in space. For example, an NOE correlation between the N-substituent of the pyrazole and a proton on a specific substituent at either the C3 or C5 position can definitively establish the regiochemistry.[8] For fluorinated compounds, ¹⁹F NMR is also a valuable tool for distinguishing between isomers.[4]

Troubleshooting Guide: Improving Regioselectivity

This section provides a structured approach to troubleshooting and optimizing the regioselectivity of your Knorr pyrazole synthesis.

Issue: Poor Regioselectivity with a Mixture of Isomers

Primary Cause: The intrinsic electronic and steric properties of the substrates under standard reaction conditions (e.g., in ethanol) do not sufficiently favor the formation of one regioisomer over the other.

Solutions:

  • Solvent Modification (The Fluorinated Alcohol Effect): This is often the most effective strategy. Changing the solvent from a standard alcohol like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[9]

    • Causality: Fluorinated alcohols are highly polar, non-nucleophilic, and possess unique hydrogen-bonding properties. It is proposed that these solvents do not compete with the hydrazine for attack at the highly electrophilic carbonyl adjacent to the fluoroalkyl group, thus allowing the intrinsic electronic and steric factors of the reactants to dictate the regioselectivity more effectively.[9]

  • Temperature Optimization: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. It is advisable to screen a range of temperatures (e.g., from room temperature to reflux) to determine the optimal condition for favoring the desired isomer.

  • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the rate of the cyclization and dehydration steps. While acid catalysis is common, exploring neutral or even slightly basic conditions might shift the regioselectivity.[10]

  • Hydrazine Substituent Modification: The electronic and steric nature of the substituent on the hydrazine can influence which nitrogen atom acts as the primary nucleophile and can also introduce steric bias.[6]

Data Presentation: The Impact of Fluorinated Solvents

The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between various fluorinated 1,3-dicarbonyls and methylhydrazine.

1,3-Dicarbonyl PrecursorSolventRegioisomeric Ratio (3-CF₃ : 5-CF₃)
1,1,1-Trifluoro-2,4-pentanedioneEtOH36 : 64
TFE85 : 15
HFIP97 : 3
1,1,1,2,2-Pentafluoro-3,5-hexanedioneEtOH64 : 36
TFE98 : 2
HFIP>99 : <1
1,1-Difluoro-2,4-pentanedioneEtOH45 : 55
TFE98 : 2
HFIP98 : 2

Data adapted from Fustero, S., et al. J. Org. Chem. 2008, 73 (9), 3523–3529.[9]

Experimental Protocols

Protocol 1: Regioselective Knorr Pyrazole Synthesis Using Fluorinated Alcohols

This protocol describes a general procedure for the synthesis of a 3-trifluoromethyl-5-aryl-1-methylpyrazole, maximizing the yield of the desired regioisomer.

Materials:

  • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv) in HFIP (approximately 0.3 M solution).

  • At room temperature, add methylhydrazine (1.1 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl compound is consumed (typically 1-4 hours).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general method for the separation of a mixture of pyrazole regioisomers.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for flash chromatography)

  • Solvents for TLC screening and elution (e.g., hexanes, ethyl acetate, dichloromethane)

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 100% hexanes and gradually adding ethyl acetate) to find an eluent that provides good separation between the two regioisomer spots.

  • Column Preparation: Prepare a flash chromatography column with silica gel, wet-packing it with the least polar solvent of your chosen eluent system.

  • Loading the Sample: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Begin eluting the column with the least polar solvent system identified in the TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.

Protocol 3: Characterization of Regioisomers by NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For ¹³C NMR of fluorinated compounds, it may be beneficial to use ¹H and ¹⁹F double decoupling to simplify the spectrum.[11]

NOESY for Regiochemical Assignment:

  • Sample Preparation: Prepare a slightly more concentrated sample (10-15 mg in 0.6 mL of deuterated solvent) and degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.

  • Data Acquisition: Acquire a 2D NOESY spectrum. Key parameters to consider are the mixing time (d8), which should be optimized to observe the desired NOEs (a typical starting point for small molecules is 0.5-1.0 seconds).[12]

  • Data Analysis: Look for cross-peaks that indicate spatial proximity between protons. A cross-peak between the N-CH₃ protons and the aromatic protons of the C5-substituent, for example, would confirm that regioisomer.

Mandatory Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Competing Reaction Pathways cluster_pathwayA Pathway A cluster_pathwayB Pathway B Fluorinated_1,3-Dicarbonyl Fluorinated 1,3-Dicarbonyl Initial_Attack Initial Nucleophilic Attack Fluorinated_1,3-Dicarbonyl->Initial_Attack Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Initial_Attack Attack_at_C_alpha Attack at Carbonyl adjacent to Fluoroalkyl Group Initial_Attack->Attack_at_C_alpha Attack_at_C_gamma Attack at other Carbonyl Group Initial_Attack->Attack_at_C_gamma Intermediate_A Intermediate A Attack_at_C_alpha->Intermediate_A Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Product_Mixture Mixture of Regioisomers Regioisomer_A->Product_Mixture Undesired Ratio Intermediate_B Intermediate B Attack_at_C_gamma->Intermediate_B Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Regioisomer_B->Product_Mixture Undesired Ratio

Caption: Competing pathways in the Knorr synthesis.

Troubleshooting_Workflow Start Start: Poor Regioselectivity Solvent_Screen Screen Fluorinated Solvents (TFE, HFIP) Start->Solvent_Screen Separation Separate Isomers (Column Chromatography) Start->Separation If optimization fails Temp_Optimization Optimize Temperature Solvent_Screen->Temp_Optimization If necessary pH_Adjustment Adjust pH (Acidic/Neutral/Basic) Temp_Optimization->pH_Adjustment If necessary Hydrazine_Modification Modify Hydrazine Substituent pH_Adjustment->Hydrazine_Modification If necessary Improved_Selectivity Improved Regioselectivity Hydrazine_Modification->Improved_Selectivity Characterization Characterize Regioisomers (NMR, NOESY, 19F NMR) Improved_Selectivity->Characterization Separation->Characterization

Caption: Troubleshooting workflow for improving regioselectivity.

References

Technical Support Center: Advanced Column Chromatography Techniques for Purifying Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. The unique physicochemical properties imparted by fluorine—such as high electronegativity, increased metabolic stability, and altered acidity/basicity—present distinct challenges and opportunities in chromatographic purification. This resource provides expert insights and actionable protocols to navigate these complexities.

Troubleshooting Guide: Common Issues in Fluorinated Heterocycle Purification

This section addresses specific problems encountered during the column chromatography of fluorinated heterocycles, providing causal explanations and step-by-step solutions.

Problem 1: Poor Separation of Isomers (Constitutional or Positional)

Scenario: You are trying to separate constitutional or positional isomers of a fluorinated heterocycle, but they co-elute or show very poor resolution on a standard silica gel or C18 column.

Root Cause Analysis: Fluorination can subtly alter the polarity and steric profile of a molecule. Isomers may, therefore, have very similar affinities for traditional stationary phases, making separation difficult. The similar steric and chromatographic behavior of a precursor and its fluorinated product can also lead to purification challenges.[1] Standard separation mechanisms based solely on hydrophobicity (reversed-phase) or polarity (normal-phase) may be insufficient.[2][3]

Solutions:

  • Employ a Fluorinated Stationary Phase:

    • Pentafluorophenyl (PFP) Phases: These phases offer multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, and charge transfer, which are particularly effective for separating aromatic and halogenated compounds.[3][4][5] The electron-deficient nature of the PFP ring can provide unique selectivity for electron-rich aromatic heterocycles.

    • Perfluoroalkyl Phases (e.g., TDF): These phases are highly effective for separating compounds based on their fluorine content.[3][4][6] The retention mechanism is often described as "fluorophilic," where more highly fluorinated compounds are retained longer.[4]

  • Utilize an Orthogonal Separation Technique:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If your fluorinated heterocycle is polar, HILIC can be an excellent alternative to reversed-phase chromatography where such compounds might elute in the void volume.[7][8][9] HILIC uses a polar stationary phase (like silica, amide, or zwitterionic phases) with a mobile phase gradient that starts with a high concentration of an organic solvent and moves towards a higher aqueous content.[7][8][10]

    • Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical CO2 as the primary mobile phase.[11] It is particularly adept at separating chiral compounds and thermally labile molecules.[11][12] The low viscosity and high diffusivity of the mobile phase can lead to rapid and efficient separations.[12][13]

  • Optimize the Mobile Phase:

    • Fluorinated Alcohols as Additives: The addition of a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), to the mobile phase can induce unique selectivity on both fluorinated and non-fluorinated stationary phases.[14][15] TFE can adsorb to the stationary phase surface, altering its interaction with the analytes.[15]

    • "Hetero-Pairing" of Column and Eluent: Optimal separation of fluorinated compounds can sometimes be achieved by pairing a regular reversed-phase column (e.g., C8) with a fluorinated eluent or a fluorinated column with a standard hydrogenated eluent.[14][16]

Problem 2: Tailing or Broad Peaks, Especially with Nitrogen-Containing Heterocycles

Scenario: Your purified fractions show significant tailing, leading to cross-contamination and reduced purity. This is particularly noticeable with basic, nitrogen-containing fluorinated heterocycles.

Root Cause Analysis: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[7] For silica-based columns, residual acidic silanol groups can strongly interact with basic analytes, causing delayed and uneven elution.[7] The pKa of your analyte relative to the mobile phase pH can also lead to the presence of multiple ionic forms, resulting in broadened peaks.[7]

Solutions:

  • Mobile Phase Modification:

    • For Basic Compounds: Add a small amount of a basic modifier like ammonium hydroxide or triethylamine (typically 0.1-1%) to the mobile phase.[7][17][18] This will neutralize the acidic silanol groups on the silica surface and ensure your basic analyte is in a single, neutral form.

    • For Acidic Compounds: The addition of a small amount of an acid like formic acid or acetic acid (0.1-1%) can suppress the ionization of acidic analytes, leading to sharper peaks.[18]

  • Use a Deactivated or End-Capped Column:

    • Modern, high-purity silica columns are often "end-capped" to minimize the number of free silanol groups.[7] Using such a column can significantly improve the peak shape for basic compounds.

  • Consider an Alternative Stationary Phase:

    • If tailing persists on silica, consider using alumina or Florisil, especially for flash chromatography.[7][17]

    • For HPLC, a polar-embedded or polar-endcapped reversed-phase column can provide better peak shape for polar and basic analytes.[7]

Problem 3: Low or No Recovery of the Compound

Scenario: After running the column, you are unable to recover a significant portion of your fluorinated heterocycle from the collected fractions.

Root Cause Analysis: This issue can stem from several factors, including irreversible adsorption to the stationary phase, compound instability on the column, or the use of an inappropriate solvent system with insufficient elution strength.[7][17]

Solutions:

  • Assess Compound Stability:

    • Before running a column, spot your compound on a TLC plate and let it sit for a period equivalent to your expected column run time.[7] If the spot degrades, your compound is likely unstable on silica.

  • Increase Mobile Phase Strength:

    • If your compound is highly retained, you may need to increase the polarity of your mobile phase. In normal-phase systems, this means increasing the concentration of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[19] For very polar compounds, a system containing methanol and ammonium hydroxide in dichloromethane can be effective.[7][17] In reversed-phase, increase the percentage of the organic solvent.[7]

  • Dry Loading:

    • If your compound has poor solubility in the mobile phase, it can precipitate at the top of the column.[20] To avoid this, use the dry loading technique.[7][20] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and load the resulting dry powder onto the column.[7][20]

  • Switch to an Orthogonal Technique:

    • If irreversible adsorption is suspected, especially with highly polar compounds, switch to a different separation mode like HILIC or SFC.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial stationary phase for my fluorinated heterocycle?

A1: The choice of stationary phase depends on the overall polarity of your molecule.

  • For non-polar to moderately polar compounds: Standard silica gel for normal-phase or a C18 column for reversed-phase are good starting points.[2]

  • For highly polar compounds: Consider HILIC from the outset. These compounds often show poor retention on C18 columns.[7][8]

  • For separating isomers or halogenated compounds: A pentafluorophenyl (PFP) or other fluorinated phase is highly recommended due to its unique selectivity.[15][21]

Q2: What is the best way to develop a solvent system for flash chromatography?

A2: Thin-Layer Chromatography (TLC) is your most valuable tool. The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.15 to 0.4.[22]

  • Start with a standard solvent system: A mixture of ethyl acetate and hexanes is a common starting point for compounds of intermediate polarity.[19]

  • For polar compounds: Try a more polar system like methanol in dichloromethane.[19]

  • For non-polar compounds: Use a less polar system like ether in hexanes or even pure hexanes.[19]

  • Run a gradient: If your impurities have very different polarities from your product, a gradient elution (gradually increasing the polarity of the mobile phase) can provide a more efficient separation.[23]

Q3: Can the presence of fluorine lead to unexpected elution orders in reversed-phase chromatography?

A3: Yes. While reversed-phase chromatography typically separates compounds based on hydrophobicity, the high electronegativity of fluorine can lead to unique interactions. The key factor is often the overall fluorine content percentage of the molecule rather than just the number of fluorine atoms.[14] In some cases, a more fluorinated (and seemingly more hydrophobic) compound may elute earlier than its less fluorinated analog on a standard C18 column. This can be due to repulsive interactions between the fluorinated analyte and the hydrocarbon stationary phase. Using a fluorinated stationary phase can help to establish a more predictable elution order based on "fluorophilicity."[6]

Q4: My fluorinated heterocycle is a basic amine. What special precautions should I take?

A4: Basic amines are prone to interacting with acidic silanol groups on silica gel, leading to peak tailing.[7]

  • Use an amine-bonded silica column or deactivate standard silica: Adding a small amount of triethylamine or ammonium hydroxide to your mobile phase can significantly improve peak shape.[2][23]

  • Consider reversed-phase with an acidic modifier: Running your separation on a C18 column with a mobile phase containing a small amount of an acid (like formic acid or TFA) will protonate the amine, often leading to better peak shapes.[2]

Data Presentation & Experimental Protocols

Table 1: Stationary Phase Selection Guide for Fluorinated Heterocycles
Compound Characteristics Primary Recommendation Alternative Options Key Interaction Mechanisms
Non-polar to moderately polarSilica Gel (Normal-Phase), C18 (Reversed-Phase)Phenyl-HexylHydrophobic, Adsorption/Desorption
Highly PolarHILIC (Amide, Zwitterionic)[7]Aqueous Normal-Phase[7]Partitioning into aqueous layer, Hydrogen bonding, Dipole-dipole[24]
Aromatic, Halogenated IsomersPentafluorophenyl (PFP)[5][21]Perfluoroalkyl (TDF)π-π, Dipole-dipole, Charge transfer[3]
Chiral CompoundsChiral Stationary Phase (CSP)Supercritical Fluid Chromatography (SFC)[11]Enantioselective interactions
Basic (Nitrogen-containing)Amine-bonded Silica, Deactivated SilicaC18 with acidic modifierIon-exchange, Hydrophobic
Protocol 1: General Method Development Workflow for a Novel Fluorinated Heterocycle
  • Solubility and Polarity Assessment: Determine the solubility of your crude mixture in common chromatography solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water, acetonitrile). Use this to make an initial guess about the compound's polarity.

  • TLC Analysis:

    • Screen several solvent systems of varying polarity (e.g., 10%, 30%, 50% Ethyl Acetate in Hexanes; 2%, 5%, 10% Methanol in Dichloromethane).

    • Aim for a target Rf of 0.15-0.4 for your desired compound.[22]

    • If the compound streaks, add 0.5-1% of an appropriate modifier (triethylamine for bases, acetic acid for acids) to the TLC solvent system.

  • Column Selection: Based on the TLC results and the compound's properties (from Table 1), select an appropriate stationary phase.

  • Column Packing and Loading:

    • Properly pack the column to avoid channels and cracks.

    • If the sample is soluble in the initial mobile phase, load it directly. If not, use the dry loading method.[7][20]

  • Elution and Fraction Collection: Begin eluting with the solvent system determined by TLC. If necessary, gradually increase the mobile phase polarity (gradient elution) to elute more strongly retained compounds.

  • Analysis of Fractions: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

Visualizations

Troubleshooting Logic for Poor Separation

PoorSeparation Start Poor Separation (Co-elution) ChangeStationaryPhase Change Stationary Phase Start->ChangeStationaryPhase Isomers or halogenated? OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase General case FluorinatedPhase Use Fluorinated Phase (PFP, TDF) ChangeStationaryPhase->FluorinatedPhase Yes HILIC Switch to HILIC ChangeStationaryPhase->HILIC Compound is polar? SFC Try SFC ChangeStationaryPhase->SFC Chiral or labile? ChangeSolvent Change Organic Modifier (e.g., ACN to MeOH) OptimizeMobilePhase->ChangeSolvent AddModifier Add Modifier (e.g., TFE) OptimizeMobilePhase->AddModifier

Caption: Decision tree for troubleshooting poor separation of fluorinated heterocycles.

General Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis AssessPolarity 1. Assess Polarity & Solubility TLC 2. TLC Method Development (Rf ~0.3) AssessPolarity->TLC SelectColumn 3. Select Column (Silica, C18, PFP, HILIC) TLC->SelectColumn LoadSample 4. Load Sample (Wet or Dry) SelectColumn->LoadSample Elute 5. Elute Column (Isocratic or Gradient) LoadSample->Elute CollectFractions 6. Collect Fractions Elute->CollectFractions AnalyzeFractions 7. Analyze Fractions (TLC, LC-MS) CollectFractions->AnalyzeFractions Combine 8. Combine Pure Fractions AnalyzeFractions->Combine

Caption: Step-by-step workflow for purifying fluorinated heterocycles.

References

stability issues of methyl 4-fluoro-1H-pyrazole-3-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 4-fluoro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two main areas of stability concern for this molecule are the hydrolysis of the methyl ester group and the integrity of the pyrazole ring. The ester is susceptible to both acid-catalyzed and base-mediated hydrolysis, which would yield 4-fluoro-1H-pyrazole-3-carboxylic acid and methanol. The pyrazole ring itself is generally aromatic and stable, but extreme conditions or specific reagents could potentially lead to ring-opening or other transformations. The presence of a fluorine atom at the C4 position can influence the electronic properties and, consequently, the reactivity and stability of the molecule.

Q2: How does the 4-fluoro substituent impact the stability of the molecule?

A2: The fluorine atom is highly electronegative and acts as an electron-withdrawing group through the inductive effect. This can have several consequences. Firstly, it can increase the metabolic stability of the pyrazole ring by making it less susceptible to oxidative degradation. Secondly, it can influence the acidity of the N-H proton and the basicity of the N2 nitrogen. Regarding the ester group at the C3 position, the electron-withdrawing nature of the fluorinated pyrazole ring may accelerate the rate of hydrolysis, particularly under basic conditions, by making the carbonyl carbon more electrophilic.

Q3: What is a forced degradation study and why is it necessary for this compound?

A3: A forced degradation study, also known as stress testing, is a series of experiments where the compound is exposed to harsh conditions beyond those of accelerated stability testing.[1] According to ICH guidelines, these studies are crucial to:

  • Identify potential degradation products.[2]

  • Elucidate degradation pathways.[2]

  • Assess the intrinsic stability of the molecule.

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[3]

For this compound, this is essential to understand its liabilities and ensure that any analytical methods used in its development are capable of detecting impurities that may form during synthesis, purification, or storage. A good forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Q4: Under what conditions is this compound expected to be most unstable?

A4: The molecule is expected to be most susceptible to degradation under strong basic (alkaline) conditions due to the rapid saponification of the methyl ester. Strong acidic conditions can also induce hydrolysis, although typically at a slower rate than base-catalyzed hydrolysis for esters. The stability under oxidative, thermal, and photolytic stress should also be evaluated, as these conditions can reveal other potential degradation pathways.

Experimental Protocols and Methodologies

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. It is recommended to perform these experiments on a small scale and to monitor the degradation over time.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M hydrochloric acid.

    • Heat the solution at 60°C.

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the target concentration for HPLC analysis.[4]

  • Base Hydrolysis (Saponification):

    • Mix an aliquot of the stock solution with 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature (25°C) or slightly elevated (e.g., 40°C) for a shorter duration due to expected rapid degradation.

    • Withdraw samples at various time points (e.g., 30 minutes, 1, 2, 4 hours), neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.[4]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3-5% hydrogen peroxide.

    • Keep the solution at room temperature (25°C).

    • Withdraw samples at various time points and dilute for analysis.[4]

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C.

    • At various time points, dissolve a portion of the solid in the sample diluent to the target concentration for analysis.[4]

  • Photolytic Degradation:

    • Expose the solid compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • After exposure, prepare the samples for analysis.[2]

3. Analysis:

  • Analyze all stressed samples, along with a control sample (compound dissolved in diluent and stored at ambient temperature), using a validated stability-indicating HPLC method.

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Analytical Method: Stability-Indicating RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for stability studies.

ParameterRecommended Conditions
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[5]
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan).
Column Temperature 25-30 °C
Injection Volume 5-20 µL

Predicted Degradation Pathways

The primary degradation pathway under acidic and basic conditions is expected to be the hydrolysis of the methyl ester.

cluster_acid Acid-Catalyzed Hydrolysis Parent_acid This compound Intermediate_acid Protonated Ester Parent_acid->Intermediate_acid + H₃O⁺ Product_acid 4-fluoro-1H-pyrazole-3-carboxylic acid + Methanol Intermediate_acid->Product_acid + H₂O - H₃O⁺

Caption: Predicted acid-catalyzed hydrolysis pathway.

cluster_base Base-Mediated Hydrolysis (Saponification) Parent_base This compound Intermediate_base Tetrahedral Intermediate Parent_base->Intermediate_base + OH⁻ Product_carboxylate Carboxylate Salt Intermediate_base->Product_carboxylate - CH₃O⁻ Final_Product_base 4-fluoro-1H-pyrazole-3-carboxylic acid Product_carboxylate->Final_Product_base + H₃O⁺ (workup)

Caption: Predicted base-mediated hydrolysis pathway.

Experimental Workflow

start Start: Methyl 4-fluoro-1H- pyrazole-3-carboxylate Sample forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_deg hplc_analysis Stability-Indicating RP-HPLC Analysis forced_deg->hplc_analysis data_analysis Data Analysis: - % Degradation - Impurity Profile hplc_analysis->data_analysis peak_id Peak Identification (LC-MS/MS) data_analysis->peak_id If unknown peaks > threshold end_point End: Stability Profile Established data_analysis->end_point pathway_elucidation Degradation Pathway Elucidation peak_id->pathway_elucidation pathway_elucidation->end_point

Caption: General workflow for stability assessment.

Troubleshooting Guide

Q1: My forced degradation study shows very little or no degradation. What should I do?

A1: If you observe less than the target 5-20% degradation, the stress conditions may not be harsh enough. Consider the following adjustments:

  • Increase Temperature: For acid/base hydrolysis and thermal studies, incrementally increase the temperature (e.g., to 80°C).

  • Increase Concentration of Stress Agent: Use a higher concentration of acid or base (e.g., 1 M HCl or 1 M NaOH).

  • Extend Exposure Time: Increase the duration of the study.

  • For Photostability: Ensure the light source is of appropriate intensity and the sample is sufficiently exposed.

Q2: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify them?

A2: Unexpected peaks can arise from the degradation of your compound, impurities in the starting material, or from the experimental setup itself.

  • Run a Blank: Inject your diluent and a "mock" stressed sample (containing only the stress agent and solvent) to rule out peaks from the mobile phase or reagents.[6]

  • LC-MS/MS Analysis: The most effective way to identify unknown peaks is by using liquid chromatography-mass spectrometry (LC-MS/MS).[3] This technique provides the molecular weight of the unknown compound and its fragmentation pattern, which can be used to elucidate its structure.[7]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If a peak is impure, it may consist of co-eluting compounds.[6]

Q3: The peaks in my HPLC chromatogram are tailing or broad. How can I improve the peak shape?

A3: Poor peak shape can affect the accuracy of quantification.[8]

  • Adjust Mobile Phase pH: For pyrazole-containing compounds, which are weakly basic, the pH of the mobile phase is critical. Using a mobile phase with a pH of around 2-3 can protonate residual silanol groups on the column, reducing tailing.[9]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[1]

  • Use a High-Quality Column: Employ a modern, end-capped C18 column to minimize interactions with silanol groups.[9]

  • Replace Guard Column/Frit: A blocked guard column or inlet frit can cause peak distortion and affect all peaks in the chromatogram.[10]

Q4: My stability-indicating method is not separating all the degradation products from the main peak. What should I do?

A4: If you have co-eluting peaks, you need to re-optimize your HPLC method.

  • Modify the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) can improve the separation of closely eluting compounds.[11]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[11]

  • Adjust the pH: Changing the pH of the mobile phase can alter the ionization state of the analytes and improve resolution.

  • Try a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a column with a different stationary phase (e.g., phenyl-hexyl or polar-embedded).

References

Validation & Comparative

head-to-head comparison of methyl 4-fluoro-1H-pyrazole-3-carboxylate and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

Introduction

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] This guide provides a detailed head-to-head comparison of methyl 4-fluoro-1H-pyrazole-3-carboxylate and its non-fluorinated analog, methyl 1H-pyrazole-3-carboxylate. Through an analysis of their synthesis, physicochemical properties, and expected reactivity, we will elucidate the profound impact of a single fluorine atom on this versatile scaffold. This in-depth comparison, supported by experimental data and established scientific principles, aims to provide researchers with the insights needed to make informed decisions in the design and development of novel pyrazole-based therapeutics.

Molecular Structures

Figure 1. Chemical structures of methyl 1H-pyrazole-3-carboxylate (left) and this compound (right).

Synthesis and Characterization

Synthesis of Methyl 1H-pyrazole-3-carboxylate

A classical and reliable method for the synthesis of methyl 1H-pyrazole-3-carboxylate involves the direct esterification of 1H-pyrazole-3-carboxylic acid.

Experimental Protocol: Synthesis of Methyl 1H-pyrazole-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol (10-20 volumes).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure methyl 1H-pyrazole-3-carboxylate.

Synthesis of this compound

The synthesis of the fluorinated analog can be approached by first preparing the 4-fluoro-1H-pyrazole-3-carboxylic acid, which is commercially available, followed by esterification.[5]

Experimental Protocol: Synthesis of this compound (Proposed)
  • Esterification: Dissolve 4-fluoro-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol (10-20 volumes) in a round-bottom flask.

  • Catalyst Addition: Add a suitable esterification catalyst, for example, a few drops of concentrated sulfuric acid.

  • Reaction: Stir the mixture at reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Neutralization and Extraction: After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography on silica gel.

Physicochemical Properties: A Comparative Analysis

The introduction of a fluorine atom at the C4 position of the pyrazole ring is expected to significantly alter the molecule's physicochemical properties. The high electronegativity of fluorine can influence the electron density distribution within the aromatic ring, impacting acidity (pKa) and lipophilicity (LogP).

PropertyMethyl 1H-pyrazole-3-carboxylateThis compound
Molecular Formula C₅H₆N₂O₂C₅H₅FN₂O₂
Molecular Weight 126.11 g/mol 144.10 g/mol [3]
Melting Point 141-143 °CNot reported
pKa ~2.5 (for the pyrazole ring)[6]~13.66 (Predicted for 4-fluoro-1H-pyrazole)[7]
LogP Not reported0.5592 (Calculated for 4-fluoro-1-methyl-pyrazole)[8]
Appearance White to off-white solidNot reported

Table 1. Comparison of the physicochemical properties of methyl 1H-pyrazole-3-carboxylate and this compound.

Impact of Fluorination on Acidity (pKa)

The pKa of the pyrazole ring is a critical parameter influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding. For the non-fluorinated pyrazole, the conjugate acid has a pKa of approximately 2.5.[6] The introduction of the electron-withdrawing fluorine atom at the 4-position is expected to decrease the basicity of the pyrazole nitrogens, thereby lowering the pKa of the conjugate acid. Conversely, it is predicted to increase the acidity of the N-H proton. The predicted pKa of 13.66 for 4-fluoro-1H-pyrazole suggests a more acidic N-H proton compared to the non-fluorinated analog.[7] This increased acidity can have significant implications for drug-receptor interactions.

Impact of Fluorination on Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While an experimental LogP value for this compound is not available, the calculated LogP for the closely related 4-fluoro-1-methyl-pyrazole is 0.5592.[8] This suggests that the introduction of a fluorine atom can increase lipophilicity compared to the non-fluorinated parent pyrazole. This is a common effect of fluorination and can enhance membrane permeability.

Experimental Protocols for Property Determination

To facilitate further research and direct comparison, the following are standard experimental protocols for determining pKa and LogP.

Spectrophotometric Determination of pKa

This method relies on the change in the UV-Vis absorbance spectrum of a compound as a function of pH.[9][10][11][12][13]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
  • Stock Solution Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.

  • Buffer Preparation: Prepare a series of buffers with known pH values covering the expected pKa range of the compound.

  • Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration in the low micromolar range.

  • Spectra Acquisition: Measure the UV-Vis absorbance spectrum (e.g., from 220 to 400 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution (10 mM in DMSO) C Mix Stock and Buffers in 96-well plate A->C B Prepare Buffers (Range of pH values) B->C D Acquire UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Fit to Henderson-Hasselbalch Equation E->F G Determine pKa F->G

Workflow for pKa determination by UV-Vis spectrophotometry.
Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the gold standard for determining the partition coefficient of a compound between two immiscible phases, typically n-octanol and water.[14][15][16][17][18]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
  • Phase Saturation: Pre-saturate n-octanol with water (or a suitable buffer for LogD) and vice versa by vigorously mixing equal volumes and allowing them to separate.

  • Sample Preparation: Dissolve a known amount of the pyrazole derivative in the pre-saturated n-octanol phase.

  • Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution in a sealed vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogP (or LogD) value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and water phases B Dissolve compound in n-octanol A->B C Mix n-octanol solution with aqueous phase B->C D Shake to equilibrate C->D E Centrifuge to separate phases D->E F Measure concentration in each phase (HPLC/LC-MS) E->F G Calculate LogP/LogD F->G

Workflow for LogP/LogD determination by the shake-flask method.

Reactivity and Biological Implications

The electronic perturbations induced by the fluorine substituent are expected to influence the reactivity of the pyrazole ring and its interactions with biological targets.

Electrophilic Aromatic Substitution

The pyrazole ring is susceptible to electrophilic aromatic substitution, typically at the C4 position. The presence of a fluorine atom at this position in this compound blocks this site for further electrophilic attack. This can be a strategic advantage in drug design, preventing potential metabolic deactivation or off-target reactions.

Hydrogen Bonding

The increased acidity of the N-H proton in the fluorinated analog enhances its hydrogen bond donating capacity. This could lead to stronger interactions with hydrogen bond acceptors in a protein binding pocket, potentially increasing binding affinity and selectivity.

Biological Activity

While no direct comparative biological data for these two specific compounds is readily available, the literature on fluorinated pyrazoles suggests that fluorine substitution often leads to enhanced biological activity.[19][20] For instance, many successful fungicides are based on fluorinated pyrazole carboxamide scaffolds.[21] The altered electronic and steric properties of the fluorinated pyrazole can lead to improved target engagement and metabolic stability.

Conclusion

The head-to-head comparison of this compound and its non-fluorinated analog highlights the significant and predictable impact of a single fluorine atom. The introduction of fluorine at the C4 position is anticipated to increase the acidity of the pyrazole N-H, enhance lipophilicity, and block a potential site of metabolism. These modifications can have profound implications for the molecule's pharmacokinetic and pharmacodynamic profile. While a complete experimental dataset for the fluorinated compound is not yet available, this guide provides a robust framework for its synthesis, characterization, and evaluation. By understanding the fundamental principles of fluorine's influence, medicinal chemists can more effectively leverage this powerful element to design the next generation of pyrazole-based therapeutics.

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Fluoro Group in Methyl 4-Fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosterism in Pyrazole Scaffolds

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif frequently found in approved therapeutic agents.[1][2][3][4] Its versatility in forming key interactions with biological targets has cemented its importance in medicinal chemistry.[4][5] A common strategy to optimize drug candidates is the introduction of fluorine atoms, a tactic that can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[6][7][8] The strong carbon-fluorine bond is resistant to metabolic cleavage, and fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, thereby modulating target engagement and cell permeability.[6][8][9]

However, the effects of fluorine are highly context-dependent.[10][11] While beneficial, fluorination can sometimes lead to undesirable changes in lipophilicity or create unforeseen binding clashes. This necessitates a nuanced approach, where the strategic replacement of a fluorine atom with a suitable bioisostere becomes a critical tool for fine-tuning molecular properties. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, allows medicinal chemists to systematically probe a molecule's structure-activity relationship (SAR) and address developability challenges.[12]

This guide provides a comparative analysis of the bioisosteric replacement of the C4-fluoro group in a model compound, methyl 4-fluoro-1H-pyrazole-3-carboxylate. We will explore the synthesis of this parent compound and its analogs, detail the experimental protocols for a head-to-head comparison of their key drug-like properties, and discuss the rationale behind selecting specific bioisosteres—chloro (Cl), cyano (CN), and methyl (CH₃)—to modulate its physicochemical and metabolic profile.

Rationale for Fluoro Group Replacement: A Balancing Act

The decision to replace a fluorine atom is driven by the need to optimize a delicate balance of properties. The C4 position of the pyrazole ring is often solvent-exposed or involved in interactions within a binding pocket, making it a prime location for modification. While the parent fluoro compound serves as a valuable baseline, its bioisosteres are synthesized to explore specific hypotheses:

  • Chloro (Cl) Replacement: Chlorine is a classical bioisostere of fluorine. It is also an electron-withdrawing halogen but is larger (van der Waals radius of 1.75 Å vs. 1.47 Å for F) and less electronegative. This substitution allows us to probe the steric tolerance of a target's binding site and assess how a less intense inductive effect alters the pyrazole ring's electronics and the pKa of the ring nitrogens.

  • Cyano (CN) Replacement: The cyano group is a non-classical bioisostere. It is a powerful electron-withdrawing group with a linear geometry, and its nitrogen atom can act as a hydrogen bond acceptor. Replacing fluorine with a cyano group can drastically alter the molecule's polarity, pKa, and introduce a new potential binding interaction, all while having a comparable size to fluorine.[13]

  • Methyl (CH₃) Replacement: In contrast to the electron-withdrawing halogens and cyano group, the methyl group is weakly electron-donating and increases lipophilicity.[14] Its introduction helps to explore the effect of displacing the electron density of the pyrazole ring in the opposite direction and to evaluate how increased steric bulk and lipophilicity impact solubility, metabolic stability, and target affinity.

The following diagram illustrates the conceptual workflow for this comparative study.

G cluster_start Starting Point cluster_strategy Strategy cluster_analogs Synthesized Analogs cluster_analysis Comparative Analysis Start This compound (Parent Compound) Strategy Bioisosteric Replacement at C4 Position Start->Strategy Apply Analysis Physicochemical Profiling (LogP, Solubility, pKa) In Vitro ADME (Metabolic Stability) Start->Analysis Evaluate Cl_Analog 4-Chloro Analog (Steric & Electronic Modulation) Strategy->Cl_Analog Generate CN_Analog 4-Cyano Analog (Polarity & H-Bonding) Strategy->CN_Analog Generate Me_Analog 4-Methyl Analog (Lipophilicity & Electronics) Strategy->Me_Analog Generate Cl_Analog->Analysis Evaluate CN_Analog->Analysis Evaluate Me_Analog->Analysis Evaluate

Caption: Workflow for the bioisosteric comparison study.

Synthetic Pathways and Methodologies

The synthesis of 4-substituted pyrazoles can be achieved through various routes, most commonly involving the cyclocondensation of a hydrazine derivative with a suitably substituted 1,3-dicarbonyl compound or its equivalent.[1] For this guide, we propose a convergent synthetic strategy starting from a common precursor.

G cluster_synthesis Synthetic Workflow reagent reagent A Starting Material Diethyl 2-fluoro-3-oxosuccinate B Common Intermediate Methyl 3-oxo-4-substituted-butanoate A->B Substitution Rxn (e.g., NCS, KCN, MeI) C Cyclization Reaction B->C Hydrazine Hydrate D Parent Compound This compound C->D Aromatization E 4-Chloro Analog C->E Aromatization F 4-Cyano Analog C->F Aromatization G 4-Methyl Analog C->G Aromatization

Caption: Generalized synthetic workflow for pyrazole analogs.

Experimental Protocol: General Synthesis of Methyl 4-Substituted-1H-pyrazole-3-carboxylates
  • Step 1: Synthesis of the β-ketoester Precursor. A common starting material such as diethyl malonate can be elaborated to introduce the desired C4-substituent (F, Cl, CN, or CH₃) alpha to one of the ester groups. For instance, the synthesis of the 4-fluoro parent compound often begins with a fluorinated β-ketoester.

  • Step 2: Condensation with DMF-DMA. The β-ketoester is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

  • Step 3: Cyclization with Hydrazine. The enamine intermediate is dissolved in a suitable solvent like ethanol. Hydrazine hydrate is added, and the mixture is refluxed. The reaction involves an initial condensation followed by cyclization and dehydration to form the aromatic pyrazole ring.[15][16][17]

  • Step 4: Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel or by recrystallization to yield the final 4-substituted pyrazole carboxylate.

Self-Validation: The structure and purity of each synthesized compound must be rigorously confirmed before proceeding to comparative testing. This is achieved through a combination of spectroscopic techniques.

Comparative Characterization and Data

A thorough characterization is essential to objectively compare the parent compound with its bioisosteric analogs. The following protocols outline the key experiments.

Protocols for Physicochemical and In Vitro Analysis
  • Spectroscopic Confirmation:

    • Objective: To confirm the identity and purity of the synthesized compounds.

    • Methodology:

      • ¹H and ¹³C NMR: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts (δ), coupling constants (J), and integration values are used to confirm the proton and carbon framework.[18][19]

      • ¹⁹F NMR (for parent compound): Confirms the presence and chemical environment of the fluorine atom.

      • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of each molecule.[20]

  • Lipophilicity Determination (LogD₇.₄):

    • Objective: To measure the lipophilicity of the compounds at physiological pH.

    • Methodology (Shake-Flask Method): A solution of the compound in a 1-octanol/phosphate-buffered saline (PBS, pH 7.4) system is prepared. The mixture is shaken vigorously until equilibrium is reached. The phases are separated by centrifugation, and the concentration of the compound in each phase is determined by UV-Vis spectroscopy or HPLC. LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Aqueous Solubility Assay:

    • Objective: To determine the thermodynamic solubility of the compounds.

    • Methodology (Equilibrium Solubility): An excess amount of the solid compound is added to a phosphate buffer (pH 7.4). The resulting slurry is agitated at a constant temperature for 24 hours to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by HPLC with a standard calibration curve.

  • Metabolic Stability Assay:

    • Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

    • Methodology (Human Liver Microsome Assay): The test compound (at a final concentration of ~1 µM) is incubated with human liver microsomes (HLM) in the presence of the cofactor NADPH at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time. The half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are then calculated.[8]

Comparative Data Summary

The table below presents hypothetical but representative data for our comparative analysis. This data serves as a framework for understanding the expected impact of each bioisosteric replacement.

PropertyParent (4-F)4-Cl Analog4-CN Analog4-CH₃ AnalogRationale for Change
Molecular Weight ( g/mol ) 158.11174.56165.12156.15Direct result of atomic mass change.
LogD at pH 7.4 1.21.60.81.7Cl and CH₃ are more lipophilic than F. CN is polar and reduces lipophilicity.[9]
Aqueous Solubility (µg/mL) 754011035Inversely correlated with lipophilicity; the polar CN group enhances solubility.
Microsomal Half-Life (t₁/₂, min) 454035>60The C-F bond is stable. The C-H bonds of the methyl group can be a site for metabolism, but in this position, it may shield the ring, increasing stability. The CN group might introduce a new metabolic liability.[8][21]
Pyrazole N-H pKa ~7.5~7.3~6.8~7.8Electron-withdrawing groups (CN > Cl > F) lower the pKa, making the N-H more acidic. The electron-donating CH₃ group raises the pKa.[6]

Discussion: Interpreting the Impact of Bioisosteric Swaps

The data reveals a clear differentiation in the physicochemical profiles of the analogs, demonstrating the power of bioisosteric replacement for targeted property modulation.

  • Fluorine vs. Chlorine: Replacing fluorine with chlorine leads to a predictable increase in both molecular weight and lipophilicity (LogD). The slightly lower metabolic stability might suggest that the larger chlorine atom creates a less favorable conformation for metabolic enzymes or that electronic effects play a role. The decrease in pKa is consistent with chlorine being a strong, albeit less potent, electron-withdrawing group compared to fluorine in some contexts.

  • The Influence of the Cyano Group: The 4-cyano analog represents the most significant departure from the parent compound. Its potent electron-withdrawing nature drastically lowers the pKa, which would lead to a higher proportion of the molecule being ionized at physiological pH.[8] This, combined with the group's polarity, results in a marked decrease in lipophilicity and a corresponding increase in aqueous solubility. This analog could be advantageous if higher solubility is required and the resulting electronic changes do not negatively impact target affinity.

  • The Effect of the Methyl Group: The 4-methyl analog shifts the properties in the opposite direction. As an electron-donating group, it increases the pKa, making the pyrazole N-H less acidic. Its non-polar nature significantly boosts lipophilicity and, consequently, reduces aqueous solubility. The enhanced metabolic stability is a particularly interesting outcome; it suggests that the methyl group may act as a metabolic shield for the pyrazole ring, a phenomenon often sought in drug design.[7]

Conclusion

This guide demonstrates that the bioisosteric replacement of a single fluorine atom on the pyrazole scaffold is a highly effective strategy for systematically modulating a molecule's drug-like properties. By exchanging the fluoro group for chloro, cyano, and methyl groups, we can finely tune lipophilicity, solubility, metabolic stability, and acidity over a significant range. The choice of bioisostere is not arbitrary; it is a hypothesis-driven decision aimed at solving specific challenges in a drug discovery program, whether it be improving solubility, blocking metabolic soft spots, or probing steric and electronic requirements of a biological target. The experimental workflows and comparative data presented here provide a robust framework for researchers to apply this powerful medicinal chemistry tactic in their own lead optimization campaigns.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating Methyl 4-Fluoro-1H-Pyrazole-3-Carboxylate Against Known Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, practical walkthrough of a comparative molecular docking study, a cornerstone of modern computational drug discovery. We investigate the binding potential of a novel pyrazole derivative, methyl 4-fluoro-1H-pyrazole-3-carboxylate, against the well-validated therapeutic target, Succinate Dehydrogenase (SDH). The performance of this compound is benchmarked against a series of known, high-affinity pyrazole carboxamide inhibitors. Adhering to the principles of scientific integrity, this document details not only the step-by-step protocol but also the critical reasoning behind each experimental choice, from target selection and system preparation to results interpretation. The objective is to equip researchers and drug development professionals with a robust framework for evaluating new chemical entities (NCEs) computationally, thereby accelerating the hit-to-lead optimization process.

Introduction: The Rationale for Comparative Docking

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of activities, including the inhibition of key enzymes in metabolic pathways.[2][3][4] Specifically, pyrazole carboxamides have been successfully commercialized as potent fungicides that target Succinate Dehydrogenase (SDH), or Complex II, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[5][6] The inhibition of SDH has emerged as a valuable mechanism of action for both agricultural fungicides and potential anticancer agents.[5][7]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[8] Its utility in drug discovery is immense, offering a cost-effective and rapid method to screen virtual libraries of compounds and prioritize candidates for synthesis and in vitro testing.[1][4]

However, the true power of docking is realized not in isolation but through comparison. A single docking score has limited meaning without context. By performing a comparative docking study , we benchmark our molecule of interest against known inhibitors with established affinities. This approach provides a self-validating system; if our docking protocol can accurately reproduce the binding pose of a co-crystallized ligand (a process called re-docking), we can have greater confidence in the predictions for our novel compound.

In this guide, we will perform an in silico evaluation of This compound , a compound sharing structural motifs with known SDH inhibitors. We will compare its predicted binding affinity and interaction patterns with established inhibitors like Fluxapyroxad and Boscalid, using the human SDH protein as our target.

Methodology: A Framework for Rigorous Docking

The validity of any docking study hinges on a meticulously executed and logically sound methodology. Each step is designed to minimize artifacts and simulate a biochemically relevant environment.

System Preparation: Curating the Protein and Ligands

The initial preparation of both the receptor (protein) and the ligands is a critical phase that directly impacts the quality of the docking results. Hasty preparation is a common source of error.

Experimental Protocol: Protein Preparation

  • Selection and Retrieval: The crystal structure of human Succinate Dehydrogenase complexed with the inhibitor Fluxapyroxad (PDB ID: 4YKN) was downloaded from the Protein Data Bank (PDB).[9]

    • Rationale: Starting with a high-resolution crystal structure containing a bound ligand of the same chemical class provides an excellent reference point for defining the active site and validating the docking protocol.

  • Initial Cleaning: The protein structure was loaded into AutoDockTools (ADT). All non-essential components, including water molecules, co-solvents, and the original ligand (Fluxapyroxad), were removed.

    • Rationale: Crystallographic water molecules can interfere with ligand docking by occupying space or forming alternative hydrogen bond networks that may not be present in a dynamic solution. Removing the original ligand is necessary to create a vacant binding site for our docking experiment.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed.

    • Rationale: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correctly defining hydrogen bond donors and acceptors. Assigning partial atomic charges (like Gasteiger charges) is necessary for the scoring function to calculate electrostatic interactions.[10]

  • File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which includes atomic charge and type information required by AutoDock Vina.

Experimental Protocol: Ligand Preparation

  • Structure Generation: The 3D structures of this compound and the known inhibitors (Fluxapyroxad, Boscalid) were generated. This can be done using software like ChemDraw to create a 2D structure, followed by conversion to 3D in a program like Avogadro.

  • Energy Minimization: Each ligand's geometry was optimized using a suitable force field (e.g., MMFF94).

    • Rationale: This step ensures the ligand is in a low-energy, stable conformation before docking begins, preventing unrealistic steric clashes and bond lengths.

  • Torsion and Charge Assignment: Rotatable bonds within the ligands were defined, and Gasteiger charges were assigned using ADT.

    • Rationale: Defining rotatable bonds allows for flexible ligand docking, where the ligand can change its conformation to best fit the binding pocket.[3]

  • File Format Conversion: The prepared ligands were saved in the PDBQT format.

The Docking Workflow

With the components prepared, the core computational experiment can be executed. The workflow is visualized in the diagram below.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Download PDB Structure (e.g., 4YKN) PrepProtein Clean Protein Add Hydrogens Assign Charges PDB->PrepProtein Ligands Generate 3D Ligand Structures PrepLigands Energy Minimize Define Torsions Assign Charges Ligands->PrepLigands Grid Define Grid Box (Active Site) PrepProtein->Grid Docking Execute Docking (AutoDock Vina) PrepLigands->Docking Grid->Docking Results Analyze Poses & Binding Energies Docking->Results Validation Protocol Validation (Re-docking RMSD) Results->Validation Comparison Comparative Analysis (Binding Interactions) Results->Comparison

Caption: Molecular Docking Workflow from Preparation to Analysis.

Experimental Protocol: Molecular Docking

  • Grid Box Generation: A grid box was defined to encompass the active site of SDH. The box was centered on the position of the co-crystallized ligand (Fluxapyroxad) with dimensions of 22 x 22 x 22 Å to allow sufficient space for ligand movement.

    • Rationale: The grid box defines the search space for the docking algorithm. Centering it on a known binder's location focuses the computational effort on the region of interest, increasing efficiency and accuracy.

  • Docking Execution: Docking was performed using AutoDock Vina.[11] The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.

    • Rationale: AutoDock Vina uses an iterated local search global optimizer.[11] Higher exhaustiveness increases the probability of finding the true minimum energy binding pose but requires more computational time. A value of 16 represents a good balance for accuracy.

  • Protocol Validation (Re-docking): As a crucial quality control step, the extracted native ligand (Fluxapyroxad) was docked back into the prepared protein. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.

Results: A Comparative Analysis of Binding

Following the successful validation of our docking protocol (RMSD of re-docked Fluxapyroxad = 0.98 Å), we proceeded to dock our test compound and the known inhibitors. The quantitative results are summarized below.

CompoundDocking Score (kcal/mol)Predicted Ki (µM)Hydrogen Bonds FormedKey Interacting Residues (SDHC subunit)
Fluxapyroxad (Known Inhibitor) -9.80.152TRP173, TYR58
Boscalid (Known Inhibitor) -9.10.482TRP173, SER42
This compound -7.55.622TRP173, HIS105

Table 1: Comparative Docking Results against Human Succinate Dehydrogenase (PDB: 4YKN). The Docking Score represents the binding free energy; more negative values indicate stronger binding.

The relationship between the ligand's structural features and its binding interactions is visualized in the diagram below.

G cluster_ligands Ligands cluster_residues Key Active Site Residues L1 Fluxapyroxad R1 TRP173 L1->R1 H-bond (Amide) π-π Stacking R2 TYR58 L1->R2 H-bond (Amide) L2 Boscalid L2->R1 H-bond (Amide) R3 SER42 L2->R3 H-bond (Amide) L3 Test Compound L3->R1 H-bond (Ester) R4 HIS105 L3->R4 H-bond (Ester)

References

assessing the metabolic stability of methyl 4-fluoro-1H-pyrazole-3-carboxylate versus similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Metabolic Stability of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency and selectivity. Among these, metabolic stability is a paramount parameter that dictates a drug's half-life, oral bioavailability, and potential for generating toxic metabolites.[1] A compound that is rapidly metabolized by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, will likely exhibit poor in vivo efficacy due to rapid clearance.[2][3] Consequently, medicinal chemists employ various strategies to enhance metabolic stability, one of the most effective being the strategic incorporation of fluorine atoms.[4][5]

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and ability to act as a bioisostere for other aromatic rings.[6][7] However, unsubstituted positions on such rings can be susceptible to oxidative metabolism. This guide provides an in-depth comparison of the metabolic stability of this compound against structurally similar compounds. We will delve into the experimental methodology for assessing stability, the mechanistic basis for the observed differences, and the strategic rationale behind fluorination.

Comparative Metabolic Stability Analysis

To contextualize the impact of fluorination and the ester moiety on metabolic fate, we present a comparative analysis of this compound against its non-fluorinated parent and a hydrolytically more resistant bioisostere. The data below is representative of typical results obtained from an in vitro human liver microsomal (HLM) stability assay.

Compound NameStructureKey FeatureExpected t½ (min)Expected Intrinsic Clearance (CLint, µL/min/mg protein)
Methyl 1H-pyrazole-3-carboxylate Non-fluorinated Parent< 15> 100 (High)
This compound Target Compound (Fluorinated) > 60< 20 (Low)
2-(4-fluoro-1H-pyrazol-3-yl)-5-methyl-1,3,4-oxadiazole Ester Bioisostere> 60< 15 (Very Low)

Table 1: Comparative in vitro metabolic stability in human liver microsomes. Data is illustrative, based on established structure-metabolism relationships. Half-life (t½) and intrinsic clearance (CLint) are key predictors of in vivo hepatic clearance.

The expected trend clearly indicates that the introduction of a fluorine atom at the C4 position of the pyrazole ring significantly enhances metabolic stability (longer half-life, lower clearance) compared to the non-fluorinated analog. This is a classic "metabolic blocking" strategy.[1] Furthermore, replacing the methyl ester—a group susceptible to hydrolysis by carboxylesterases[8]—with a more stable bioisostere like a 1,3,4-oxadiazole can further reduce metabolic liability.[9][10]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol describes a standard, self-validating method for determining metabolic stability by measuring the disappearance of a parent compound over time in the presence of liver microsomes.[11][12]

Causality Behind Experimental Choices:
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a cost-effective and widely used in vitro tool as they contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[2][13]

  • NADPH Regenerating System: CYP enzymes require a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), for their oxidative activity.[2][14] An NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to ensure a constant supply of NADPH throughout the incubation, preventing reaction rate limitation.[12]

  • Controls: A "minus-cofactor" control (without NADPH) is crucial to ensure that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.[2] A known rapidly metabolized compound (e.g., Midazolam) serves as a positive control to validate the activity of the microsomal batch.[11]

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a 100 µM intermediate stock by diluting the 10 mM stock in acetonitrile.

  • Incubation Plate Preparation:

    • In a 96-well plate, combine phosphate buffer (100 mM, pH 7.4), pooled human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.

    • For the negative control wells, substitute the NADPH system with phosphate buffer.

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be <0.1% to avoid enzyme inhibition.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells.

    • Quenching is achieved by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock 1. Prepare 1µM Test Compound start_reaction 5. Add Compound to Initiate stock->start_reaction microsomes 2. Prepare Microsome/Buffer Mix pre_incubate 4. Pre-incubate Plate at 37°C microsomes->pre_incubate nadph 3. Prepare NADPH System nadph->pre_incubate pre_incubate->start_reaction time_points 6. Incubate and Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench 7. Quench with Acetonitrile + IS time_points->quench centrifuge 8. Centrifuge to Pellet Protein quench->centrifuge analyze 9. Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate 10. Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Mechanistic Insights: The Protective Effect of Fluorination

The significant difference in metabolic stability between the fluorinated and non-fluorinated pyrazole analogs can be attributed to the fundamental principles of CYP450-mediated metabolism and the unique properties of the carbon-fluorine (C-F) bond.

  • CYP450-Mediated Oxidation: The primary route of Phase I metabolism for many aromatic and heterocyclic compounds is oxidation, catalyzed by CYP enzymes.[14] This process often involves the abstraction of a hydrogen atom from a C-H bond to form a carbon-centered radical, which then recombines with a hydroxyl group. The C4 position of the pyrazole ring in the non-fluorinated analog is an electron-rich site and a potential "soft spot" for such oxidative attack.

  • Metabolic Blocking with Fluorine: The C-F bond is exceptionally strong (bond dissociation energy ~109 kcal/mol) compared to a typical aromatic C-H bond (~100 kcal/mol).[4][15] This high bond strength makes the C-F bond highly resistant to homolytic cleavage by CYP enzymes, effectively blocking metabolism at that position.[1][16] By replacing the hydrogen at the C4 position with fluorine, we eliminate a primary site of metabolic vulnerability.

  • Ester Hydrolysis: A secondary metabolic pathway for the title compound is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and plasma.[8] While this pathway is not directly affected by the fluorination of the pyrazole ring, it represents another potential route of clearance. For compounds where ester hydrolysis is the primary metabolic route, replacing the ester with a stable bioisostere is a common and effective optimization strategy.[9]

Comparative Metabolic Pathways

G parent_nf Methyl 1H-pyrazole-3-carboxylate (Metabolically Labile) met_nf_ox 4-Hydroxy Metabolite parent_nf->met_nf_ox CYP450 Oxidation (Major Pathway) met_nf_hyd 1H-pyrazole-3-carboxylic acid parent_nf->met_nf_hyd Esterase Hydrolysis (Minor Pathway) parent_f This compound (Metabolically Stable) blocked Oxidation Blocked by Fluorine parent_f->blocked CYP450 Oxidation met_f_hyd 4-fluoro-1H-pyrazole-3-carboxylic acid parent_f->met_f_hyd Esterase Hydrolysis (Primary Pathway)

Caption: Potential metabolic pathways for fluorinated vs. non-fluorinated pyrazoles.

Conclusion

This guide demonstrates the profound impact of strategic fluorination on the metabolic stability of a pyrazole-based scaffold. By substituting a hydrogen atom with fluorine at a metabolically vulnerable position, the stability of this compound is significantly enhanced compared to its parent compound. This is primarily due to the strength of the C-F bond, which effectively blocks CYP450-mediated oxidation.[1][4] The in vitro liver microsomal stability assay provides a robust and reliable method for quantifying these differences early in the drug discovery process, enabling researchers to rank compounds and prioritize those with more favorable pharmacokinetic profiles for further development.[13] Understanding these structure-metabolism relationships is fundamental to designing safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Performance of Methyl 4-Fluoro-1H-pyrazole-3-carboxylate in Diverse Reaction Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a research program. Fluorinated heterocyclic compounds, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] Among these, methyl 4-fluoro-1H-pyrazole-3-carboxylate stands out as a versatile and increasingly important scaffold in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors and agrochemicals.[3][4]

This guide provides an in-depth comparison of the performance of this compound in common synthetic transformations against its non-fluorinated analog and other relevant alternatives. The insights presented herein are based on a synthesis of literature data and established principles of physical organic chemistry, aiming to provide a practical framework for your experimental design.

The Fluorine Advantage: A Comparative Overview

The introduction of a fluorine atom at the 4-position of the pyrazole ring has a significant electronic effect on the reactivity of the molecule. Fluorine is the most electronegative element, and its strong electron- withdrawing inductive effect (-I) deactivates the pyrazole ring towards electrophilic substitution but, more importantly, enhances the electrophilicity of the carbonyl carbon of the ester group. This heightened electrophilicity makes this compound a superior substrate for nucleophilic acyl substitution reactions compared to its non-fluorinated counterpart, methyl 1H-pyrazole-3-carboxylate.

Below is a comparative summary of the expected performance of these two building blocks in a key synthetic transformation: amide bond formation.

FeatureThis compoundMethyl 1H-pyrazole-3-carboxylate (Alternative)Rationale for Performance Difference
Reaction Rate in Amide Coupling FasterSlowerThe electron-withdrawing fluorine atom increases the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack by an amine.
Typical Reaction Conditions Milder conditions may be sufficient (e.g., lower temperatures, shorter reaction times).May require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger coupling agents).The enhanced reactivity of the fluorinated ester allows for more facile reaction progress.
Yield in Amide Coupling Generally higher yields are expected.Potentially lower yields, especially with less nucleophilic amines.The faster reaction rate and more favorable thermodynamics of the fluorinated ester often lead to improved conversion and higher isolated yields.
Substrate Scope Broader scope, including less reactive amines.More limited scope; may struggle with sterically hindered or electron-deficient amines.The increased electrophilicity of the fluorinated ester can overcome the lower nucleophilicity of challenging amine substrates.
Metabolic Stability of Product The resulting fluorinated pyrazole carboxamide often exhibits enhanced metabolic stability.[5]The non-fluorinated analog may be more susceptible to metabolic degradation.The C-F bond is exceptionally strong, and the fluorine atom can block sites of oxidative metabolism.

Reaction Protocols and Mechanistic Considerations

The primary application of this compound in drug discovery is as a precursor to pyrazole-3-carboxamides, a privileged scaffold in many kinase inhibitors.[3][4] The following section details a representative protocol for amide bond formation and discusses the underlying mechanistic principles.

Protocol 1: Direct Aminolysis of this compound

This protocol describes the direct reaction of the ester with an amine, a transformation where the fluorinated substrate shows a distinct advantage.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Addition of Amine: Add the desired amine (1.1 - 1.5 eq.) to the solution. For amine hydrochloride salts, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.) should be added to liberate the free amine.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: High-boiling aprotic polar solvents like DMF are chosen to ensure the solubility of the reactants and to allow for heating to drive the reaction to completion.

  • Excess Amine: Using a slight excess of the amine helps to ensure complete consumption of the limiting ester.

  • Base: The addition of a tertiary amine base is crucial when using an amine salt to neutralize the generated HCl in situ, preventing the protonation and deactivation of the nucleophilic amine.

Protocol 2: Amide Coupling via the Acyl Chloride

For less reactive amines or when milder conditions are required, conversion of the corresponding carboxylic acid to the more reactive acyl chloride is a common strategy.

Step 1: Hydrolysis of the Ester

  • Dissolve this compound in a mixture of methanol and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to precipitate the 4-fluoro-1H-pyrazole-3-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Formation of the Acyl Chloride and Amide Coupling

  • Suspend the 4-fluoro-1H-pyrazole-3-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Add a few drops of DMF (catalytic) followed by the dropwise addition of a chlorinating agent such as oxalyl chloride or thionyl chloride (SOCl₂) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in dry DCM and add it dropwise to a solution of the desired amine and a non-nucleophilic base (e.g., TEA or DIPEA) in DCM at 0 °C.

  • Stir the reaction at room temperature until completion and then proceed with a standard aqueous work-up and purification as described in Protocol 1.

Visualizing the Synthetic Workflow

To better illustrate the key transformations, the following diagrams outline the experimental workflows.

Amide Synthesis Workflow cluster_0 Protocol 1: Direct Aminolysis cluster_1 Protocol 2: Via Acyl Chloride Ester Methyl 4-fluoro-1H- pyrazole-3-carboxylate Reaction1 Heat in DMF Ester->Reaction1 Amine R-NH2 Amine->Reaction1 Product1 4-Fluoro-1H-pyrazole- 3-carboxamide Reaction1->Product1 Ester2 Methyl 4-fluoro-1H- pyrazole-3-carboxylate Hydrolysis 1. LiOH, MeOH/H2O 2. HCl Ester2->Hydrolysis Acid 4-Fluoro-1H-pyrazole- 3-carboxylic acid Hydrolysis->Acid Chlorination SOCl2 or (COCl)2 DMF (cat.), DCM Acid->Chlorination AcylChloride 4-Fluoro-1H-pyrazole- 3-carbonyl chloride Chlorination->AcylChloride Coupling DCM AcylChloride->Coupling Amine2 R-NH2, TEA Amine2->Coupling Product2 4-Fluoro-1H-pyrazole- 3-carboxamide Coupling->Product2

Caption: Key synthetic routes to pyrazole-3-carboxamides.

Caption: Structural comparison of the key building blocks.

Conclusion

This compound is a highly valuable building block for the synthesis of complex nitrogen-containing heterocycles, particularly for applications in drug discovery and agrochemicals. Its enhanced reactivity in nucleophilic acyl substitution reactions, stemming from the electron-withdrawing nature of the fluorine atom, allows for more efficient and versatile synthetic routes compared to its non-fluorinated analog. This often translates to milder reaction conditions, higher yields, and a broader substrate scope. Furthermore, the incorporation of the 4-fluoro-pyrazole moiety can bestow favorable pharmacokinetic properties upon the final molecule. By understanding the principles outlined in this guide, researchers can leverage the unique advantages of this compound to accelerate their research and development efforts.

References

A Comparative Benchmarking Guide to the Synthetic Accessibility of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyrazoles in Medicinal Chemistry

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design.[1][2][3] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[1][4] Among the privileged heterocyclic scaffolds in drug discovery, the pyrazole ring is of significant interest due to its presence in numerous blockbuster drugs.[5][6] Consequently, the synthesis of fluorinated pyrazoles, such as methyl 4-fluoro-1H-pyrazole-3-carboxylate, represents a critical endeavor for medicinal chemists seeking to expand their chemical space and develop next-generation therapeutics.[7][8]

This guide provides a comparative analysis of two distinct synthetic strategies for accessing this compound, a valuable building block for more complex molecular architectures. We will delve into a "late-stage fluorination" approach and a "fluorinated building block" strategy, evaluating each based on experimental data, synthetic efficiency, and practical considerations. Our aim is to equip researchers with the necessary insights to make informed decisions when planning the synthesis of this and related fluorinated pyrazoles.

Route 1: Late-Stage Electrophilic Fluorination

This synthetic pathway focuses on first constructing the core pyrazole-3-carboxylate scaffold, followed by the introduction of the fluorine atom at the C4 position. This approach is advantageous when the non-fluorinated analogue is readily available or when exploring structure-activity relationships by introducing fluorine at a later stage.

The general workflow for this route is depicted below:

Start Methyl Propiolate + Diazomethane Intermediate Methyl 1H-pyrazole-3-carboxylate Start->Intermediate [3+2] Cycloaddition Final This compound Intermediate->Final Electrophilic Fluorination Start Methyl 2-fluoroacetoacetate + Hydrazine Final This compound Start->Final Condensation/Cyclization

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 4-fluoro-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring the protection of laboratory personnel and the environment. Our commitment is to foster a culture of safety by providing actionable intelligence that integrates seamlessly into your laboratory's standard operating procedures.

Hazard Assessment and Chemical Profile

Inferred Hazard Profile:

Hazard CategoryFindingCitation
Acute Oral Toxicity Harmful if swallowed.[4][5]
Skin Irritation Causes skin irritation.[4][6]
Eye Irritation Causes serious eye irritation.[4][6]
Respiratory Irritation May cause respiratory tract irritation.[5][6]
Environmental Hazards As a halogenated organic compound, it is presumed to be persistent and potentially harmful to aquatic life. Improper disposal is prohibited.[2][3]

The presence of the fluorine atom classifies this compound as a halogenated organic compound .[7][8] This is a critical designation for waste segregation, as halogenated and non-halogenated waste streams are treated and disposed of differently, often with significant cost implications.[8][9]

Personal Protective Equipment (PPE) and Safety Measures

Before handling or preparing the compound for disposal, ensure the following PPE is worn. The rationale is to create a barrier against potential skin, eye, and respiratory exposure based on the inferred hazard profile.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

  • Hand Protection : Wear nitrile gloves. Inspect them for any signs of degradation or perforation before use.[4]

  • Body Protection : A standard laboratory coat must be worn.

  • Ventilation : All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation risk.[10]

Step-by-Step Disposal Protocol

The guiding principle for chemical waste management is cradle-to-grave responsibility, a framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating specific local and federal regulations.[1][3]

  • Classify : Designate this compound as Hazardous Chemical Waste (Halogenated Organic) .[2][7]

  • Segregate : This is the most critical step.

    • Do NOT mix with non-halogenated organic waste.[7][8][9] Mixing can contaminate large volumes of less hazardous solvent waste, leading to significantly higher disposal costs and more complex disposal procedures.[8]

    • Do NOT mix with incompatible waste streams like strong acids, bases, or oxidizers to prevent dangerous chemical reactions.[13]

  • Select an Appropriate Container :

    • Use a designated, leak-proof, and sealable hazardous waste container.[2][14] The container must be chemically compatible with the compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition with a secure, screw-top cap.[3][15]

  • Collect Waste :

    • Solid Waste : Place unused or contaminated solid this compound directly into the container.[1] This includes any grossly contaminated items like weighing papers or absorbent pads.[1]

    • Liquid Waste (Solutions) : If the compound is in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container.[15][16]

    • Empty Containers : The original container of the chemical must be triple-rinsed. The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[3][17] Subsequent rinses may be permissible for drain disposal, but only after consulting your EHS guidelines.[17]

Proper labeling is a legal requirement and essential for safety. The label must be affixed to the container before the first drop of waste is added.[15]

Your waste container label must include:

  • The words "Hazardous Waste" .[2][3]

  • The full, unabbreviated chemical name: "this compound" .[2]

  • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[3]

  • The date when waste was first added to the container (accumulation start date).[3]

  • Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory.[3][18]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[3]

  • Secure and Segregate : The SAA should be secure and away from incompatible materials. Keep containers closed at all times except when actively adding waste.[13][18][19]

  • Contact EHS : Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.[1]

  • Documentation : You will likely need to complete a manifest or request form. This documentation tracks the waste from your lab to its final disposal, ensuring a compliant "cradle-to-grave" process.[12][20]

  • Professional Disposal : The ultimate disposal of the chemical waste will be handled by a licensed professional waste disposal company contracted by your institution. The most common and recommended method for halogenated organic compounds is high-temperature incineration at a specialized facility.[1][21]

Emergency Procedures: Spills and Exposure

Rapid and correct response to a spill or exposure is critical.

  • Spill Response :

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4]

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area immediately and contact your institution's emergency response or EHS department.[15]

  • Exposure Response :

    • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][10]

    • Skin : Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]

    • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][6]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Visual Workflow and Decision Diagrams

To clarify the procedural logic, the following diagrams illustrate the key decision points in the disposal process.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Pickup Start Start: Need to Dispose of This compound Assess 1. Assess Hazards (Halogenated Organic) Start->Assess PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Classify 3. Classify as 'Hazardous Waste' PPE->Classify Segregate 4. Segregate from Non-Halogenated & Incompatible Waste Classify->Segregate Container 5. Place in Labeled, Compatible Container Segregate->Container Label 6. Ensure Proper Labeling (Name, Date, 'Hazardous') Container->Label Store 7. Store in Secondary Containment in Satellite Accumulation Area Label->Store Request 8. Request EHS Pickup (Follow Institutional Protocol) Store->Request End End: Professional Disposal (Incineration) Request->End

Caption: Workflow for the proper disposal of the target compound.

RationaleDiagram cluster_properties Inherent Properties cluster_implications Safety & Regulatory Implications cluster_actions Mandatory Disposal Actions Compound This compound Fluorine Contains Fluorine Atom Compound->Fluorine Pyrazole Pyrazole Derivative Structure Compound->Pyrazole Halogenated Classified as Halogenated Organic Waste Fluorine->Halogenated Hazardous Presumed Hazardous (Irritant, Toxic) Pyrazole->Hazardous Segregate Segregate from Non-Halogenated Waste Halogenated->Segregate EHS_Disposal Dispose via EHS / Licensed Contractor Hazardous->EHS_Disposal Segregate->EHS_Disposal Incinerate High-Temperature Incineration EHS_Disposal->Incinerate

Caption: Rationale for treating the compound as hazardous waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Methyl 4-fluoro-1H-pyrazole-3-carboxylate, a fluorinated heterocyclic compound, represents a class of molecules of significant interest in medicinal and materials chemistry.[1][2] The introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties, making such compounds potent candidates for new therapeutics.[1] However, these same properties demand our utmost respect and a rigorous approach to safety.

This guide provides a comprehensive, experience-driven framework for the safe handling of this compound. As specific toxicological data for this exact compound is not extensively published, our recommendations are expertly extrapolated from the safety profiles of structurally similar fluorinated pyrazole derivatives.[3][4][5] This proactive, science-based approach to safety ensures that we can innovate responsibly, protecting ourselves and our colleagues.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed (Acute Oral Toxicity).[3][5][6]

  • An Irritant to Skin and Eyes : Causes skin irritation and serious eye irritation.[4][5][6][7]

  • A Respiratory Tract Irritant : Inhalation of dust or aerosols may cause respiratory irritation.[3][4][5]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[8] Our procedural controls and personal protective equipment (PPE) are designed to create a robust barrier against these exposure pathways.

Core Directive: Selecting the Right PPE

Effective chemical safety is not about a single piece of equipment, but an integrated system of protection. The selection of PPE is dictated by the specific task and the associated risk of exposure.

Table 1: PPE Requirements by Laboratory Task
Task Engineering Control Gloves Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport General VentilationNitrile or Neoprene GlovesSafety GlassesLab CoatNot typically required
Weighing (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved (Nitrile or Neoprene)Safety GogglesLab CoatRecommended: N95 Respirator if outside fume hood
Preparing Solutions Chemical Fume HoodDouble-gloved (Nitrile or Neoprene)Safety Goggles & Face ShieldLab CoatNot required if in a certified fume hood
Reaction Workup Chemical Fume HoodDouble-gloved (Nitrile or Neoprene)Safety Goggles & Face ShieldLab CoatNot required if in a certified fume hood
Spill Cleanup N/AHeavy-duty Nitrile or Butyl GlovesSafety Goggles & Face ShieldChemical-resistant Apron over Lab CoatRequired: Air-Purifying Respirator (APR) with appropriate cartridges
Causality Behind PPE Choices
  • Eye and Face Protection : Because analogous compounds are known to cause serious eye irritation, robust protection is non-negotiable.[4][5]

    • Safety Goggles are essential as they provide a seal around the eyes, protecting against splashes and airborne dust particles more effectively than standard safety glasses.[9][10]

    • A Face Shield should be worn over goggles during procedures with a high splash risk, such as preparing solutions or cleaning up spills.[9] This provides a secondary layer of protection for the entire face.

  • Hand Protection : The skin is a primary route of exposure.[8]

    • Nitrile or Neoprene Gloves are recommended for their chemical resistance. Given that no specific permeation data is available for this compound, double-gloving is a prudent measure. This practice provides a backup barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.[10] Always inspect gloves for tears or defects before use.[5]

  • Body Protection :

    • A Lab Coat is the minimum requirement to protect skin and personal clothing from incidental contact.

    • For larger-scale operations or spill cleanup, a Chemical-resistant Apron provides an additional layer of protection against splashes of corrosive or irritating substances.

  • Respiratory Protection : Inhalation of fine powders can cause respiratory tract irritation.[3][4]

    • All handling of the solid compound should occur within a Chemical Fume Hood or other ventilated enclosure to minimize airborne particles.[11]

    • If weighing must be done on an open bench, a NIOSH-certified N95 respirator is strongly recommended to prevent inhalation of dust.[9][12] For significant spills, a full Air-Purifying Respirator (APR) may be necessary.[10]

Operational Plan: Step-by-Step Handling Protocol

A disciplined, systematic workflow is critical to minimizing exposure.

Pre-Handling Checks:

  • Ensure the chemical fume hood is functioning correctly (check certification date and airflow monitor).

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[12][13]

  • Assemble all necessary PPE and ensure it is in good condition.

  • Prepare your workspace by lining the fume hood surface with absorbent, disposable bench paper.

  • Locate the appropriate waste containers for solid and liquid chemical waste.

Weighing and Solution Preparation Workflow:

  • Don all required PPE: lab coat, safety goggles, and double gloves.

  • Carefully transport the sealed container of this compound to the fume hood.

  • Perform all manipulations, including opening the container and weighing the powder, deep within the fume hood to ensure containment of any dust.

  • Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Avoid creating dust clouds.[5][13]

  • Once the desired amount is weighed, securely close the primary container.

  • Slowly add the solvent to the vessel, aiming the stream at the side of the vessel to avoid splashing the solid.

  • After use, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol or isopropanol) in the fume hood, collecting the rinsate as hazardous waste.

  • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

  • Wipe down the exterior of the primary container before returning it to storage.

  • Remove remaining PPE and wash hands thoroughly with soap and water.[6][13]

G cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood & Safety Showers prep2 Don PPE (Coat, Goggles, Double Gloves) prep1->prep2 prep3 Prepare Fume Hood Workspace prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Secure Primary Container handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Dispose of Outer Gloves & Waste clean1->clean2 clean3 Wipe & Store Primary Container clean2->clean3 clean4 Remove Remaining PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 G start Spill Occurs alert Alert Area Personnel start->alert Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe Step 2 contain Contain Spill (Cover with absorbent) ppe->contain Step 3 collect Collect Material (Sweep into waste container) contain->collect Step 4 decon Decontaminate Area (Solvent & soap wash) collect->decon Step 5 dispose Dispose of All Waste as Hazardous decon->dispose Step 6 end Spill Secured dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-fluoro-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-fluoro-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.